2'-F-Bz-A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H16FN5O4 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11?,13+,17-/m1/s1 |
InChI Key |
HLJZTLWDAQVZBU-UEVVTLJHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to cGAS Inhibition and the STING Pathway
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific chemical entity "2'-F-Bz-A" is not readily identifiable in the public scientific literature as a designated cGAS inhibitor. Therefore, this guide provides a comprehensive overview of the cGAS-STING pathway and utilizes a well-characterized, potent human cGAS inhibitor, G150 , as a representative example to fulfill the technical requirements of this document.
Introduction to the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogen infection and cellular damage.[1][2] Aberrant activation of this pathway by self-DNA is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.[3][4]
Upon binding to cytosolic dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.[5][6] 2',3'-cGAMP then binds to the STING protein located on the endoplasmic reticulum (ER).[2] This binding event triggers a conformational change and oligomerization of STING, leading to its translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other pro-inflammatory cytokines, mounting an innate immune response.[2]
cGAS Inhibitors: A Therapeutic Strategy
Given the role of the cGAS-STING pathway in autoimmune diseases, significant efforts have been made to develop small molecule inhibitors of cGAS.[7] These inhibitors can be broadly categorized into two main classes: those that interfere with the interaction between cGAS and dsDNA, and those that target the enzymatic active site of cGAS.[6]
Profile of a Representative cGAS Inhibitor: G150
G150 is a potent and selective small molecule inhibitor of human cGAS.[8] It was developed through chemical optimization of a parent compound and serves as a valuable tool for studying the biology of the cGAS-STING pathway and as a scaffold for the development of therapeutic agents.[8]
Chemical Structure and Properties
| Property | Value | Reference |
| IUPAC Name | N-(4,6-dichloro-1-(2,2-difluoroethyl)-1H-indazol-7-yl)-2-((3-hydroxy-3-methylazetidin-1-yl)methyl)pyrimidin-4-amine | N/A |
| CAS Number | 2369751-30-2 | [8] |
| Molecular Formula | C17H16Cl2F2N8O | N/A |
| Molecular Weight | 485.27 g/mol | N/A |
| Chemical Structure | ![]() | InvivoGen |
In Vitro Activity
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| h-cGAS IC50 | 10.2 nM | ISD-triggered interferon expression | [9] |
| m-cGAS IC50 | > 20 µM | Biochemical assay | [10] |
| Cellular IC50 (ISG expression) | ~1 µM | THP-1 monocytes | [8] |
Experimental Protocols
cGAS Inhibition Assay (In Vitro)
This protocol describes a method to determine the inhibitory activity of a compound against cGAS by measuring the production of 2',3'-cGAMP.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human cGAS enzyme, a dsDNA activator (e.g., interferon-stimulatory DNA, ISD), ATP, and GTP in an appropriate assay buffer.
-
Compound Addition: Add the test inhibitor (e.g., G150) at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Initiate the reaction and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for the enzymatic synthesis of 2',3'-cGAMP.
-
Reaction Quenching: Stop the reaction by adding a quenching agent such as EDTA or by heat inactivation.
-
Detection and Quantification: Analyze the reaction mixture to quantify the amount of 2',3'-cGAMP produced. This can be achieved using methods like liquid chromatography-mass spectrometry (LC-MS/MS) or a competitive fluorescence resonance energy transfer (FRET)-based immunoassay.
-
Data Analysis: Plot the concentration of the inhibitor against the percentage of cGAS activity. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Cellular Assay for cGAS-STING Pathway Inhibition
This protocol outlines a method to assess the ability of a compound to inhibit the cGAS-STING pathway in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable human cell line, such as THP-1 monocytes, which express the cGAS-STING pathway components.
-
Compound Treatment: Treat the cells with the test inhibitor (e.g., G150) at various concentrations for a predetermined time.
-
Pathway Activation: Transfect the cells with a dsDNA stimulus (e.g., ISD) to activate the cGAS-STING pathway.
-
Incubation: Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for the induction of downstream gene expression.
-
Endpoint Measurement: Measure the expression of interferon-stimulated genes (ISGs), such as IFNB1 or CXCL10, using quantitative real-time PCR (qRT-PCR) or a reporter gene assay (e.g., luciferase reporter under the control of an ISG promoter).
-
Data Analysis: Normalize the gene expression data to a housekeeping gene and calculate the percentage of inhibition for each concentration of the compound. Determine the cellular IC50 value from the dose-response curve.
Conclusion
The cGAS-STING pathway is a fundamentally important innate immune sensing mechanism. The development of potent and specific inhibitors of cGAS, such as G150, provides valuable tools for dissecting the role of this pathway in health and disease. Furthermore, these inhibitors represent a promising therapeutic strategy for the treatment of a range of autoimmune and inflammatory conditions driven by the aberrant sensing of self-DNA. Continued research and development in this area hold the potential to deliver novel medicines for patients with significant unmet medical needs.
References
- 1. Small molecules targeting the innate immune cGAS‒STING‒TBK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules targeting cGAS-STING pathway for autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a novel cGAS covalent inhibitor for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. invivogen.com [invivogen.com]
- 9. CGAS (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2'-Fluoro-Benzoyl-Adenosine Phosphoramidite
This technical guide provides a comprehensive overview of the chemical synthesis of 2'-Fluoro-Benzoyl-Adenosine phosphoramidite (B1245037), a critical building block for the production of modified oligonucleotides used in various research, diagnostic, and therapeutic applications. This document outlines the multi-step synthetic pathway, provides detailed experimental protocols, and summarizes key quantitative data for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.
Introduction
N6-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoroadenosine 3'-CE phosphoramidite is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The incorporation of a fluorine atom at the 2' position of the deoxyribose sugar confers unique properties to the resulting oligonucleotides, including enhanced thermal stability of duplexes and increased resistance to nuclease degradation. These characteristics make it a valuable monomer for the synthesis of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.
This guide details a common synthetic route, which involves the preparation of the 2'-deoxy-2'-fluoroadenosine nucleoside, followed by a series of protection steps and the final phosphitylation to yield the desired product.
Overall Synthetic Pathway
The synthesis of 2'-Fluoro-Benzoyl-Adenosine phosphoramidite is a multi-step process that can be logically divided into four main stages:
-
Synthesis of 2'-deoxy-2'-fluoroadenosine: This crucial step introduces the fluorine atom at the 2' position of the adenosine (B11128) nucleoside.
-
N6-Benzoyl Protection: The exocyclic amine of the adenine (B156593) base is protected with a benzoyl group to prevent side reactions during oligonucleotide synthesis.
-
5'-O-DMT Protection: The 5'-hydroxyl group of the sugar is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the monitoring of coupling efficiency during automated DNA/RNA synthesis.
-
3'-Phosphitylation: The final step involves the reaction of the 3'-hydroxyl group with a phosphitylating agent to introduce the reactive phosphoramidite moiety.
The Dual Nature of 2'-Fluoro-Adenosine Modification in Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of 2'-Fluoro-Adenosine (2'-F-A) into oligonucleotides represents a significant advancement in therapeutic and diagnostic applications. This modification, achieved through the use of an N6-benzoyl-protected phosphoramidite (B1245037) building block during solid-phase synthesis, imparts a range of desirable properties to the resulting oligonucleotide. This guide provides a comprehensive overview of the mechanism of action, performance benefits, and potential liabilities associated with 2'-F-A modification. It details the synthetic chemistry, including the transient but crucial role of the N6-benzoyl protecting group, and provides in-depth experimental protocols for the characterization of 2'-F-A modified oligonucleotides. Furthermore, this guide presents quantitative data on the impact of this modification on thermal stability and nuclease resistance, and explores the mechanistic underpinnings of a notable off-target effect: the proteasome-mediated degradation of specific cellular proteins.
Introduction to 2'-Fluoro-Adenosine Modification
Chemical modification of oligonucleotides is a cornerstone of modern nucleic acid-based therapeutics and diagnostics. These modifications are designed to enhance key characteristics such as binding affinity to target sequences, resistance to nuclease degradation, and pharmacokinetic profiles. Among the various modifications at the 2' position of the ribose sugar, the substitution of the hydroxyl group with a fluorine atom has emerged as a particularly valuable strategy.
The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices like those found in RNA duplexes. This pre-organization of the sugar moiety enhances the binding affinity of the modified oligonucleotide to its complementary RNA target. The small size and high electronegativity of the fluorine atom contribute to these favorable conformational properties without introducing significant steric hindrance.
This guide focuses specifically on the incorporation of 2'-Fluoro-Adenosine (2'-F-A) into oligonucleotides. It will elucidate the mechanism by which this modification enhances therapeutic potential, provide quantitative data on its effects, and detail the experimental procedures for its synthesis and characterization. A critical aspect of this discussion is the clarification of the role of the N6-benzoyl (Bz) group, which is a temporary protecting group used during synthesis and is not present in the final, biologically active oligonucleotide.
Mechanism of Action of 2'-F-A in Oligonucleotides
The primary mechanism of action of the 2'-F-A modification is rooted in its influence on the structural and biophysical properties of the oligonucleotide.
Enhanced Binding Affinity and Thermal Stability
The fluorine atom at the 2' position of the ribose sugar is highly electronegative, which favors a C3'-endo sugar pucker. This conformation is pre-organized for binding to complementary RNA strands, which naturally adopt an A-form helical geometry. This conformational rigidity reduces the entropic penalty of duplex formation, leading to a significant increase in the thermal stability (Tm) of the resulting oligonucleotide-RNA duplex. Each incorporation of a 2'-fluoro nucleotide can increase the melting temperature of a duplex.[1][2] This enhanced binding affinity can lead to more potent on-target effects at lower concentrations.
Increased Nuclease Resistance
The 2'-hydroxyl group of natural RNA is a key recognition element for many ribonucleases, which mediate the degradation of RNA in biological systems. By replacing this hydroxyl group with a fluorine atom, 2'-F-A modified oligonucleotides exhibit significantly increased resistance to nuclease-mediated degradation.[3][4] This prolonged half-life in biological fluids and within cells is a critical attribute for therapeutic oligonucleotides, as it allows for a more sustained duration of action.[5][6]
Modulation of RNase H Activity
For antisense oligonucleotides (ASOs) that are designed to elicit target RNA degradation via RNase H, the impact of 2'-F modifications is nuanced. While a fully 2'-F modified oligonucleotide may not efficiently recruit RNase H, chimeric designs, often referred to as "gapmers," can overcome this limitation. These constructs typically feature a central block of DNA-like nucleotides capable of recruiting RNase H, flanked by "wings" of 2'-F modified nucleotides that provide high binding affinity and nuclease stability.[7]
Quantitative Data on the Effects of 2'-F-A Modification
The impact of 2'-F-A modification on oligonucleotide properties can be quantified through various biophysical and biochemical assays. The following tables summarize representative data from the literature.
Table 1: Effect of 2'-Fluoro Modification on Thermal Stability (Tm)
| Modification Type | Change in Tm (°C) per Modification | Reference |
| 2'-Fluoro (general) | +1.3 to +1.5 | [1][2] |
Note: The exact change in Tm can vary depending on the sequence context, the number of modifications, and the buffer conditions.
Table 2: Effect of 2'-Fluoro Modification on Nuclease Resistance
| Oligonucleotide Type | Half-life in Serum | Reference |
| Unmodified Oligonucleotide | Minutes | [6] |
| 2'-Fluoro Modified Oligonucleotide | 2.2 to 12 hours | [5] |
| Phosphorothioate (B77711) Modified Oligonucleotide | Days | [8] |
Note: Half-life is highly dependent on the specific nuclease environment and the presence of other modifications, such as phosphorothioate linkages.
Off-Target Effects: Protein Binding and Degradation
While 2'-F modifications offer significant advantages, they have also been associated with certain off-target effects, most notably the induction of proteasome-mediated degradation of the Drosophila behavior/human splicing (DBHS) family of proteins, including p54nrb and PSF.[8][9][10] This effect appears to be independent of the oligonucleotide sequence and is more pronounced with 2'-F modifications compared to other 2'-modifications like 2'-O-methoxyethyl (2'-MOE).[11][12]
The proposed mechanism involves the preferential binding of 2'-F modified oligonucleotides to p54nrb, which may trigger a conformational change that leads to the ubiquitination and subsequent degradation of the p54nrb-PSF complex by the proteasome.[8] This can lead to cellular toxicity due to the important roles of these proteins in various cellular processes, including transcription, splicing, and DNA repair.[9]
Caption: Proposed pathway for the proteasome-mediated degradation of p54nrb and PSF induced by 2'-F modified oligonucleotides.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 2'-F-A modified oligonucleotides.
Solid-Phase Synthesis of 2'-F-A Modified Oligonucleotides
The synthesis of oligonucleotides incorporating 2'-F-A is performed on an automated solid-phase synthesizer using phosphoramidite chemistry. The key building block is the N6-Benzoyl-2'-deoxy-2'-fluoroadenosine 3'-CE phosphoramidite. The benzoyl group protects the exocyclic amine of adenosine (B11128) from reacting during the coupling steps.
Caption: General workflow for the solid-phase synthesis of 2'-F-A modified oligonucleotides.
Protocol:
-
Preparation: The this compound phosphoramidite is dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M. All other reagents (activator, capping solutions, oxidizing agent, deblocking solution) are installed on the automated DNA/RNA synthesizer according to the manufacturer's instructions.
-
Synthesis Cycle:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: The this compound phosphoramidite and an activator (e.g., 5-ethylthio-1H-tetrazole) are delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.
-
-
Chain Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection:
-
The solid support is treated with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at 65°C for 15-30 minutes. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases, including the N6-benzoyl group from adenosine.
-
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Thermal Melting (Tm) Analysis
Protocol:
-
Sample Preparation: The purified 2'-F-A modified oligonucleotide and its complementary RNA strand are dissolved in a melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to a final concentration of 1-5 µM for each strand.
-
Annealing: The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to allow for duplex formation.
-
UV Absorbance Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0°C/minute) using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This corresponds to the peak of the first derivative of the melting curve (dA260/dT versus temperature).[4][13]
Nuclease Degradation Assay
Protocol:
-
Sample Preparation: The 2'-F-A modified oligonucleotide is incubated at a final concentration of 1-5 µM in a solution containing nucleases. This can be either a defined nuclease solution (e.g., snake venom phosphodiesterase) or a complex biological fluid like human serum (e.g., 50% v/v).
-
Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., formamide (B127407) loading buffer with EDTA) and heating to 95°C for 5 minutes.
-
Analysis: The integrity of the oligonucleotide at each time point is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC. The percentage of intact oligonucleotide remaining is quantified by densitometry of the bands on the gel or by integrating the peak areas from the chromatogram.
-
Data Analysis: The half-life (t1/2) of the oligonucleotide is calculated by plotting the percentage of intact oligonucleotide versus time and fitting the data to a first-order decay model.
Western Blot Analysis of p54nrb and PSF
Protocol:
-
Cell Culture and Treatment: HeLa cells are cultured to 70-80% confluency and then transfected with the 2'-F-A modified oligonucleotide at various concentrations (e.g., 10-100 nM) using a suitable transfection reagent. Control cells are treated with a mismatch oligonucleotide or are left untreated.
-
Cell Lysis: After a specified incubation period (e.g., 24-48 hours), the cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein (e.g., 20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p54nrb and PSF. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of p54nrb and PSF are normalized to the loading control.[11][12]
Conclusion
The 2'-Fluoro-Adenosine modification offers a powerful tool for enhancing the therapeutic and diagnostic potential of oligonucleotides. By increasing thermal stability and nuclease resistance, this modification can lead to improved potency and duration of action. The synthetic route, involving the use of an N6-benzoyl protected phosphoramidite, is well-established and compatible with standard solid-phase synthesis protocols. However, researchers and drug developers must also be cognizant of the potential for off-target effects, such as the observed degradation of DBHS proteins. A thorough understanding of both the beneficial on-target mechanisms and the potential for off-target liabilities is essential for the rational design and successful clinical translation of 2'-F-A modified oligonucleotides. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive characterization of these promising molecules.
References
- 1. criver.com [criver.com]
- 2. alfachemic.com [alfachemic.com]
- 3. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 4. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mRNA levels can be reduced by antisense oligonucleotides via no-go decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biophysical Advantages of 2'-Fluoroarabinonucleic Acid (2'-F-ANA) Modified RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of chemical modifications into RNA oligonucleotides has become a cornerstone of modern therapeutic development, enhancing their drug-like properties for applications ranging from antisense technology to RNA interference (RNAi). Among these modifications, 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) has emerged as a particularly advantageous alteration, conferring a unique and favorable profile of biophysical characteristics. This technical guide provides an in-depth exploration of the core biophysical properties of 2'-F-ANA modified RNA, offering a comprehensive resource for researchers in the field.
Core Biophysical Properties of 2'-F-ANA Modified RNA
The introduction of a fluorine atom at the 2' position of the arabinose sugar ring imparts significant changes to the oligonucleotide's behavior. These modifications primarily enhance thermal stability, confer robust resistance to nuclease degradation, and influence the overall structural conformation of the RNA duplex.
Enhanced Thermal Stability
A critical parameter for the efficacy of nucleic acid-based therapeutics is the stability of the duplex formed with the target sequence. 2'-F-ANA modifications have been consistently shown to increase the melting temperature (Tm) of RNA duplexes. This enhancement in thermal stability is attributed to the conformational pre-organization of the fluorinated sugars and a favorable enthalpy of hybridization.[1][2][3]
The increase in Tm is additive, with each 2'-F-ANA modification contributing to the overall stability. This allows for the fine-tuning of duplex stability to suit specific applications. The trend for the stability of heteroduplexes with a target RNA strand is as follows: FANA > RNA > DNA > PS-DNA ≫ ANA.[4]
| Modification Comparison | Change in Melting Temperature (ΔTm) per modification | Reference |
| 2'-F-ANA | ~ +1.2°C to +1.5°C | [5][6][7] |
| 2'-F-RNA | ~ +2.0°C to +3.0°C | [6][8] |
| LNA (Locked Nucleic Acid) | > +3°C (up to +5.6°C) | [6][9] |
| 2'-O-Me-RNA | ~ +1.5°C | [8] |
Table 1: Comparison of the change in melting temperature (ΔTm) per modification for various 2'-modified nucleotides.
Superior Nuclease Resistance
A major hurdle for in vivo applications of RNA therapeutics is their susceptibility to degradation by cellular nucleases. 2'-F-ANA modification provides a significant shield against both endo- and exonucleases, prolonging the half-life of the oligonucleotide in biological fluids.[5][9] This resistance is further amplified when 2'-F-ANA is combined with a phosphorothioate (B77711) (PS) backbone linkage. For instance, PS-2'-F-ANA oligonucleotides are over 20-fold more stable than PS-DNA against 3'-exonuclease hydrolysis.[5]
In a direct comparison, a fully modified 2'-F-ANA sense strand in an siRNA construct demonstrated a dramatically increased half-life in serum (~6 hours) compared to an unmodified siRNA, which was degraded in less than 15 minutes.[9][10][11] This enhanced stability is a key factor in promoting long-term gene silencing effects.[5]
| Oligonucleotide | Half-life in Serum | Reference |
| Unmodified siRNA | < 15 minutes | [9][11] |
| Fully modified 2'-F-ANA/RNA hybrid | ~ 6 hours | [9][11] |
Table 2: Serum stability of unmodified siRNA versus a 2'-F-ANA modified siRNA.
Unique Structural Conformation
The stereochemistry of the 2'-fluoro group in the arabinose sugar influences the sugar pucker, which in turn dictates the overall helical geometry of the duplex. Unlike 2'-F-RNA which favors a C3'-endo (A-form) conformation, 2'-F-ANA tends to adopt a C2'-endo or an unusual O4'-endo (east) pucker, leading to a conformation that is intermediate between the A- and B-forms of nucleic acids.[4][6][12] This "A-like" or intermediate conformation of 2'-F-ANA/RNA hybrids is believed to be a crucial feature for recognition and cleavage by RNase H, an enzyme that is central to the mechanism of action for many antisense oligonucleotides.[1][2][3][4]
Circular dichroism (CD) spectroscopy confirms that 2'-F-ANA/RNA hybrids exhibit a spectrum that is more similar to DNA/RNA hybrids than to a pure RNA/RNA duplex, supporting the notion of an intermediate helical structure.[1][2][3]
Experimental Protocols
To aid researchers in the characterization of 2'-F-ANA modified RNA, this section provides detailed methodologies for key experiments.
Synthesis of 2'-F-ANA Oligonucleotides
The synthesis of 2'-F-ANA oligonucleotides is achieved through standard solid-phase phosphoramidite (B1245037) chemistry, with some modifications to the standard protocols.
Protocol 1: Solid-Phase Synthesis of 2'-F-ANA Oligonucleotides
-
Phosphoramidite Preparation: Synthesize the four 2'-F-ANA phosphoramidites (A, C, G, T) by introducing a 2-cyanoethyl-N,N-diisopropylaminophosphinyl group at the 3'-OH position of the appropriately protected 2'-fluoroarabinonucleosides.[1][13]
-
Solid Support: Utilize a standard solid support, such as controlled pore glass (CPG), functionalized with the initial nucleoside.
-
Synthesis Cycle: Perform the synthesis on an automated DNA/RNA synthesizer. Each cycle consists of the following steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Addition of the next 2'-F-ANA phosphoramidite. A longer coupling time (e.g., 6-15 minutes) is required compared to standard DNA synthesis.[6][13]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation/Sulfurization:
-
For phosphodiester linkages, oxidize the phosphite (B83602) triester to a phosphate (B84403) triester using an iodine solution.
-
For phosphorothioate linkages, sulfurize using a sulfurizing agent (e.g., 3H-1,2-benzodithiol-3-one 1,1-dioxide). Longer sulfurization times may be necessary.[13]
-
-
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove the remaining protecting groups using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.[6]
-
Purification: Purify the crude oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Figure 1. Workflow for the solid-phase synthesis of 2'-F-ANA modified RNA.
Thermal Melting (Tm) Analysis
UV melting is the standard method for determining the thermal stability of nucleic acid duplexes.
Protocol 2: UV Thermal Melting Analysis
-
Sample Preparation:
-
Anneal the 2'-F-ANA modified oligonucleotide with its complementary RNA or DNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[14]
-
Prepare a series of dilutions to determine the concentration dependence of the Tm.
-
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[14]
-
Measurement:
-
Data Analysis:
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands, corresponding to the midpoint of the sigmoidal melting curve.[15]
-
Determine the Tm by finding the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated from the concentration-dependent Tm data.
-
Figure 2. Experimental workflow for UV thermal melting analysis.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for characterizing the secondary structure of nucleic acids.
Protocol 3: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare the annealed duplexes in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM K+, pH 7.4) at a concentration of approximately 5 µM.[16]
-
Instrumentation: Use a CD spectropolarimeter.
-
Measurement:
-
Data Analysis:
-
The resulting spectrum provides a signature of the helical conformation. A-form duplexes typically show a positive band around 260-270 nm and a negative band around 210 nm, while B-form duplexes have a positive band near 275 nm and a negative band near 245 nm.
-
Compare the spectrum of the 2'-F-ANA modified duplex to that of standard A-form (RNA/RNA) and B-form (DNA/DNA) duplexes to assess its helical geometry.
-
Nuclease Resistance Assay
This assay evaluates the stability of the modified RNA in the presence of nucleases, typically in serum.
Protocol 4: Serum Stability Assay
-
Sample Preparation:
-
Label the 5' end of the 2'-F-ANA modified oligonucleotide with a radioactive (e.g., 32P) or fluorescent tag.
-
Prepare a reaction mixture containing the labeled oligonucleotide and a high concentration of serum (e.g., 50-90% fetal bovine serum or human serum).
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity (e.g., by adding a loading buffer containing formamide (B127407) and EDTA and heating).[17]
-
Analysis:
-
Separate the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands using autoradiography or fluorescence imaging.
-
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate and half-life.
Figure 3. Workflow for assessing the nuclease resistance of 2'-F-ANA modified RNA.
Interaction with Cellular Machinery
The unique biophysical properties of 2'-F-ANA modified RNA have profound implications for its interaction with the cellular machinery involved in gene silencing.
RNase H-Mediated Antisense Activity
For antisense applications, the ability of an oligonucleotide to recruit RNase H to cleave the target mRNA is crucial. Unlike many other 2'-modifications that abolish RNase H activity, 2'-F-ANA/RNA hybrids are recognized as substrates by this enzyme.[4][5][7] This is a direct consequence of their DNA/RNA-like hybrid conformation. The 2'-fluoro substituent projects into the major groove of the helix, which does not significantly interfere with the binding and catalytic activity of RNase H.[5][7]
RNA Interference (RNAi) Pathway
In the context of RNAi, 2'-F-ANA modifications have been shown to be well-tolerated within siRNA duplexes.[9][10][11] A fully modified 2'-F-ANA sense strand, when paired with an unmodified antisense RNA strand, can lead to a potent and specific degradation of the target mRNA.[9][10][11] The enhanced stability of these modified siRNAs contributes to a prolonged gene silencing effect. Interestingly, while modifications are well-tolerated throughout the sense strand, they can also be incorporated at the ends of the antisense strand without compromising activity.[9][10][11]
Figure 4. Simplified schematic of the mechanisms of action for 2'-F-ANA modified oligonucleotides.
Conclusion
2'-F-ANA modification offers a compelling combination of enhanced thermal stability, superior nuclease resistance, and a unique structural conformation that is permissive for the activity of key cellular enzymes like RNase H. These favorable biophysical properties make 2'-F-ANA a valuable tool in the development of next-generation RNA-based therapeutics. The detailed protocols and compiled data within this guide are intended to equip researchers with the necessary information to effectively utilize and characterize 2'-F-ANA modified RNA in their drug discovery and development endeavors.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. academic.oup.com [academic.oup.com]
- 8. genelink.com [genelink.com]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) | Semantic Scholar [semanticscholar.org]
- 11. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. rsc.org [rsc.org]
- 15. atdbio.com [atdbio.com]
- 16. Circular dichroism spectroscopy [bio-protocol.org]
- 17. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Thermal Stability of 2'-Fluoro-Arabinonucleic Acid (2'-F-ANA) Containing Duplexes
This guide provides a comprehensive overview of the thermal stability of duplexes containing 2'-fluoro-arabinonucleic acid (2'-F-ANA), a significant modification in oligonucleotide therapeutics. The inclusion of 2'-F-ANA enhances binding affinity and confers other desirable properties to oligonucleotides. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows.
Introduction to 2'-F-ANA
2'-Fluoro-arabinonucleic acid is a synthetic nucleotide analog where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom with an arabino configuration. This modification significantly impacts the sugar pucker conformation, leading to enhanced thermal stability of duplexes it forms with both RNA and DNA targets. The 2'-F-ANA modification has been shown to increase the melting temperature (Tm) of duplexes, a key indicator of their stability.[1][2]
The stability of 2'-F-ANA containing oligonucleotides also extends to increased resistance against nuclease degradation and hydrolysis under both acidic and basic conditions, making them robust candidates for therapeutic applications.[1][3][4]
Data Presentation: Thermal Stability of 2'-F-ANA Containing Duplexes
The thermal stability of 2'-F-ANA modified oligonucleotides has been quantified through melting temperature (Tm) measurements. The following tables summarize the Tm values for various 2'-F-ANA containing duplexes compared to their unmodified counterparts and other modified oligonucleotides.
Table 1: Melting Temperatures (Tm) of 2'-F-ANA Duplexes with RNA and DNA
| Oligonucleotide Duplex | Sequence (5' to 3') | Tm (°C) | Reference |
| 2'-F-ANA/RNA | GAGAAAGA | 51.2 | [5] |
| DNA/RNA | GAGAAAGA | 40.5 | [5] |
| RNA/RNA | GAGAAAGA | 48.9 | [5] |
| ANA/RNA | GAGAAAGA | 32.4 | [5] |
| 2'-F-ANA/DNA | Varies | 4 to 17°C higher than DNA/DNA | [1] |
| 2'-F-ANA/2'-F-ANA | CGCGAATTCGCG | High Stability | [6] |
Note: The stability of duplexes is sequence-dependent. The values presented are for specific reported sequences and conditions.
Table 2: Effect of Mismatches on Duplex Stability (ΔTm)
| Duplex Type | Mismatch | ΔTm (°C) per mismatch | Reference |
| 2'-F-ANA/RNA | Single A/G | -7.2 | [1][2] |
| 2'-F-ANA/DNA | Single A/G | -3.9 | [1][2] |
| DNA/DNA | Single A/G | -3.9 | [1] |
| RNA/DNA | Single A/G | -7.2 | [1] |
The data clearly indicates that a single mismatch has a significant destabilizing effect on 2'-F-ANA containing duplexes, highlighting their high binding specificity.[1][2]
Table 3: Thermodynamic Parameters for Duplex Formation
| Duplex | ΔG° (kcal/mol) at 37°C | ΔH° (kcal/mol) | Reference |
| 2'-F-ANA/RNA | More favorable than DNA/RNA | Favorable | [4] |
| DNA/RNA | Least stable | - | [4] |
| RNA/RNA | - | More favorable than 2'-F-ANA/RNA | [4] |
The increased stability of 2'-F-ANA/RNA hybrids is attributed to both favorable enthalpic and entropic contributions, likely due to the pre-organization of the fluorinated strand's sugar pucker.[4][7]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of 2'-F-ANA duplex stability are provided below.
UV-Melting Analysis for Tm Determination
This protocol outlines the determination of the melting temperature (Tm) of oligonucleotide duplexes using UV-Vis spectrophotometry.
1. Sample Preparation:
-
Lyophilized or vacuum-dried single-stranded oligonucleotides are dissolved in a melting buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 5 mM Na₂HPO₄, pH 7.2) to prepare stock solutions.[1][5]
-
The concentration of the stock solutions is determined by measuring the absorbance at 260 nm and using the known extinction coefficients of the oligonucleotides.
-
Equimolar amounts of the complementary single strands are mixed to prepare the duplex solution at the desired concentration (e.g., 1-2.5 µM).[1]
2. Annealing:
-
The duplex solution is heated to 90-95°C for 2-5 minutes to ensure complete dissociation of any pre-existing secondary structures.
-
The solution is then slowly cooled to room temperature (e.g., over 45 minutes or overnight) to allow for proper duplex formation.[6]
3. UV-Melting Measurement:
-
The annealed duplex solution is transferred to a quartz cuvette with a 10 mm path length.
-
The cuvette is placed in a UV-Vis spectrophotometer equipped with a temperature controller.
-
The absorbance at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 1°C/min) from a starting temperature (e.g., 20°C) to an ending temperature (e.g., 80-90°C).[8]
4. Data Analysis:
-
A melting curve is generated by plotting the absorbance at 260 nm versus temperature.
-
The Tm is determined as the temperature at which 50% of the duplexes have dissociated, which corresponds to the maximum of the first derivative of the melting curve.[9]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the helical conformation of the oligonucleotide duplexes.
1. Sample Preparation:
-
Prepare duplex samples as described in the UV-Melting Analysis protocol in a suitable buffer (e.g., 140 mM KCl, 1 mM MgCl₂, 5 mM Na₂HPO₄, pH 7.2).[1]
2. CD Measurement:
-
The CD spectrum is recorded at a specific temperature (e.g., 5°C) where the duplex is fully formed.[1]
-
Spectra are typically recorded in the UV range (e.g., 200-320 nm).
-
A baseline spectrum of the buffer is recorded and subtracted from the sample spectrum.
3. Data Analysis:
-
The resulting CD spectrum provides information about the helical structure of the duplex. For example, 2'-F-ANA/RNA hybrids typically exhibit an 'A-like' conformation.[3][7]
RNase H Activity Assay
This assay determines the ability of a 2'-F-ANA containing duplex to recruit and activate RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid.
1. Substrate Preparation:
-
A fluorescently labeled RNA substrate (e.g., 5'-fluorescein) is annealed to the complementary 2'-F-ANA oligonucleotide, which may also contain a quencher molecule (e.g., 3'-Dabcyl).[10]
-
Annealing is performed by heating the mixture to 95°C for 2 minutes and then slowly cooling to room temperature.[10][11]
2. RNase H Reaction:
-
The annealed duplex is incubated with RNase H1 enzyme in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 2 mM MgCl₂, 0.1 mM EDTA, and 20 mM 2-mercaptoethanol) at 37°C.[11]
-
The reaction is allowed to proceed for a specific time (e.g., 1 hour).[10]
3. Detection of Cleavage:
-
Cleavage of the RNA strand by RNase H separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
The fluorescence is measured using a fluorometer. The increase in fluorescence is proportional to the RNase H activity.
-
Alternatively, the cleavage products can be analyzed by gel electrophoresis.
Mandatory Visualizations
Experimental Workflow for Tm Determination by UV-Melting
Caption: Workflow for determining the melting temperature (Tm) of oligonucleotide duplexes.
Workflow for Circular Dichroism Spectroscopy
Caption: Workflow for analyzing duplex conformation using Circular Dichroism.
Logical Diagram of RNase H Activity Assay
Caption: Logical flow of an RNase H activity assay using a FRET-based substrate.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Differential stability of 2′F-ANA•RNA and ANA•RNA hybrid duplexes: roles of structure, pseudohydrogen bonding, hydration, ion uptake and flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The solution structure of double helical arabino nucleic acids (ANA and 2′F-ANA): effect of arabinoses in duplex-hairpin interconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 9. agilent.com [agilent.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Conformational analysis of 2'-fluoro modified nucleosides
An In-Depth Technical Guide to the Conformational Analysis of 2'-Fluoro Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into nucleoside structures has become a cornerstone of modern medicinal chemistry and drug development. Among these modifications, the introduction of a fluorine atom at the 2'-position of the sugar moiety has profound effects on the nucleoside's conformational preferences, which in turn dictates its biological activity, binding affinity, and stability. These 2'-fluoro modified nucleosides are integral components of therapeutic oligonucleotides, including antisense agents, siRNAs, and aptamers, where their unique structural properties enhance nuclease resistance and target binding.[1][2][3] Understanding the conformational landscape of these molecules is therefore critical for the rational design of more effective and specific nucleic acid-based therapeutics.
This technical guide provides a comprehensive overview of the conformational analysis of 2'-fluoro modified nucleosides. It details the key structural parameters, outlines the primary experimental and computational methodologies used for their characterization, and presents quantitative data to illustrate the conformational impact of this pivotal modification.
The Influence of the 2'-Fluoro Substituent
The introduction of a highly electronegative fluorine atom at the 2'-position of the furanose ring significantly influences the sugar's puckering equilibrium.[4][5] This effect is primarily stereoelectronic in nature, where the gauche effect between the fluorine atom and the ring oxygen (O4') plays a crucial role in determining the preferred conformation. The orientation of the fluorine atom—either in the ribo (down) or arabino (up) configuration—leads to distinct conformational biases.
-
2'-Deoxy-2'-fluoro-ribonucleosides (2'-F-RNA): The fluorine substituent in the ribo configuration preorganizes the sugar into a North (C3'-endo) pucker.[2][3][5] This conformation is characteristic of A-form helices, such as those found in RNA. This preference for an RNA-like conformation is a key reason for the enhanced thermal stability of 2'-F-RNA/RNA duplexes.[3]
-
2'-Deoxy-2'-fluoro-arabinonucleosides (2'F-ANA): In the arabino configuration, the fluorine atom favors a South (C2'-endo) or an unusual East (O4'-endo) sugar pucker.[5][6][7] These conformations are more characteristic of B-form DNA. This "DNA-like" conformational preference allows 2'F-ANA-modified oligonucleotides to form hybrids with RNA that are substrates for RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid.[6][7][8]
This fundamental difference in conformational preference between 2'-F-RNA and 2'F-ANA is a critical factor in their application in different therapeutic strategies.
Key Conformational Parameters
The conformation of a nucleoside is primarily described by three parameters: the sugar pucker, the pseudorotational phase angle (P), and the glycosidic torsion angle (χ).
| Parameter | Description | Typical Values & Significance |
| Sugar Pucker | Describes the out-of-plane displacement of the C2' and C3' atoms of the furanose ring. | North (N): C3'-endo, characteristic of A-form RNA. South (S): C2'-endo, characteristic of B-form DNA.[9] |
| Pseudorotation Phase Angle (P) | A continuous variable that describes the exact conformation of the sugar ring. | North: P ≈ 0° to 36° (C3'-endo). East: P ≈ 72° to 108° (O4'-endo). South: P ≈ 144° to 180° (C2'-endo). |
| Glycosidic Torsion Angle (χ) | Defines the orientation of the nucleobase relative to the sugar ring, described by the dihedral angle O4'-C1'-N9-C4 (purines) or O4'-C1'-N1-C2 (pyrimidines). | anti: χ ≈ -90° to -180°. Prevalent in standard Watson-Crick helices. syn: χ ≈ +90° to +180°. Found in specific structures like Z-DNA.[10] |
Quantitative Conformational Data
The following tables summarize key quantitative data from NMR and X-ray crystallography studies on various 2'-fluoro modified nucleosides.
Table 1: Sugar Pucker Preferences of 2'-Fluoro Modified Nucleosides
| Nucleoside | Context | Predominant Pucker | Pseudorotation Angle (P) | Method |
| 2'-Deoxy-2'-fluoroinosine | Crystal (Molecule A) | C3'-endo-C4'-exo (North) | 29° | X-ray[10][11] |
| 2'-Deoxy-2'-fluoroinosine | Crystal (Molecule B) | C4'-exo-C3'-endo (North) | 41° | X-ray[10][11] |
| 2'-F-arabinouridine (FMAU) | Solution | Southeast | Not specified | NMR[12] |
| 4'-Thio-2'-F-arabinouridine (4'S-FMAU) | Solution | Northern | Not specified | NMR[12] |
| 2'-F-arabino-cytosine derivatives | Solution | ~50% C3'-endo / 50% C2'-endo | Not specified | NMR[13] |
| 2'F-ANA in duplex | Duplex | O4'-endo (East) | Not specified | Inferred from duplex form[7][14] |
| 2'-F-RNA in duplex | Duplex | C3'-endo (North) | Not specified | Inferred from duplex form[3] |
Table 2: Thermodynamic Impact of 2'-Fluoro Modifications on Duplex Stability
| Modification | Duplex Partner | ΔTm per modification (°C) | Key Finding |
| 2'-F-RNA | RNA | +1.8 | Increased stability is enthalpy-driven, not entropy-driven as previously assumed.[1][2] |
| 2'F-ANA | RNA | +1.2 | The modification increases duplex stability significantly.[7][14] |
| 2'-F-RNA | DNA | +0.5 (fully substituted) | A fully modified strand shows higher stability.[3] |
| 2'F-ANA | RNA (single mismatch) | -7.2 | Exhibits very high binding specificity.[7][14] |
Experimental and Computational Methodologies
A combination of experimental techniques and computational modeling is typically employed to fully characterize the conformational landscape of 2'-fluoro modified nucleosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying the conformation of nucleosides in solution, providing insights into the dynamic equilibrium between different puckers.
-
Core Principle: The analysis relies on measuring the scalar coupling constants (3JHH) between vicinal protons on the furanose ring. The magnitude of these couplings is dependent on the dihedral angle between the protons, which is a direct function of the sugar pucker.
-
Detailed Protocol:
-
Sample Preparation: Dissolve the purified 2'-fluoro nucleoside in a suitable deuterated solvent (e.g., D2O, DMSO-d6) to a concentration of 5-10 mM.
-
Data Acquisition: Acquire one-dimensional 1H NMR and two-dimensional correlation spectra (e.g., DQF-COSY, TOCSY) on a high-field NMR spectrometer (≥500 MHz).[2] For fluorine-containing compounds, 19F NMR and 1H{19F} decoupling experiments are also performed to simplify spectra and confirm assignments.[15]
-
Spectral Analysis: Assign all proton resonances using 2D NMR data. Extract the proton-proton (3JH1'-H2', 3JH2'-H3', etc.) and proton-fluorine (3JHF) coupling constants from the 1D spectrum.
-
Pseudorotation Analysis: Input the measured coupling constants into a specialized program (e.g., PSEUROT) to calculate the pseudorotation phase angle (P) and the relative populations of the North and South conformers.[12]
-
Glycosidic Angle (χ) Determination: Use 1D Nuclear Overhauser Effect (NOE) difference spectroscopy or 2D NOESY/ROESY experiments. The intensity of the NOE between the anomeric proton (H1') and the base protons (H6/H8) is indicative of the syn vs. anti conformation.
-
X-ray Crystallography
This technique provides a high-resolution, static picture of the nucleoside's conformation in the solid state.
-
Core Principle: X-ray diffraction from a single crystal of the compound allows for the precise determination of atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated directly.
-
Detailed Protocol:
-
Crystallization: Grow single crystals of the 2'-fluoro nucleoside of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.[1]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or molecular replacement. The atomic model is then refined against the experimental data to achieve the best fit, resulting in a final R-factor that indicates the quality of the structure.[10][11]
-
Conformational Analysis: From the final refined structure, directly measure the endocyclic torsion angles of the sugar ring to calculate the pseudorotation phase angle (P) and determine the sugar pucker. The glycosidic torsion angle (χ) is also directly measured.
-
Computational Methods
Computational chemistry provides a theoretical framework to complement experimental findings and to predict conformational preferences.
-
Core Principle: Methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are used to calculate the potential energy surface of the nucleoside as a function of its conformational parameters (P and χ).[16]
-
Typical Workflow:
-
Conformational Search: Perform an initial search of the conformational space using molecular mechanics to identify low-energy structures.
-
High-Level Optimization: Optimize the geometry of the identified conformers using more accurate methods like DFT.
-
Energy Calculation: Calculate the relative energies of the stable conformers to determine their Boltzmann populations, providing a theoretical prediction of the N/S equilibrium.[16]
-
NBO Analysis: Employ Natural Bond Orbital (NBO) analysis to gain insight into the specific stereoelectronic interactions (e.g., hyperconjugation, gauche effects) that govern the observed conformational preferences.[16]
-
Conclusion
The conformational analysis of 2'-fluoro modified nucleosides is a critical aspect of nucleic acid chemistry and drug design. The stereochemistry of the 2'-fluoro substituent acts as a conformational switch, biasing the sugar pucker towards either an RNA-like C3'-endo (North) conformation in 2'-F-RNA or a DNA-like C2'-endo/O4'-endo (South/East) conformation in 2'F-ANA. This predictable control over sugar conformation has been instrumental in the development of nuclease-resistant and high-affinity oligonucleotides for therapeutic use. A multi-pronged approach utilizing high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and sophisticated computational modeling is essential for a thorough understanding of the structure-activity relationships that govern the function of these powerful therapeutic agents.
References
- 1. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesis and conformational analysis of 2'-fluoro-5-methyl-4'-thioarabinouridine (4'S-FMAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative conformational study of certain 2'-deoxy-2'-fluoro-arabinofuranosylcytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Dawn of a New Era in Nucleic Acid Therapeutics: A Technical Guide to 2'-Fluoro Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine at the 2'-position of the sugar moiety in nucleic acids has marked a pivotal advancement in the field of oligonucleotide therapeutics. This modification, which confers enhanced biophysical and biological properties, has propelled the development of a new generation of aptamers, siRNAs, and antisense oligonucleotides with improved stability, binding affinity, and therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of 2'-fluoro nucleic acids, offering detailed experimental methodologies, quantitative data, and a forward-looking perspective for researchers and drug development professionals.
The Genesis of 2'-Fluoro Nucleic Acids: A Historical Perspective
The journey of 2'-fluoro nucleic acids began in 1961 with the pioneering synthesis of 2'-deoxy-2'-fluorouridine (B118953) by Codington and his colleagues.[1] This seminal discovery laid the groundwork for subsequent investigations into the unique properties conferred by the 2'-fluoro modification. A critical early finding was the enhanced stability of these modified nucleosides against degradation by nucleases, a significant hurdle in the therapeutic application of natural nucleic acids.[1] This heightened resistance to enzymatic cleavage sparked considerable interest in exploring 2'-fluoro nucleosides as building blocks for more robust therapeutic oligonucleotides.
The introduction of a fluorine atom, with its high electronegativity and small size, at the 2'-position of the ribose sugar induces a C3'-endo sugar pucker. This conformational preference is characteristic of A-form helices, which are typically formed by RNA. Consequently, oligonucleotides incorporating 2'-fluoro modifications exhibit an increased propensity to adopt an A-form helical structure upon hybridization with a target RNA strand.[2][3] This pre-organization of the sugar conformation contributes to the enhanced thermal stability and binding affinity observed in duplexes containing 2'-fluoro nucleic acids.
Biophysical and Biochemical Properties of 2'-Fluoro Modified Oligonucleotides
The introduction of the 2'-fluoro modification imparts a range of advantageous properties to oligonucleotides, making them highly attractive for therapeutic applications. These properties have been extensively characterized and are summarized below.
Enhanced Thermal Stability
A hallmark of 2'-fluoro modified oligonucleotides is their increased thermal stability when hybridized to complementary RNA targets. The change in melting temperature (Tm) is a key parameter used to quantify this enhancement.
| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Reference |
| 2'-Fluoro-RNA | +1.8 to +2.5 | [3][4] |
| 2'-O-Methyl-RNA | +1.3 | [3] |
| 2'-Methoxyethyl (MOE) | +0.9 to +1.7 | [4] |
| Locked Nucleic Acid (LNA) | +4 to +8 | [4] |
This table summarizes the enhancement in thermal stability conferred by various 2'-modifications, highlighting the significant contribution of the 2'-fluoro substitution.
Increased Nuclease Resistance
Native RNA is highly susceptible to degradation by endo- and exonucleases present in biological fluids. The 2'-fluoro modification provides substantial protection against nuclease-mediated cleavage, thereby increasing the in vivo half-life of therapeutic oligonucleotides.[1][2][3] This enhanced stability is crucial for achieving sustained therapeutic effects. For instance, siRNAs synthesized with 2'-fluoro pyrimidines have demonstrated significantly increased stability in plasma compared to their unmodified counterparts.[2][3]
Favorable Binding Affinity
The C3'-endo sugar pucker induced by the 2'-fluoro modification pre-organizes the oligonucleotide into an A-form helix, which is the preferred conformation for binding to RNA targets. This leads to a higher binding affinity, as reflected by the increased melting temperature.[2][3] Thermodynamic studies have indicated that the higher stability of 2'-F RNA is primarily driven by a favorable enthalpy, suggesting stronger hydrogen bonding and stacking interactions within the duplex.[5]
Synthesis of 2'-Fluoro Nucleic Acids: Key Methodologies
The synthesis of 2'-fluoro nucleosides and their subsequent incorporation into oligonucleotides involves specialized chemical and enzymatic methods.
Chemical Synthesis of 2'-Fluoro-2'-Deoxyribonucleosides
Several synthetic routes have been developed for the preparation of 2'-fluoro-2'-deoxyribonucleosides. A common approach involves the fluorination of a suitable precursor, such as a 2'-hydroxyl-protected ribonucleoside, using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides (a general representation) [6]
-
Preparation of the Fluorinated Sugar: 1,3,5-tri-O-benzoyl-α-D-ribofuranose is treated with DAST in dichloromethane. The reaction mixture is stirred at 40°C for 16 hours.
-
Quenching and Extraction: The reaction is cooled and quenched with saturated aqueous NaHCO3. The organic layer is washed with water and saturated aqueous NaHCO3, then dried over MgSO4, filtered, and evaporated.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose.
-
Glycosylation: The fluorinated sugar is coupled with a silylated nucleobase (e.g., 2,4-bis-O-(trimethylsilyl)thymine) in a suitable solvent like CCl4 and refluxed for an extended period.
-
Deprotection: The protecting groups are removed to yield the final 2'-deoxy-2'-fluoro-β-D-arabinonucleoside.
Enzymatic Synthesis and Incorporation into Oligonucleotides
Enzymatic methods offer an alternative and often more stereospecific route for the synthesis of 2'-fluoro nucleosides. Furthermore, polymerase-directed synthesis allows for the site-specific incorporation of 2'-fluoro nucleotides into DNA and RNA strands.[7][8] Certain thermostable DNA polymerases, such as Pfu (exo-), Vent (exo-), Deep Vent (exo-), and UlTma, have been shown to efficiently incorporate 2'-fluoronucleoside triphosphates.[7][8]
Experimental Protocol: Polymerase-Directed Synthesis of 2'-Fluoro Modified DNA [7]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a DNA template, a primer, a thermostable DNA polymerase (e.g., UlTma), dNTPs, and the desired 2'-fluoronucleoside triphosphates.
-
Thermal Cycling: The reaction undergoes thermal cycling (PCR) to amplify the DNA, incorporating the 2'-fluoro nucleotides into the newly synthesized strands.
-
Sequencing Reactions: For Sanger sequencing, dideoxy terminators are included in the reaction mixture along with the 2'-fluoronucleotides.
-
Purification: The resulting 2'-fluoro modified DNA is purified using standard methods such as ethanol (B145695) precipitation or column chromatography.
Therapeutic Applications of 2'-Fluoro Nucleic Acids
The superior properties of 2'-fluoro modified oligonucleotides have led to their widespread use in various therapeutic platforms.
Antisense Oligonucleotides (ASOs)
2'-Fluoro modifications are incorporated into ASOs to enhance their binding affinity to target mRNA and protect them from nuclease degradation.[4] While fully modified 2'-F guide strands can sometimes exhibit reduced activity, chimeric designs that combine 2'-fluoro modifications with other chemistries, such as phosphorothioate (B77711) backbones, have proven to be effective.[4][9]
Small Interfering RNAs (siRNAs)
The introduction of 2'-fluoro pyrimidines into siRNAs significantly enhances their stability in plasma and can reduce off-target effects and immune stimulation.[2][3][5] These modifications are well-tolerated within the siRNA duplex and do not compromise its gene-silencing activity.[2]
Aptamers
Aptamers are structured oligonucleotides that bind to specific target molecules. The incorporation of 2'-fluoro pyrimidines into RNA aptamers increases their nuclease resistance and often enhances their binding affinity to their targets.[2] This has become a common strategy for optimizing the therapeutic potential of aptamers.
Future Directions and Conclusion
The discovery and development of 2'-fluoro nucleic acids represent a significant milestone in nucleic acid chemistry and therapeutics. The ability to confer drug-like properties to oligonucleotides through this single atomic substitution has opened up new avenues for the treatment of a wide range of diseases. Future research will likely focus on the development of novel synthetic methodologies, the exploration of synergistic effects with other chemical modifications, and the expansion of their therapeutic applications. As our understanding of the intricate interplay between chemical structure and biological activity continues to grow, 2'-fluoro nucleic acids are poised to remain at the forefront of innovative drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2'-F-C Oligo Modifications from Gene Link [genelink.com]
- 3. glenresearch.com [glenresearch.com]
- 4. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of 2'-F-Bz-A in Antisense Oligonucleotide Development: A Technical Guide
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, capable of modulating gene expression at the RNA level. The efficacy and safety of these synthetic nucleic acid-based drugs are critically dependent on their chemical modifications. These modifications are engineered to enhance properties such as binding affinity to the target RNA, resistance to nuclease degradation, and pharmacokinetic profiles. Among the second-generation modifications, the 2'-deoxy-2'-fluoro substitution has garnered significant attention. This guide provides an in-depth technical overview of N6-Benzoyl-2'-deoxy-2'-fluoroadenosine (2'-F-Bz-A), a key phosphoramidite (B1245037) building block used in the synthesis of ASOs containing 2'-fluoro modifications. We will explore its synthesis, incorporation into ASOs, and the resulting biophysical, in vitro, and in vivo characteristics, offering a comprehensive resource for researchers and drug development professionals in the field of oligonucleotide therapeutics.
Core Concepts: The Role of 2'-Fluoro Modifications
The 2'-fluoro modification, where a fluorine atom replaces the hydroxyl group at the 2' position of the ribose sugar, imparts several advantageous properties to ASOs. This modification pre-organizes the sugar moiety into an A-form geometry, which is characteristic of RNA. This conformational preference leads to a higher binding affinity for complementary RNA targets.[1] Furthermore, the electronegativity of the fluorine atom and the steric hindrance it provides contribute to increased resistance against nuclease-mediated degradation, thereby prolonging the half-life of the ASO in biological systems.[2]
Data Presentation: Performance Metrics of this compound Modified ASOs
The following tables summarize the quantitative data on the impact of 2'-fluoro modifications on the key performance parameters of ASOs, often in comparison to other common second-generation modifications like 2'-O-methoxyethyl (2'-MOE).
Table 1: Comparative Thermal Stability (Tm) of ASOs with Different 2'-Modifications
| Modification Type | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference |
| 2'-Fluoro (2'-F) | +2.5 | [1] |
| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.6 | [3] |
| 2'-O-Methyl (2'-OMe) | ~+1.5 | [4] |
Note: ΔTm is the change in melting temperature compared to an unmodified DNA:RNA duplex.
Table 2: In Vivo Hepatotoxicity Profile of 2'-F vs. 2'-MOE Modified ASOs in Mice
| ASO Modification (Gapmer Design) | Dose (mg/kg) | Treatment Duration | Mean ALT (U/L) | Mean AST (U/L) | Observations | Reference |
| 2'-Fluoro (2'-F) PS-ASO | 50 | 4 weeks | Significantly Elevated | Significantly Elevated | Severe hepatotoxicity and animal death observed in 6 out of 7 tested sequences. | [5] |
| 2'-O-Methoxyethyl (2'-MOE) PS-ASO | 50 | 4 weeks | No Significant Elevation | No Significant Elevation | Generally well-tolerated with minimal changes in liver enzymes. | [5] |
Note: ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are key biomarkers for liver damage. PS-ASO refers to an antisense oligonucleotide with a phosphorothioate (B77711) backbone.
Table 3: In Vivo Efficacy of a 2'-F/MOE Modified ASO Targeting miR-122
| ASO Modification | Dose (mg/kg) | Target mRNA (ALDOA) Fold Increase | Plasma Cholesterol Reduction | Reference |
| 2'-F/MOE | 12.5 | ~4-5 fold | Significant | [6] |
| 2'-MOE | 100 | ~2-3 fold | Moderate | [6] |
Note: Increased ALDOA mRNA is an indicator of miR-122 inhibition.
Table 4: Nuclease Stability of Modified Oligonucleotides
| Modification at 3'-Terminus | Half-life (T1/2) in presence of 3'-Exonuclease | Reference |
| 2'-Fluoro (F-CeNA) | > 24 hours | [7] |
| 2'-O-Methoxyethyl (MOE) | 120 minutes | [7] |
| Unmodified DNA | 1 minute | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of ASOs containing this compound.
Protocol 1: Synthesis of N6-Benzoyl-2'-deoxy-2'-fluoroadenosine Phosphoramidite
While a detailed, step-by-step protocol for the de novo synthesis of this compound phosphoramidite is often proprietary, the general synthetic scheme involves several key transformations starting from a suitable adenosine (B11128) precursor.[8][9]
-
Protection of Exocyclic Amine: The N6 amino group of adenosine is protected, typically with a benzoyl (Bz) group, to prevent side reactions during subsequent synthesis steps.
-
Fluorination of the 2'-Position: A crucial step involving the stereoselective introduction of a fluorine atom at the 2'-position of the ribose sugar. This is often achieved through nucleophilic substitution of a suitable leaving group at the 2'-position.
-
5'-Hydroxyl Group Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to ensure selective reaction at the 3'-hydroxyl group during phosphitylation.
-
Phosphitylation: The final step involves the reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer ready for oligonucleotide synthesis.
Protocol 2: Solid-Phase Synthesis of this compound Containing Oligonucleotides
The synthesis of ASOs is typically performed on an automated solid-phase synthesizer using phosphoramidite chemistry.
-
Support and Reagents:
-
Solid support (e.g., controlled pore glass) functionalized with the initial nucleoside.
-
Phosphoramidite solutions (including this compound) in anhydrous acetonitrile.
-
Activator solution (e.g., 5-ethylthiotetrazole).
-
Capping solutions (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF).
-
Oxidizing solution (iodine in THF/water/pyridine) or sulfurizing agent (e.g., DDTT) for phosphorothioate linkages.
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside.
-
Coupling: Activation of the incoming phosphoramidite (e.g., this compound) and its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation/Sulfurization: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) or phosphorothioate triester.
-
This cycle is repeated until the desired oligonucleotide sequence is assembled.
-
-
Cleavage and Deprotection:
-
The synthesized oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.
-
This step also removes the protecting groups from the phosphate backbone and the nucleobases (including the benzoyl group from adenine).
-
-
Purification:
-
The crude oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Protocol 3: Nuclease Stability Assay
-
Oligonucleotide Preparation: Prepare a solution of the this compound modified oligonucleotide and control oligonucleotides (e.g., unmodified, 2'-MOE) at a known concentration (e.g., 200 µM).
-
Enzyme Reaction: Incubate the oligonucleotides with a 3'-exonuclease (e.g., snake venom phosphodiesterase) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8 mM MgCl2) at 37°C.[7]
-
Time Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and quench the enzyme activity by adding EDTA.
-
Analysis: Analyze the samples by ion-pair HPLC/MS or denaturing PAGE to determine the percentage of intact oligonucleotide remaining at each time point.
-
Half-life Calculation: Calculate the half-life (T1/2) of the oligonucleotides under these conditions.
Protocol 4: Thermal Melting (Tm) Analysis
-
Sample Preparation: Anneal the ASO with its complementary RNA strand at equimolar concentrations in a buffer containing 10 mM sodium phosphate (pH 7.2), 100 mM NaCl, and 0.1 mM EDTA.
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/min).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the sigmoidal melting curve.
Protocol 5: RNase H Cleavage Assay
-
Duplex Formation: Anneal the this compound modified gapmer ASO with its target RNA substrate.
-
Enzyme Reaction: Initiate the cleavage reaction by adding human RNase H1 to the duplex in a buffer containing MgCl2 at 37°C.[10]
-
Kinetic Analysis: At various time points, quench the reaction and analyze the cleavage products by gel electrophoresis.
-
Quantification: Quantify the amount of cleaved RNA to determine the kinetics of the RNase H-mediated degradation.
Visualization of Key Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate fundamental concepts in ASO technology.
Caption: General mechanism of action for antisense oligonucleotides (ASOs).
Caption: Workflow for solid-phase synthesis of a this compound modified ASO.
Caption: Relationship between 2'-Fluoro modification and ASO properties.
Conclusion
The incorporation of this compound into antisense oligonucleotides offers a compelling strategy to enhance their therapeutic potential. The 2'-fluoro modification significantly increases binding affinity and nuclease stability, which can translate to improved potency and a longer duration of action in vivo. However, the potential for increased toxicity, particularly hepatotoxicity when combined with a full phosphorothioate backbone, necessitates careful optimization of ASO design, including the number and placement of 2'-F modifications. This technical guide provides a foundational understanding of the synthesis, properties, and evaluation of this compound containing ASOs, serving as a valuable resource for the continued development of this promising class of therapeutics. Future research will likely focus on refining the balance between efficacy and safety to fully harness the benefits of the 2'-fluoro modification in next-generation antisense drugs.
References
- 1. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Comparison of the RNase H cleavage kinetics and blood serum stability of the north-conformationally constrained and 2'-alkoxy modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Chemical evolution of ASO-like DNAzymes for effective and extended gene silencing in cells - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the A-form helix from 2'-fluoro modifications
An In-depth Technical Guide to Understanding the A-form Helix from 2'-Fluoro Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The structural conformation of nucleic acid duplexes is a critical determinant of their biological function and therapeutic potential. While B-form DNA is the canonical structure under physiological conditions, the A-form helix is characteristic of double-stranded RNA and DNA-RNA hybrids. The geometry of the A-form helix is crucial for the mechanism of action of various therapeutic modalities, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). Chemical modifications of oligonucleotides are a powerful tool to modulate their structural and biophysical properties. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a key strategy to enforce an A-form helical conformation, thereby enhancing therapeutic efficacy.
This technical guide provides a comprehensive overview of how 2'-fluoro modifications influence nucleic acid structure, with a focus on promoting the A-form helix. We will delve into the quantitative effects of this modification on duplex stability, provide detailed experimental protocols for the synthesis and analysis of 2'-fluoro modified oligonucleotides, and present visual representations of relevant biological pathways and experimental workflows.
The Role of 2'-Fluoro Modification in A-form Helix Stabilization
The conformation of the sugar pucker is a primary determinant of the overall helical geometry of a nucleic acid duplex. The ribose ring in nucleotides can adopt various conformations, with the C2'-endo and C3'-endo puckers being the most prevalent. The C2'-endo conformation is characteristic of B-form DNA, while the C3'-endo pucker is a hallmark of A-form RNA.[1][2]
Circular dichroism (CD) spectra of 2'-F-RNA/RNA duplexes confirm that they adopt an A-form conformation, with the sugars all adopting the C3'-endo pucker.[2][5] This structural rigidity and pre-organization contribute to several beneficial properties of 2'-fluoro modified oligonucleotides, including increased binding affinity to RNA targets and enhanced nuclease resistance.
Quantitative Impact of 2'-Fluoro Modifications on Duplex Stability
The introduction of 2'-fluoro modifications has a significant stabilizing effect on nucleic acid duplexes, which can be quantified by changes in melting temperature (Tm) and other thermodynamic parameters.
Thermal Stability (Tm)
The melting temperature (Tm) is the temperature at which half of the duplex nucleic acid molecules dissociate into single strands. An increase in Tm indicates greater duplex stability. The 2'-fluoro modification consistently enhances the Tm of both DNA/RNA and RNA/RNA duplexes.
| Duplex Type | Modification Context | ΔTm per Modification (°C) | Reference(s) |
| 2'-F RNA/RNA | Uniformly modified strand | +1.0 to +2.0 | [6][7] |
| 2'-F RNA/RNA | Compared to unmodified RNA/RNA | ~+1.8 | [8] |
| 2'-F RNA/DNA | Chimeric 2'-F RNA/DNA antisense oligo | +1.8 | [3][9] |
| 2'-F RNA/DNA | Homopolymer of 2'-F-A to oligo-T18 | +0.5 (relative to rA) | [2] |
| DNA/DNA | Single 2'-F RNA substitution in a mixed base dodecamer | +1.2 | [2] |
| DNA/DNA | Fully substituted 2'-F-RNA/DNA duplex | +0.5 | [2] |
| DNA-DNA | Modification of 2'-deoxyribose with 2'-fluoro | +1.3 | [1] |
Thermodynamic Parameters
Thermodynamic studies have revealed that the increased stability of 2'-F-RNA duplexes is primarily driven by a favorable enthalpic contribution (ΔH°), rather than an entropic (ΔS°) one.[8][10] This was an unexpected finding, as the pre-organization of the sugar pucker was initially thought to provide an entropic advantage.[8][10] The favorable enthalpy suggests that the 2'-fluoro modification enhances Watson-Crick base pairing strength and potentially π-π stacking interactions.[8][10]
| Duplex | Thermodynamic Parameters | Reference(s) | |||
| ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tm (°C) | ||
| r(CGAAUUCG)₂ | -10.5 ± 0.2 | -68.4 ± 1.5 | -186.7 ± 4.4 | 59.8 ± 0.3 | [11] |
| f(CGAAUUCG)₂ | -12.1 ± 0.1 | -78.3 ± 0.7 | -212.8 ± 2.0 | 66.7 ± 0.1 | [11] |
| r(UAUAUAUAUAUA)₂ | -7.1 ± 0.1 | -65.2 ± 1.0 | -188.1 ± 3.2 | 41.6 ± 0.2 | [11] |
| f(UAUAUAUAUAUA)₂ | -9.2 ± 0.1 | -80.9 ± 0.9 | -233.1 ± 2.8 | 51.5 ± 0.1 | [11] |
Experimental Protocols
Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
The synthesis of 2'-fluoro modified oligonucleotides is achieved using standard automated solid-phase phosphoramidite (B1245037) chemistry, with modifications to the coupling step to accommodate the altered reactivity of the 2'-fluoro phosphoramidite monomers.
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the initial nucleoside.
-
2'-Fluoro phosphoramidite monomers (A, C, G, U) and standard DNA/RNA phosphoramidites.
-
Activator solution (e.g., 5-ethylthiotetrazole).
-
Capping reagents (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF).
-
Oxidizing agent (I₂ in THF/pyridine/water).
-
Deblocking agent (3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide/methylamine, AMA).
-
Anhydrous acetonitrile (B52724).
Procedure:
-
Synthesis Setup: The synthesis is performed on an automated DNA/RNA synthesizer. The 2'-fluoro phosphoramidites are dissolved in anhydrous acetonitrile to the desired concentration.
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking agent.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the 5'-hydroxyl of the preceding nucleoside. For 2'-fluoro phosphoramidites, an extended coupling time (e.g., 10-15 minutes) is typically required to ensure efficient reaction.[12]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing agent.
-
-
Chain Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., AMA at 65°C for 15-30 minutes).
-
Purification: The crude oligonucleotide is purified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.
Thermal Denaturation (UV Melting) Analysis
Thermal denaturation is used to determine the melting temperature (Tm) of the duplex.
Materials:
-
Purified oligonucleotides (modified and complementary strands).
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Quartz cuvettes.
Procedure:
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary strand by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Measurement:
-
Place the annealed duplex solution in a quartz cuvette and load it into the spectrophotometer.
-
Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0°C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The Tm is determined as the temperature at which the absorbance is at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the helical conformation (A-form vs. B-form) of the duplex.
Materials:
-
Purified, annealed oligonucleotide duplex.
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
CD spectropolarimeter.
-
Quartz cuvette with a suitable path length (e.g., 1 cm).
Procedure:
-
Sample Preparation: Prepare the oligonucleotide duplex in the CD-compatible buffer at a suitable concentration.
-
Measurement:
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectrum of the sample from approximately 320 nm to 190 nm.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
A-form helices are characterized by a positive peak around 260-270 nm, a strong negative peak around 210 nm, and a crossover at approximately 255 nm.[13] B-form helices show a positive peak around 275 nm, a negative peak around 245 nm, and a crossover at about 258 nm.
-
Visualizations
Conformational Shift to A-form Helix
Caption: 2'-Fluoro modification induces a C3'-endo sugar pucker, driving the helical conformation from B-form to A-form.
Antisense Oligonucleotide (ASO) Workflow
Caption: A typical workflow for evaluating the efficacy of an antisense oligonucleotide in cell culture.
RNAi Pathway with siRNA
Conclusion
The 2'-fluoro modification is a powerful tool in nucleic acid chemistry that provides a reliable method for inducing an A-form helical conformation. This structural control, coupled with the enhanced thermodynamic stability and nuclease resistance conferred by the modification, makes 2'-fluoro-modified oligonucleotides highly valuable for a range of therapeutic applications, particularly in the fields of antisense and RNAi. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers seeking to harness the potential of 2'-fluoro modifications in their work.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. 2' Fluoro RNA Modification [biosyn.com]
- 7. glenresearch.com [glenresearch.com]
- 8. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2'-F-C Oligo Modifications from Gene Link [genelink.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]
- 14. Molecular Mechanisms and Biological Functions of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RNA Interference (RNAi) [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Impact of 2'-Fluorination on Sugar Pucker Conformation
This technical guide provides a comprehensive overview of the influence of 2'-fluorination on the conformational properties of the sugar moiety in nucleic acids. We delve into the stereoelectronic effects governing sugar pucker, present quantitative data on conformational changes, and detail the experimental protocols used for their determination.
Introduction: The Significance of Sugar Pucker
The five-membered furanose ring in nucleotides is not planar and exists in a dynamic equilibrium between various puckered conformations. This "sugar pucker" is a critical determinant of the overall structure and properties of nucleic acids. The two most prevalent conformations are:
-
C3'-endo (North) : The C3' atom is displaced on the same side of the furanose ring as the C5' atom. This pucker is characteristic of RNA and leads to an A-form helical structure.
-
C2'-endo (South) : The C2' atom is displaced on the same side as the C5' atom. This conformation is predominant in DNA , resulting in the canonical B-form double helix.
The conformation of the sugar ring directly influences the distance between adjacent phosphate (B84403) groups in the backbone, thereby defining the overall helical geometry, which is crucial for molecular recognition, protein binding, and biological function.[1] Chemical modifications that can predictably control sugar pucker are therefore of immense interest in the development of therapeutic oligonucleotides, such as siRNAs, antisense agents, and aptamers.[2]
The Stereoelectronic Influence of the 2'-Fluoro Substituent
The introduction of a highly electronegative fluorine atom at the 2'-position of the sugar ring profoundly influences its conformational preference. This effect is primarily governed by stereoelectronic interactions, specifically the gauche effect . The C2'-F modification locks the sugar into a specific pucker, reducing the conformational flexibility of the nucleotide.[2]
The stereochemical orientation of the fluorine atom is the deciding factor for the resulting conformation:
-
2'-Deoxy-2'-fluororibose (2'-F-RNA) : The fluorine atom is in the up or ribo configuration. This orientation strongly favors the C3'-endo (North) pucker, mimicking the conformation of RNA.[3][4][5]
-
2'-Deoxy-2'-fluoroarabinose (2'-F-ANA) : The fluorine atom is in the down or arabino configuration. This arrangement promotes a C2'-endo (South) pucker, which is characteristic of DNA.[3][6][7]
This conformational control allows for the rational design of oligonucleotides with desired structural and functional properties, such as enhanced binding affinity and nuclease resistance.[2][8]
Quantitative Conformational and Thermodynamic Data
The conformational preference induced by 2'-fluorination can be quantified using parameters such as the pseudorotation phase angle (P) and pucker amplitude (τₘ). The North conformation corresponds to P values around 0° to 36°, while the South conformation corresponds to P values around 144° to 180°.
Table 1: Sugar Pucker Parameters for Modified and Unmodified Nucleosides
| Nucleoside Type | Predominant Pucker | Pseudorotation Phase Angle (P) | Pucker Amplitude (τₘ) |
|---|---|---|---|
| Deoxyribose (in B-DNA) | C2'-endo (South) | ~162° | ~35° |
| Ribose (in A-RNA) | C3'-endo (North) | ~18° | ~37° |
| 2'-F-ribo (2'-F-RNA) | C3'-endo (North) | Strongly biased towards North | Not specified |
| 2'-F-ara (2'-F-ANA) | C2'-endo (South) | Strongly biased towards South | Not specified |
Note: Exact P and τₘ values can vary depending on the sequence context and experimental conditions.
This conformational pre-organization has significant thermodynamic consequences. By locking the sugar in an RNA-like C3'-endo pucker, 2'-F-RNA modifications enhance the stability of duplexes formed with RNA targets. This increased stability is primarily driven by a more favorable enthalpy (ΔH°), resulting from stronger base stacking and Watson-Crick hydrogen bonding, rather than entropy (ΔS°).[2][9]
Table 2: Thermodynamic Impact of 2'-Fluorination on Duplex Stability
| Modification | Duplex Type | ΔTₘ per modification (°C) | Enthalpic Contribution (ΔH°) | Entropic Contribution (ΔS°) |
|---|---|---|---|---|
| 2'-F-RNA | 2'-F-RNA / RNA | +1.8 to +2.0[5][9] | Favorable[2] | Unfavorable[2] |
| 2'-F-ANA (South) in DNA | DNA / DNA | Stabilizing[6] | Favorable[3] | Unfavorable[3] |
| 2'-F-ribo (North) in DNA | DNA / DNA | Destabilizing[6] | Not specified | Not specified |
Experimental Protocols
The determination of sugar pucker and its thermodynamic consequences relies on several key biophysical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary method for determining sugar pucker conformation in solution. The analysis focuses on measuring proton-proton scalar couplings (³JHH) within the sugar ring, which are related to dihedral angles via the Karplus equation.[10]
Detailed Methodology:
-
Sample Preparation: The synthesized and purified oligonucleotide is dissolved in a D₂O-based buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Data Acquisition: 1D and 2D NMR spectra, such as DQF-COSY and TOCSY, are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Resonance Assignment: All non-exchangeable sugar protons (H1', H2', H3', H4') are assigned for each nucleotide residue.
-
Coupling Constant Extraction: Homonuclear ³JHH coupling constants, particularly ³J(H1'-H2') and ³J(H3'-H4'), are measured from high-resolution spectra.
-
Conformational Analysis: The sugar pucker is determined based on the relative magnitudes of the coupling constants. A small ³J(H1'-H2') (< 2 Hz) and large ³J(H3'-H4') (~8-10 Hz) indicate a dominant C3'-endo (North) conformation. Conversely, a large ³J(H1'-H2') (~8-10 Hz) and small ³J(H3'-H4') (< 4 Hz) signify a C2'-endo (South) conformation.[10] These values are often used in software programs to calculate the pseudorotation phase angle (P) and the equilibrium population of North and South conformers.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution 3D picture of an oligonucleotide duplex, allowing for the direct visualization of the sugar pucker of each nucleotide and its impact on the overall helical structure.[2]
Detailed Methodology:
-
Oligonucleotide Preparation: The modified oligonucleotide is synthesized, purified, and annealed with its complementary strand to form a duplex.
-
Crystallization: A high concentration of the duplex is used in crystallization screening trials, varying parameters such as precipitant (e.g., PEG), salt concentration, pH, and temperature to find conditions that yield diffraction-quality crystals.
-
Data Collection: A suitable crystal is cryo-cooled and mounted in an X-ray beam. Diffraction patterns are collected as the crystal is rotated.
-
Structure Solution: The phases of the diffracted X-rays are determined, often using molecular replacement with a known nucleic acid structure as a model.[2] This allows for the calculation of an electron density map.
-
Model Building and Refinement: An atomic model of the oligonucleotide is built into the electron density map. The model is then refined to achieve the best possible fit with the experimental diffraction data, yielding precise atomic coordinates and conformational parameters, including sugar pucker.
UV Thermal Denaturation
This technique is used to measure the thermodynamic stability of nucleic acid duplexes. The melting temperature (Tₘ), at which 50% of the duplex is dissociated, is a key indicator of stability.
Detailed Methodology:
-
Sample Preparation: Complementary oligonucleotide strands are combined in a buffered solution (e.g., 10 mM phosphate, 100 mM NaCl) at a known concentration. The samples are heated to 95°C and slowly cooled to ensure proper annealing.
-
Data Acquisition: The sample is placed in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. The absorbance at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 0.5°C/minute).
-
Data Analysis: An absorbance vs. temperature profile (a "melting curve") is generated. The Tₘ is determined by finding the maximum of the first derivative of this curve.
-
Thermodynamic Calculation: To determine ΔH° and ΔS°, melting curves are acquired at multiple different oligonucleotide concentrations. A plot of 1/Tₘ versus ln(Cₜ), where Cₜ is the total strand concentration, yields a straight line from which ΔH° (from the slope) and ΔS° (from the intercept) can be calculated.[11][12]
Conclusion
The 2'-fluorination of nucleosides is a powerful and predictable tool for controlling sugar pucker conformation. The stereochemistry of the fluorine atom—ribo or arabino—determines whether the sugar adopts an RNA-like C3'-endo or a DNA-like C2'-endo pucker, respectively. This conformational locking has profound and predictable effects on the structure, stability, and binding affinity of oligonucleotides. The ability to fine-tune these properties through 2'-fluorination underscores its importance in the design of next-generation nucleic acid-based therapeutics and diagnostics. A thorough understanding of these principles, supported by rigorous experimental characterization, is essential for professionals in the field of drug development.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. The effect of two antipodal fluorine-induced sugar puckers on the conformation and stability of the Dickerson-Drew dodecamer duplex [d(CGCGAATTCGCG)]2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2' Fluoro RNA Modification [biosyn.com]
- 9. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]
- 11. Measuring thermodynamic details of DNA hybridization using fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: Incorporation of 2'-Fluoro-N6-benzoyl-adenosine (2'-F-Bz-A) into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of 2'-Fluoro-N6-benzoyl-adenosine (2'-F-Bz-A) into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry. The inclusion of 2'-fluoro modifications in oligonucleotides has been shown to enhance their therapeutic potential by increasing nuclease resistance and binding affinity to target RNA.
Introduction
2'-Fluoro modified nucleosides are a class of sugar-modified building blocks used in the synthesis of oligonucleotides for therapeutic and diagnostic applications. The substitution of the 2'-hydroxyl group with a fluorine atom imparts favorable biological properties to the oligonucleotide. Specifically, the 2'-fluoro modification can:
-
Increase Nuclease Resistance: The presence of the 2'-fluoro group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases.[1][2] This leads to a longer half-life of the oligonucleotide in biological systems.
-
Enhance Binding Affinity: The fluorine atom influences the sugar pucker conformation, pre-organizing the oligonucleotide into an A-form helix, which is favorable for binding to complementary RNA targets. This results in a higher melting temperature (Tm) of the oligonucleotide-RNA duplex.[1]
The N6-benzoyl protecting group on the adenosine (B11128) base is a standard protecting group used in oligonucleotide synthesis to prevent unwanted side reactions during the phosphoramidite coupling steps. This document outlines the procedures for the efficient incorporation of this compound phosphoramidite into oligonucleotides and the subsequent deprotection and purification steps.
Quantitative Data Summary
The incorporation of this compound into an oligonucleotide backbone significantly impacts its physicochemical properties. The following table summarizes the key quantitative effects observed.
| Property | Unmodified DNA Oligonucleotide | This compound Modified Oligonucleotide | Reference |
| Melting Temperature (Tm) vs. RNA Target | Baseline | Increase of ~1.8°C per incorporation | [1] |
| Nuclease Resistance | Low | Significantly Increased | [1][2][3] |
| Coupling Efficiency | >99% | Typically >98% | [4] |
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
This protocol describes the incorporation of this compound phosphoramidite using an automated DNA/RNA synthesizer. The process follows the standard phosphoramidite chemistry cycle.
Materials:
-
This compound phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
Workflow Diagram:
Procedure:
-
Preparation:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Install the phosphoramidite solution on the synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position(s) for this compound incorporation.
-
-
Synthesis Cycle: The automated synthesis proceeds through a series of four steps for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support by treatment with a mild acid (e.g., trichloroacetic acid).
-
Coupling: The this compound phosphoramidite is activated by an activator (e.g., 5-Ethylthio-1H-tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 10 minutes is recommended for modified phosphoramidites.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer or left on for purification purposes ("Trityl-on" purification).
Cleavage and Deprotection
This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of all protecting groups.
Materials:
-
Ammonium hydroxide/Methylamine solution (AMA), 1:1 (v/v)
-
Microcentrifuge tubes
Procedure:
-
Cleavage from Support:
-
Transfer the CPG solid support containing the synthesized oligonucleotide to a microcentrifuge tube.
-
Add 1 mL of AMA solution to the tube.
-
Incubate at 65°C for 15 minutes.[5]
-
-
Deprotection:
-
Oligonucleotide Recovery:
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new sterile tube.
-
Evaporate the AMA solution to dryness using a vacuum concentrator.
-
Purification
The crude deprotected oligonucleotide should be purified to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for this purpose.
Materials:
-
Purified deprotected oligonucleotide
-
Triethylammonium acetate (B1210297) (TEAA) buffer
-
Acetonitrile
-
RP-HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Resuspend the dried oligonucleotide in an appropriate volume of sterile, nuclease-free water or buffer.
-
HPLC Purification:
-
Equilibrate the RP-HPLC column with a low concentration of acetonitrile in TEAA buffer.
-
Inject the oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a gradient of increasing acetonitrile concentration.
-
Collect the fractions corresponding to the full-length product peak.
-
-
Desalting:
-
Pool the fractions containing the purified oligonucleotide.
-
Remove the HPLC buffer salts by a desalting procedure, such as ethanol (B145695) precipitation or using a desalting column.
-
Dry the purified oligonucleotide.
-
-
Quantification: Resuspend the final product in a known volume of sterile, nuclease-free water and determine the concentration by measuring the absorbance at 260 nm (A260).
Application Example: Antisense Oligonucleotide Targeting a Signaling Pathway
This compound modified oligonucleotides can be used as antisense agents to inhibit the expression of specific genes. The enhanced nuclease resistance and binding affinity make them potent tools for this application.
Signaling Pathway Diagram:
In this example, an antisense oligonucleotide (ASO) containing this compound modifications is introduced into a cell. It binds to the target mRNA, forming a stable duplex. This duplex can then recruit RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid, leading to the degradation of the target mRNA and subsequent inhibition of protein translation.
Disclaimer: The provided protocols are intended as a general guide. Optimal conditions for synthesis, deprotection, and purification may vary depending on the specific oligonucleotide sequence, length, and the instrumentation used. It is recommended to optimize these parameters for each specific application.
References
- 1. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 2. synoligo.com [synoligo.com]
- 3. researchgate.net [researchgate.net]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. glenresearch.com [glenresearch.com]
- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Synthesis of 2'-F-ANA Modified siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing disease-causing genes. However, their clinical application is often hindered by poor metabolic stability and potential off-target effects. Chemical modifications of the siRNA duplex can overcome these limitations. One such modification, the incorporation of 2'-deoxy-2'-fluoro-arabinonucleic acid (2'-F-ANA), has demonstrated significant promise. This modification enhances nuclease resistance and can increase the potency of gene silencing compared to unmodified siRNAs.[1][2] This document provides detailed protocols for the solid-phase synthesis, deprotection, purification, and characterization of 2'-F-ANA modified siRNA, along with data on their biological activity.
Advantages of 2'-F-ANA Modified siRNA
The 2'-F-ANA modification offers several advantages for therapeutic siRNA development:
-
Enhanced Nuclease Resistance: The 2'-fluoro group in the arabinose sugar conformation provides significant protection against degradation by nucleases present in serum, leading to a longer half-life.[1][2]
-
Increased Potency: Incorporation of 2'-F-ANA units can result in siRNAs that are up to 4-fold more potent than their native counterparts.[1][2]
-
Compatibility with RNAi Machinery: 2'-F-ANA modified siRNAs are recognized by the RNA-induced silencing complex (RISC) and effectively trigger the RNA interference (RNAi) pathway to mediate sequence-specific mRNA degradation.[1][2]
-
Favorable Hybridization Properties: 2'-F-ANA exhibits high binding affinity for complementary RNA targets, forming stable duplexes.[3][4]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-F-ANA Modified Oligonucleotides
This protocol outlines the automated solid-phase synthesis of 2'-F-ANA modified siRNA strands using phosphoramidite (B1245037) chemistry.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
2'-F-ANA phosphoramidites (A, C, G, U)
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Sulfurizing reagent (for phosphorothioate (B77711) linkages, if desired)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Support Preparation: The synthesis is initiated on a solid support, typically CPG, pre-loaded with the first nucleoside of the sequence.
-
Synthesis Cycle: The automated synthesis proceeds through a series of repeated steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a deblocking solution to expose the 5'-hydroxyl group.
-
Coupling: The 2'-F-ANA phosphoramidite (or standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group. A longer coupling time of approximately 6-15 minutes is recommended for 2'-F-ANA monomers to ensure high coupling efficiency.[5][6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation/Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphate (B84403) triester by oxidation. For phosphorothioate backbones, a sulfurizing reagent is used instead of the oxidizing solution.
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically left on (DMT-on) to facilitate purification.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed. This is detailed in Protocol 2.
Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: Automated solid-phase synthesis cycle for oligonucleotide synthesis.
Protocol 2: Cleavage and Deprotection of 2'-F-ANA Modified Oligonucleotides
This protocol describes the cleavage of the oligonucleotide from the solid support and the removal of protecting groups.
Materials:
-
Ammonium (B1175870) hydroxide (B78521)/methylamine (AMA) solution (1:1 v/v) or aqueous ammonium hydroxide
-
Heating block or oven
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add the deprotection solution (e.g., AMA). 2'-F-ANA oligonucleotides can be deprotected using ammonium hydroxide, even at elevated temperatures.[5]
-
Incubate the vial at the recommended temperature and time (e.g., 65°C for 10-15 minutes for AMA, or longer for ammonium hydroxide alone).
-
After cooling, transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Protocol 3: Purification of 2'-F-ANA Modified Oligonucleotides
Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an ion-exchange or reverse-phase column
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) equipment
-
Appropriate buffers for HPLC or PAGE
Procedure (HPLC-based):
-
DMT-on Purification (Reverse-Phase):
-
Resuspend the crude, DMT-on oligonucleotide in a suitable buffer.
-
Inject the sample onto a reverse-phase HPLC column.
-
The hydrophobic DMT group allows for the separation of the full-length product from shorter, "failure" sequences that lack the DMT group.
-
Collect the peak corresponding to the DMT-on oligonucleotide.
-
Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalt the final product using a suitable method (e.g., size-exclusion chromatography).
-
-
Ion-Exchange Purification:
-
This method separates oligonucleotides based on their charge.
-
It is effective for purifying DMT-off oligonucleotides.
-
The crude oligonucleotide is loaded onto an anion-exchange column and eluted with a salt gradient.
-
Protocol 4: Characterization of 2'-F-ANA Modified siRNA
Methods:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized strands.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.
-
Capillary Gel Electrophoresis (CGE): CGE provides high-resolution separation and can be used to determine the purity of the oligonucleotides.
Biological Activity and Performance Data
The incorporation of 2'-F-ANA modifications has been shown to significantly enhance the biological performance of siRNA.
Gene Silencing Efficacy
Studies have demonstrated that 2'-F-ANA modified siRNAs can be more potent than their unmodified counterparts. For example, a fully modified 2'-F-ANA sense strand hybridized to an antisense RNA strand was shown to be 4-fold more potent than an unmodified siRNA.[2] Even modest incorporation, such as two 2'-F-ANA modifications at the 3' end of the antisense strand, can increase potency.[1] The gene-silencing effect of 2'-F-ANA modified siRNAs has been shown to persist for up to 4 days post-transfection.[2][7]
| Modification Strategy | Target Gene | Cell Line | Relative Potency (vs. Unmodified) | Duration of Silencing | Reference |
| Fully modified 2'-F-ANA sense strand | Luciferase | Stably expressing cells | ~4-fold higher | > 96 hours | [1][2] |
| Two 2'-F-ANA at 3' end of antisense | Luciferase | Stably expressing cells | Higher than unmodified | > 96 hours | [1] |
| 2'-F-ANA/DNA chimera (gapmer) | c-MYB | Human leukemia cells | >5-fold higher (at lower dose) | > 120 hours | [7] |
Nuclease Stability
A key advantage of 2'-F-ANA modification is the enhanced resistance to nuclease degradation.
| siRNA Type | Matrix | Half-life | Reference |
| Unmodified siRNA | Serum | < 15 minutes | [1][2] |
| Fully modified 2'-F-ANA sense strand | Serum | ~ 6 hours | [1][2] |
Off-Target Effects
While chemical modifications can reduce off-target effects, it is crucial to evaluate them. Off-target effects can arise from the seed region (nucleotides 2-8) of the siRNA guide strand binding to unintended mRNAs, mimicking microRNA (miRNA) activity.[8][9] Reducing the siRNA concentration to the lowest effective dose is a primary strategy to mitigate off-target effects.[10] Careful design and placement of modifications can also help to disrupt the interaction with off-target transcripts.
RNA Interference (RNAi) Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. cambio.co.uk [cambio.co.uk]
- 6. scispace.com [scispace.com]
- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Application Notes and Protocols for Deprotection of Benzoyl Groups in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of RNA oligonucleotides is a fundamental technique in modern molecular biology, enabling a wide range of applications from basic research to the development of RNA-based therapeutics. A critical step in this process is the protection of the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) to prevent side reactions during the automated solid-phase synthesis. The benzoyl (Bz) group is a commonly used protecting group for adenosine (B11128) and cytidine (B196190) due to its stability throughout the synthesis cycles.
Following the completion of the oligonucleotide chain assembly, these protecting groups must be efficiently and completely removed to yield the final, biologically active RNA molecule. This process, known as deprotection, is a crucial step that can significantly impact the overall yield and purity of the synthetic RNA. This document provides detailed application notes and protocols for the most common methods used for the deprotection of benzoyl groups in RNA synthesis.
Deprotection Methods: A Comparative Overview
Several reagents and conditions have been developed for the removal of benzoyl and other base-protecting groups. The choice of the deprotection method depends on several factors, including the desired speed of deprotection, the presence of other sensitive modifications in the RNA sequence, and the scale of the synthesis. The most widely used methods involve treatment with basic solutions, such as ammonium (B1175870) hydroxide (B78521), aqueous methylamine (B109427), or a mixture of the two (AMA).
Quantitative Data Summary
The following table provides a comparative summary of the most common deprotection methods for benzoyl groups in RNA synthesis.
| Deprotection Method | Reagent(s) | Typical Conditions | Deprotection Time | Yield of Full-Length RNA | Purity | Key Considerations |
| Standard Deprotection | Concentrated Ammonium Hydroxide | 55°C | 8-17 hours[1] | Good | High | Standard, reliable method that minimizes side reactions.[2] Can lead to some degradation of RNA with prolonged heating. |
| Ethanolic Ammonia (e.g., NH4OH/Ethanol 3:1) | 55°C | 16-17 hours[1] | Good | High | Reduces the risk of 2'-O-silyl group migration compared to aqueous ammonia.[1] | |
| Rapid Deprotection | Aqueous Methylamine (40%) | 65°C | ~10 minutes[3] | High | High | Significantly faster than ammonium hydroxide-based methods. |
| Ammonium Hydroxide/ Methylamine (AMA) (1:1 v/v) | 65°C | 10-15 minutes[2] | High[4] | High | Very rapid and efficient deprotection.[2] Potential for a low level of N4-transamination of benzoyl-protected cytidine to N4-methyl-cytidine (~5%).[4] It is recommended to use acetyl-protected cytidine (Ac-C) to avoid this side reaction.[4] |
Experimental Protocols
The following are detailed protocols for the most common methods of benzoyl group deprotection in RNA synthesis. These protocols assume the RNA has been synthesized on a solid support (e.g., controlled pore glass - CPG) and includes the cleavage of the oligonucleotide from the support.
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
This method is a widely used and reliable procedure for the deprotection of standard benzoyl-protected RNA.
Materials:
-
Synthesized RNA on solid support (in synthesis column or vial)
-
Concentrated Ammonium Hydroxide (28-30%)
-
Sterile, screw-cap, chemically resistant vials (e.g., 2 mL)
-
Heating block or oven
-
SpeedVac or lyophilizer
-
RNase-free water and buffers
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is completely submerged.[2]
-
Securely seal the vial.
-
Place the vial in a heating block or oven set to 55°C for 8-12 hours.[2]
-
After incubation, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile microcentrifuge tube.
-
Wash the solid support with 0.5 mL of RNase-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a SpeedVac or by lyophilization.
-
The dried RNA pellet is now ready for the subsequent 2'-hydroxyl deprotection step (e.g., using a fluoride (B91410) reagent for TBDMS removal).
Protocol 2: Rapid Deprotection with Ammonium Hydroxide/Methylamine (AMA)
This protocol is ideal for high-throughput applications where rapid deprotection is required. To avoid a potential side reaction, it is highly recommended to use acetyl-protected cytidine (Ac-C) phosphoramidite (B1245037) during RNA synthesis when planning to use this deprotection method.
Materials:
-
Synthesized RNA on solid support (in synthesis column or vial)
-
Concentrated Ammonium Hydroxide (28-30%)
-
40% Aqueous Methylamine solution
-
Sterile, screw-cap, chemically resistant vials (e.g., 2 mL)
-
Heating block
-
SpeedVac or lyophilizer
-
RNase-free water and buffers
Procedure:
-
In a fume hood, prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1, v/v).[2] Prepare this solution fresh before use.
-
Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.
-
Add 1 mL of the freshly prepared AMA reagent to the vial, ensuring the support is fully submerged.[5]
-
Securely seal the vial.
-
Place the vial in a heating block set to 65°C for 10-15 minutes.[2][5]
-
After incubation, immediately place the vial on ice to cool.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new sterile microcentrifuge tube.
-
Wash the solid support with 0.5 mL of RNase-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a SpeedVac or by lyophilization.
-
The dried RNA pellet is now ready for the subsequent 2'-hydroxyl deprotection step.
Visualizations
Benzoyl Group Deprotection Reaction
The following diagram illustrates the chemical transformation during the deprotection of a benzoyl-protected adenosine residue using a generic base (B:).
Caption: Chemical reaction of benzoyl group deprotection.
Experimental Workflow for RNA Deprotection
This diagram outlines the general workflow for the deprotection of synthetic RNA, from the solid support to the final purified product.
Caption: General workflow for RNA deprotection.
Decision Tree for Selecting a Deprotection Method
This diagram provides a simple decision-making tool to help researchers choose the most appropriate deprotection method based on their experimental needs.
Caption: Decision tree for deprotection method selection.
References
Application Notes and Protocols: 2'-Fluoro Modified Aptamers in Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptamers, short single-stranded nucleic acids, are emerging as powerful alternatives to antibodies in diagnostic applications due to their high specificity, affinity, and ease of chemical synthesis.[1][2] A significant advancement in aptamer technology is the incorporation of chemical modifications to enhance their stability and performance in biological matrices. Among these, 2'-fluoro (2'-F) modifications of pyrimidine (B1678525) nucleotides have proven particularly effective. This modification involves replacing the 2'-hydroxyl group on the ribose sugar with a fluorine atom, which confers remarkable resistance to nuclease degradation, a critical attribute for robust diagnostic assays.[1][3][4][5][6] Furthermore, 2'-F modifications can sometimes lead to improved binding affinities for their targets.[3][4]
These application notes provide a comprehensive overview of the use of 2'-fluoro modified aptamers in diagnostics, including detailed experimental protocols and performance data for selected applications.
Advantages of 2'-Fluoro Modification in Diagnostics
The use of 2'-fluoro modified aptamers in diagnostic assays offers several key advantages:
-
Enhanced Nuclease Resistance: The 2'-F modification protects the phosphodiester backbone from cleavage by nucleases present in clinical samples such as serum or plasma, significantly increasing the aptamer's half-life.[3][5] Unmodified RNA aptamers can be degraded within seconds in serum, while 2'-F modification can extend their stability for hours.[3][7]
-
Improved Binding Affinity: The electronegativity of the fluorine atom can influence the sugar pucker conformation, potentially leading to a more favorable three-dimensional structure for target binding and thus higher affinity.[3][4]
-
High Specificity: Like their unmodified counterparts, 2'-F aptamers can be selected to bind with high specificity, enabling discrimination between closely related molecules.[5]
-
Consistent Synthesis: As chemically synthesized molecules, 2'-F aptamers can be produced with high purity and minimal batch-to-batch variation, ensuring the reproducibility of diagnostic assays.[2]
Applications in Diagnostics
2'-Fluoro modified aptamers are being explored for a wide range of diagnostic applications, from infectious disease detection to cancer biomarker monitoring.
Viral Diagnostics
The high specificity of aptamers makes them ideal for detecting viral components. For instance, a 2'-fluoro modified RNA aptamer has been developed to target the glycoprotein (B1211001) D of the Herpes Simplex Virus (HSV), effectively blocking viral entry.[8] This demonstrates their potential not only for diagnostics but also for theranostics.
Cancer Diagnostics
Aptamers can be selected to bind to specific cancer cell surface markers. For example, a 2'-fluoro pyrimidine-modified RNA aptamer, GL21.T, binds to the Axl receptor tyrosine kinase, which is overexpressed in non-small-cell lung cancer (NSCLC).[1] Such aptamers can be used for cell-specific targeting in diagnostic imaging or as capture agents in biosensors.
Protein Biomarker Detection
2'-F modified aptamers have been successfully generated to bind to various protein biomarkers. For example, aptamers have been selected against human neutrophil elastase (HNE) and murine lipopolysaccharide-binding protein (LBP), demonstrating their utility in detecting inflammatory and sepsis-related markers.[5][9]
Quantitative Performance Data
The performance of 2'-fluoro modified aptamers in diagnostic applications is often characterized by their binding affinity (dissociation constant, Kd). Lower Kd values indicate stronger binding.
| Aptamer Target | Aptamer Type | Modification | Dissociation Constant (Kd) | Reference |
| Erk2 Protein | 2'fRNA | 2'-fluoro pyrimidine | 245 nM, 434 nM, 723 nM | [10] |
| HIV-1 Reverse Transcriptase | RNA | 2'-fluoro | 109 nM | [8] |
| Murine LBP | 2'-F-Y-RNA | 2'-fluoro pyrimidine | ~200–800 nM | [5] |
| Viral Frameshift Element | mirror-image RNA | 2'-fluoro | ~1.6 µM | [11][12] |
| Human Neutrophil Elastase | 2'fHNE-1, 2fHNE-2 | 2'-fluoro purine (B94841) | "Reasonable affinity" | [9][13] |
Experimental Protocols
Protocol 1: In Vitro Selection (SELEX) of 2'-Fluoro Modified RNA Aptamers
This protocol outlines the general steps for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate 2'-fluoro modified RNA aptamers.
1. Library Design and Synthesis:
-
Design a single-stranded DNA (ssDNA) library consisting of a central random region (typically 20-60 nucleotides) flanked by constant regions for primer annealing.
-
The forward primer should contain the T7 RNA polymerase promoter sequence.
-
Synthesize the ssDNA library.
2. In Vitro Transcription with 2'-F Pyrimidines:
-
Generate a double-stranded DNA (dsDNA) template by PCR amplification of the ssDNA library.
-
Perform in vitro transcription using a mutant T7 RNA polymerase (e.g., Y639F mutant), which efficiently incorporates 2'-fluoro-modified pyrimidine triphosphates (2'-F-dUTP and 2'-F-dCTP) along with natural purine triphosphates (ATP and GTP).[10][14]
-
Purify the resulting 2'-F modified RNA pool using denaturing polyacrylamide gel electrophoresis (PAGE).
3. Selection Step:
-
Incubate the 2'-F RNA pool with the target molecule (e.g., protein immobilized on beads or nitrocellulose membrane).
-
Wash away unbound RNA sequences. The stringency of the washing steps can be increased in later rounds to select for higher affinity binders.
4. Elution and Reverse Transcription:
-
Elute the target-bound RNA sequences.
-
Perform reverse transcription using a reverse transcriptase to convert the selected RNA back into cDNA.
5. PCR Amplification:
-
Amplify the cDNA by PCR to generate the dsDNA template for the next round of selection.
6. Iterative Rounds:
-
Repeat steps 2-5 for multiple rounds (typically 8-15 rounds) to enrich the pool with high-affinity binders.
7. Sequencing and Characterization:
-
After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.
-
Synthesize individual 2'-F RNA aptamers and characterize their binding affinity (e.g., using filter binding assays, surface plasmon resonance, or fluorescence-based assays).
Protocol 2: Aptamer-Based Sandwich Assay for Protein Detection
This protocol describes a general workflow for a sandwich-type diagnostic assay using two different 2'-fluoro modified aptamers targeting the same protein. This format is commonly used in lateral flow assays (LFAs) and ELISA-like platforms.
1. Reagent Preparation:
-
Capture Aptamer: Immobilize a biotinylated 2'-F aptamer onto a streptavidin-coated surface (e.g., microplate well, lateral flow membrane).
-
Detection Aptamer: Conjugate a second 2'-F aptamer (binding to a different epitope on the target) with a reporter molecule (e.g., gold nanoparticle, fluorophore).
2. Assay Procedure:
-
Sample Incubation: Add the test sample containing the target protein to the surface with the immobilized capture aptamer. Incubate to allow binding.
-
Washing: Wash the surface to remove unbound components from the sample.
-
Detection Incubation: Add the reporter-conjugated detection aptamer. Incubate to allow the formation of a "sandwich" complex (Capture Aptamer - Target Protein - Detection Aptamer).
-
Final Washing: Perform a final wash to remove any unbound detection aptamer.
3. Signal Detection:
-
Measure the signal from the reporter molecule. The signal intensity is directly proportional to the amount of target protein in the sample.
Conclusion
2'-Fluoro modified aptamers represent a robust and versatile class of recognition elements for the development of next-generation diagnostic assays. Their inherent stability, high affinity, and specificity, coupled with the consistency of chemical synthesis, overcome many of the limitations associated with traditional antibody-based diagnostics. As SELEX technologies continue to evolve, including automated and high-throughput methods, the pipeline of novel 2'-F modified aptamers for a wide array of diagnostic targets is expected to expand significantly, paving the way for more sensitive, reliable, and accessible point-of-care testing.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. veterinarypaper.com [veterinarypaper.com]
- 3. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 4. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]
- 7. Development of nucleic acid aptamer-based lateral flow assays: A robust platform for cost-effective point-of-care diagnosis [thno.org]
- 8. Aptamers in Diagnostics and Treatment of Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Selection of 2'-Fluoro-Modified Aptamers with Optimized Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing siRNA Specificity and Potency with 2'-Fluoro-Arabinonucleic Acid (2'-F-ANA) Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful tools for gene silencing, offering therapeutic potential for a wide range of diseases. However, unmodified siRNAs face challenges such as poor metabolic stability, potential off-target effects, and induction of immune responses.[1][2] Chemical modifications are crucial to overcome these hurdles. One such modification, 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA or FANA), has demonstrated significant promise in enhancing the drug-like properties of siRNAs.[1][3] This document provides detailed application notes and protocols for utilizing 2'-F-ANA modified siRNAs to improve their specificity and potency.
2'-F-ANA modifications involve the replacement of the 2'-hydroxyl group of the ribose sugar with a fluorine atom in an "up" or ara configuration. This modification confers several advantageous properties to siRNA duplexes, including increased thermal stability, enhanced nuclease resistance, and improved in vivo activity, without compromising the RNA interference (RNAi) mechanism.[4][5][6] In some cases, 2'-F-ANA modified siRNAs have shown to be more potent than their unmodified counterparts.[2][4]
Key Advantages of 2'-F-ANA Modification
-
Increased Potency: Studies have shown that 2'-F-ANA modifications can lead to a significant increase in siRNA potency. For instance, a fully modified 2'-F-ANA sense strand hybridized to an antisense RNA strand was found to be 4-fold more potent than an unmodified siRNA.[1][2] In another study, an siRNA with 2'-F modifications on all pyrimidines was approximately twice as potent as the unmodified control in vivo.[4][5]
-
Enhanced Serum Stability: A major obstacle for in vivo applications of siRNAs is their rapid degradation by nucleases present in serum. 2'-F-ANA modifications substantially enhance the stability of siRNAs in serum. Unmodified siRNAs can be completely degraded within hours, whereas 2'-F-ANA-modified siRNAs can have a half-life of over 24 hours.[4] A fully modified 2'-F-ANA sense strand/antisense RNA hybrid showed a half-life of approximately 6 hours in serum, a significant improvement from the less than 15-minute half-life of unmodified siRNA.[1][2][7]
-
Reduced Immune Stimulation: Unmodified siRNAs can be recognized by the innate immune system, leading to the production of inflammatory cytokines like INFα and TNFα. 2'-F-ANA modifications have been shown to significantly reduce these immunostimulatory effects.[4]
-
Improved Thermal Stability: The 2'-F modification increases the melting temperature (Tm) of siRNA duplexes, indicating higher thermal stability. This is primarily due to a more favorable enthalpy of duplex formation.[4] An siRNA duplex with 2'-F at all pyrimidines had a melting temperature almost 15°C higher than the unmodified duplex.[4]
-
Reduced Off-Target Effects: While chemical modifications are primarily aimed at improving stability and potency, they can also influence specificity. Judicious placement of 2'-F-ANA modifications can help minimize off-target effects, which are often mediated by the seed region of the siRNA guide strand.[8][9]
Data Presentation
The following tables summarize quantitative data from studies on 2'-F-ANA modified siRNAs.
Table 1: In Vitro and In Vivo Potency of 2'-F-ANA Modified siRNAs
| siRNA Modification | Target Gene | System | IC50 (nM) | Fold Improvement vs. Unmodified | Reference |
| Unmodified | Factor VII | HeLa cells | 0.95 | - | [4] |
| 2'-F on all pyrimidines | Factor VII | HeLa cells | 0.50 | ~2-fold | [4][10] |
| Fully modified 2'-F-ANA sense strand | Luciferase | Cell culture | Not specified | 4-fold | [1][2] |
Table 2: Thermal Stability of 2'-F-ANA Modified siRNAs
| siRNA Modification | Melting Temperature (Tm) (°C) | ΔTm vs. Unmodified (°C) | Reference |
| Unmodified | 71.8 | - | [5] |
| 2'-F on all pyrimidines | 86.2 | +14.4 | [4][5] |
Table 3: Serum Stability of 2'-F-ANA Modified siRNAs
| siRNA Modification | Half-life (t1/2) in Serum | Reference |
| Unmodified | < 15 minutes | [1][2] |
| Fully modified 2'-F-ANA sense strand | ~6 hours | [1][2][7] |
| 2'-F on all pyrimidines | > 24 hours | [4] |
Signaling Pathways and Experimental Workflows
RNA Interference (RNAi) Pathway
The following diagram illustrates the general mechanism of RNA interference, highlighting the key steps where siRNA modifications can have an impact.
Caption: The RNAi pathway with 2'-F-ANA modified siRNA.
Experimental Workflow for Evaluating 2'-F-ANA Modified siRNA
This diagram outlines a typical workflow for the design, synthesis, and evaluation of 2'-F-ANA modified siRNAs.
Caption: Workflow for 2'-F-ANA modified siRNA evaluation.
Experimental Protocols
Protocol 1: In Vitro Gene Silencing Assessment using Transfection
This protocol describes the steps for transfecting cells with 2'-F-ANA modified siRNA to assess gene knockdown.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Unmodified control siRNA
-
2'-F-ANA modified siRNA
-
Nuclease-free water
-
96-well cell culture plates
-
Reagents for downstream analysis (e.g., qPCR, Western blot, or luciferase assay)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS.[11]
-
Ensure cells are healthy and at an appropriate confluency for transfection on the following day.
-
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the desired final concentration of siRNA (e.g., 10 nM) in Opti-MEM I medium to a final volume of 10 µL.[12]
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in Opti-MEM I medium according to the manufacturer's instructions. A common ratio is 1 µg of siRNA to 2 µL of transfection reagent.[1]
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently by pipetting, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the 20 µL of siRNA-lipid complex to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the target gene and cell line.[11][12]
-
-
Analysis of Gene Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the level of target mRNA or protein expression using a suitable method:
-
qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure mRNA levels.
-
Western Blot: Lyse the cells and perform Western blotting to quantify protein levels.
-
Luciferase Assay: If using a reporter system, lyse the cells and measure luciferase activity according to the manufacturer's protocol.[1]
-
-
Normalize the results to a housekeeping gene and compare the knockdown efficiency of the 2'-F-ANA modified siRNA to the unmodified control.
-
Protocol 2: Serum Stability Assay
This protocol outlines a method to evaluate the stability of 2'-F-ANA modified siRNA in the presence of serum.
Materials:
-
Unmodified control siRNA
-
2'-F-ANA modified siRNA
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Nuclease-free water
-
Polyacrylamide gel electrophoresis (PAGE) system
-
SYBR Gold nucleic acid gel stain
-
Gel imaging system
-
Microcentrifuge tubes
-
Incubator at 37°C
Procedure:
-
Incubation in Serum:
-
Gel Electrophoresis:
-
Thaw the samples on ice.
-
Mix the samples with a TBE loading buffer.
-
Load the samples onto a native polyacrylamide gel (e.g., 15-20%).
-
Run the gel according to standard procedures to separate the intact siRNA from degraded fragments.
-
-
Visualization and Quantification:
-
Stain the gel with SYBR Gold for 30 minutes.[1]
-
Visualize the gel using a gel imaging system.
-
Quantify the band intensity of the intact siRNA at each time point using densitometry software.[1]
-
Calculate the percentage of intact siRNA remaining at each time point relative to the 0-hour time point and determine the half-life (t1/2) of the siRNA.
-
Conclusion
The incorporation of 2'-F-ANA modifications into siRNA duplexes represents a robust strategy for enhancing their therapeutic potential. These modifications can lead to increased potency, significantly improved stability in biological fluids, and a reduction in undesirable immune responses. The protocols and data presented in these application notes provide a framework for researchers and drug developers to effectively design and evaluate 2'-F-ANA modified siRNAs for their specific gene silencing applications. Careful optimization of the modification pattern and experimental conditions is essential to achieve the desired balance of activity, stability, and specificity.
References
- 1. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) | Semantic Scholar [semanticscholar.org]
- 4. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06645A [pubs.rsc.org]
- 7. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 10. US20110269814A1 - 2'-f modified rna interference agents - Google Patents [patents.google.com]
- 11. siRNA potency enhancement via chemical modifications of nucleotide bases at the 5′-end of the siRNA guide strand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 2'-Fluoro Modified Oligonucleotides in In Vivo Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of RNA interference (RNAi) and antisense technology has opened new frontiers in therapeutic gene silencing. A critical challenge in the in vivo application of synthetic oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), is their susceptibility to nuclease degradation and potential for off-target effects. Chemical modifications are therefore essential to enhance their drug-like properties. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a key strategy to improve the stability and efficacy of oligonucleotides for in vivo applications.
These application notes provide a comprehensive overview of the use of 2'-fluoro modified oligonucleotides for in vivo gene silencing. We will delve into the molecular mechanisms, present key quantitative data, and provide detailed protocols for their application and evaluation.
Mechanism of Action
2'-Fluoro modified oligonucleotides primarily mediate gene silencing through two distinct pathways, depending on whether they are designed as siRNAs or ASOs.
siRNA and the RNA-Induced Silencing Complex (RISC) Pathway
2'-F modified siRNAs function through the endogenous RNAi pathway. Upon introduction into the cytoplasm, the double-stranded siRNA is recognized and processed by the Dicer enzyme. The resulting short duplex is then loaded into the RNA-Induced Silencing Complex (RISC). The passenger (sense) strand is cleaved and ejected, while the guide (antisense) strand, now part of the active RISC, directs the complex to the target messenger RNA (mRNA) through complementary base pairing. The Argonaute-2 (Ago2) protein within RISC then cleaves the target mRNA, leading to its degradation and subsequent reduction in protein expression. The 2'-F modification enhances the stability of the siRNA duplex against nucleases without significantly hindering its processing by the RISC machinery.[1]
ASO and the RNase H-Mediated Cleavage Pathway
2'-F modified ASOs are typically designed as "gapmers." These are single-stranded oligonucleotides with a central "gap" of deoxynucleotides, flanked by "wings" of 2'-F modified ribonucleotides. After entering the cell and hybridizing to the target mRNA in the nucleus or cytoplasm, the DNA/RNA heteroduplex that is formed in the gap region is recognized by the ubiquitously expressed enzyme RNase H. RNase H selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA. The 2'-F modified wings protect the ASO from nuclease degradation and increase its binding affinity to the target mRNA, enhancing potency and duration of action.
References
Application Notes and Protocols for Antisense Oligonucleotides with 2'-Fluoroarabinonucleic Acid (2'-F-ANA) Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for sequence-specific gene silencing. Chemical modifications to the oligonucleotide backbone and sugar residues are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and minimizing off-target effects. Among these, 2'-fluoroarabinonucleic acid (2'-F-ANA) has emerged as a valuable modification. 2'-F-ANA is a structural analog of DNA where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom in the up or ara configuration.[1][2] This modification confers unique structural and functional characteristics, making 2'-F-ANA ASOs potent tools for research and therapeutic applications.
These application notes provide a comprehensive overview of the design principles, experimental protocols, and key considerations for working with 2'-F-ANA modified antisense oligonucleotides.
Design Principles of 2'-F-ANA ASOs
The design of effective 2'-F-ANA ASOs involves strategic placement of the modified nucleotides to optimize their activity. Two common design motifs are "gapmers" and "altimers".
-
Gapmer Design: This is the most common design for RNase H-dependent ASOs. It consists of a central block of deoxynucleotides (the "gap") flanked by "wings" of 2'-F-ANA modified nucleotides. The DNA gap is necessary for recognition and cleavage of the target RNA by RNase H1.[3][4][5] The 2'-F-ANA wings provide high binding affinity to the target RNA and protect the oligonucleotide from nuclease degradation.[5][6]
-
Altimer Design: This design consists of alternating 2'-F-ANA and DNA residues.[6][7] This configuration has also been shown to support efficient RNase H-mediated cleavage of the target RNA.[1][8]
Key Advantages of 2'-F-ANA Modification:
-
High Binding Affinity: 2'-F-ANA modifications increase the thermal stability of the ASO-RNA duplex, leading to higher binding affinity.[3][4][5]
-
Nuclease Resistance: The 2'-fluoro modification significantly enhances resistance to nuclease degradation, prolonging the half-life of the ASO in biological fluids.[1][5][7][9]
-
RNase H Activity: Unlike many other 2'-modifications, 2'-F-ANA/RNA duplexes are recognized as substrates by RNase H, enabling the degradation of the target RNA.[1][3][4][10][11][12]
-
Reduced Off-Target Effects: The high binding specificity of 2'-F-ANA ASOs can contribute to a reduction in off-target gene silencing.[1][8]
-
Gymnotic Uptake: FANA ASOs have been shown to penetrate cells without the need for transfection reagents, a process known as gymnosis.[7][11][13]
Quantitative Data Summary
The following tables summarize the quantitative data reported for 2'-F-ANA ASOs in comparison to other antisense chemistries.
Table 1: In Vitro Knockdown Efficiency and Potency
| ASO Chemistry | Target Gene | Cell Line | Knockdown Efficiency | EC50 | Reference |
| 2'-F-ANA/DNA Gapmer | c-MYB | K562 | >90% | ~20% of PS-DNA dose | [5][14][15] |
| 2'-F-ANA/DNA Altimer | c-MYB | K562 | >90% | Not Reported | [5] |
| Phosphorothioate (B77711) DNA (PS-DNA) | c-MYB | K562 | >90% (at higher dose) | 5x higher than 2'-F-ANA | [5][15] |
| 2'-F-ANA Configurations | Luciferase | HeLa | Comparable to siRNA | 20- to 100-fold lower than other AONs | [6] |
Table 2: Stability and Duration of Action
| ASO Chemistry | Stability Assay | Half-life | Duration of Antisense Activity | Reference |
| 2'-F-ANA/DNA Chimeras | Serum Stability | Increased | Up to 4 days | [6] |
| Phosphorothioate 2'-F-ANA | 3'-Exonuclease Hydrolysis | >20-fold more stable than PS-DNA | Not Reported | [5] |
| Fully Modified FANA siRNA | Serum | ~6 hours | Not Applicable | [9] |
| Unmodified siRNA | Serum | <15 minutes | Not Applicable | [9] |
Table 3: Thermal Stability of ASO:RNA Duplexes
| Duplex | ΔTm per Modification (°C) | Reference |
| 2'-F-ANA:RNA | +1.2 to +1.5 | [1][5][8] |
| 2'-F-ANA:RNA (single mismatch) | -7.2 | [1][8] |
| 2'-F-ANA:DNA (single mismatch) | -3.9 | [1][8] |
Experimental Protocols
Protocol 1: Synthesis and Purification of 2'-F-ANA Oligonucleotides
2'-F-ANA oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry on a solid support.
Materials:
-
2'-F-ANA phosphoramidites (A, C, G, T)
-
DNA phosphoramidites
-
Controlled pore glass (CPG) solid support
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing or sulfurizing agent)
-
Ammonium (B1175870) hydroxide
-
HPLC or Polyacrylamide Gel Electrophoresis (PAGE) system for purification
Procedure:
-
Assembly: The oligonucleotide is assembled on a DNA synthesizer. For 2'-F-ANA monomers, a longer coupling time of 6 minutes is recommended.[1][2] For phosphorothioate linkages, an extended sulfurization step is required.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and deprotected using ammonium hydroxide.[1][2]
-
Purification: The crude oligonucleotide is purified by either reverse-phase HPLC, ion-exchange HPLC, or denaturing PAGE to ensure high purity.
Protocol 2: In Vitro ASO Transfection for Gene Knockdown
This protocol describes the delivery of 2'-F-ANA ASOs into mammalian cells using a cationic lipid transfection reagent to assess gene knockdown.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, K562)
-
Complete cell culture medium
-
2'-F-ANA ASO (targeting gene of interest and a scrambled control)
-
Cationic lipid transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 30-50% confluency at the time of transfection.[16]
-
ASO-Lipid Complex Formation: a. Dilute the 2'-F-ANA ASO in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium. c. Combine the diluted ASO and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Transfection: Add the ASO-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Analysis: Harvest the cells for downstream analysis of mRNA (qRT-PCR) or protein (Western blot) levels.
Protocol 3: Gymnotic Delivery of 2'-F-ANA ASOs
This protocol describes the delivery of "naked" 2'-F-ANA ASOs to cells without transfection reagents.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
2'-F-ANA ASO (targeting gene of interest and a scrambled control)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells to be at an optimal density for the duration of the experiment.
-
ASO Addition: Add the 2'-F-ANA ASO directly to the culture medium at a final concentration typically in the range of 0.5-10 µM.[17]
-
Incubation: Incubate the cells for an extended period, typically 72 hours or longer, to allow for cellular uptake.[17]
-
Analysis: Harvest the cells for analysis of target gene expression.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown Analysis
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for the target gene and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.
Protocol 5: Serum Stability Assay
Materials:
-
2'-F-ANA ASO
-
Fetal Bovine Serum (FBS) or human serum
-
Denaturing polyacrylamide gel
-
Gel loading buffer
-
Staining agent (e.g., Stains-All)
Procedure:
-
Incubation: Incubate the 2'-F-ANA ASO in serum at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: Stop the reaction and prepare samples for gel electrophoresis.
-
PAGE: Run the samples on a denaturing polyacrylamide gel.
-
Visualization: Stain the gel to visualize the intact ASO band. The disappearance of the full-length band over time indicates degradation.
Protocol 6: Cytotoxicity Assay
Materials:
-
Cells treated with 2'-F-ANA ASO
-
Cytotoxicity assay kit (e.g., CellTiter-Blue®, MTT, or LDH assay)
-
Plate reader
Procedure:
-
Cell Treatment: Treat cells with a range of ASO concentrations.
-
Incubation: Incubate for the desired period.
-
Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., fluorescence or absorbance) using a plate reader to determine cell viability.
Signaling Pathway and Mechanism of Action
2'-F-ANA ASOs primarily function through the RNase H-mediated degradation of target mRNA.
Conclusion
2'-F-ANA modified antisense oligonucleotides offer a robust platform for gene silencing applications. Their enhanced stability, high binding affinity, and ability to elicit RNase H activity make them superior to earlier generations of ASOs in many respects. The protocols and design considerations outlined in these application notes provide a foundation for researchers to effectively utilize 2'-F-ANA ASOs in their studies, from basic research to preclinical drug development. Careful optimization of experimental conditions and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. glenresearch.com [glenresearch.com]
- 2. cambio.co.uk [cambio.co.uk]
- 3. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of antisense oligonucleotides comprising 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA): specificity, potency, and duration of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 13. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06645A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aumbiotech.com [aumbiotech.com]
- 17. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of 2'-Fluoro RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic synthesis of RNA containing 2'-fluoro (2'-F) modifications offers a powerful tool for the development of therapeutic oligonucleotides, such as aptamers and siRNAs, with enhanced nuclease resistance and thermal stability. The substitution of the 2'-hydroxyl group with a fluorine atom imparts favorable properties without significantly altering the A-form helical structure of the RNA. This document provides detailed application notes and experimental protocols for the synthesis of 2'-F RNA using various RNA polymerases.
Key Polymerases for 2'-F RNA Synthesis
The synthesis of 2'-F RNA is most commonly achieved using mutant RNA polymerases that exhibit a reduced discrimination against 2'-modified nucleotide triphosphates (NTPs). The two primary enzymes utilized for this purpose are mutants of bacteriophage T7 RNA polymerase and Syn5 RNA polymerase.
-
T7 RNA Polymerase (Y639F Mutant): The Y639F mutant of T7 RNA polymerase is a widely used enzyme for incorporating 2'-F NTPs.[1][2][3] The mutation of tyrosine to phenylalanine at position 639 reduces the steric hindrance in the active site, allowing for the accommodation of the 2'-fluoro modification.[2] This mutant polymerase can efficiently incorporate 2'-fluoro pyrimidines (2'-F-CTP and 2'-F-UTP).[1]
-
Syn5 RNA Polymerase (Y564F Mutant): The RNA polymerase from the marine cyanophage Syn5 also possesses an intrinsic ability to incorporate 2'-F NTPs.[1] A mutant version, Syn5 Y564F, has been developed to further enhance this capability, showing improved efficiency in synthesizing 2'-F RNA compared to the wild-type enzyme.[1]
Data Presentation: Comparison of Polymerase Performance
The selection of a polymerase for 2'-F RNA synthesis can be guided by factors such as desired yield, incorporation efficiency of specific 2'-F NTPs, and the length of the target RNA. Below is a summary of available data on the performance of T7 and Syn5 polymerase mutants.
| Polymerase | Modification(s) | Key Characteristics | Reported Yield/Efficiency | Reference(s) |
| T7 RNA Polymerase (Y639F) | 2'-F pyrimidines | Standard enzyme for 2'-F RNA synthesis. | Efficient incorporation of 2'-F-dCMP and 2'-F-dUMP. | [1] |
| T7 RNA Polymerase (Y639F/H784A) | 2'-F, 2'-OMe, 2'-N3 NTPs | Broader substrate specificity than the single mutant. | Enhanced utilization of NTPs with bulky 2'-substituents. | [2][3] |
| Syn5 RNA Polymerase (Wild-Type) | 2'-F NTPs | Intrinsic low discrimination against 2'-F-dNTPs. | Efficient for small RNAs, especially with Mg²⁺ and Mn²⁺. | [1] |
| Syn5 RNA Polymerase (Y564F) | 2'-F NTPs | Improved efficiency over wild-type for 2'-F RNA synthesis. | Synthesizes 2'-F-RNA more efficiently than wild-type Syn5. For a 37 nt and a 2700 nt RNA, the transcript produced with 2'-F-dCTP and 2'-F-dUTP is 30% of that with unmodified NTPs. | [1] |
Note: Direct, side-by-side quantitative comparisons of yield under identical conditions are limited in the literature. The efficiency of incorporation can be template-dependent.[1]
Experimental Protocols
Protocol 1: In Vitro Transcription of 2'-F RNA using T7 RNA Polymerase (Y639F)
This protocol is optimized for the synthesis of 2'-F-pyrimidine modified RNA.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase (Y639F mutant)
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleoside Triphosphates (rNTPs): ATP, GTP (100 mM each)
-
2'-Fluoro-deoxyribonucleoside Triphosphates (2'-F-dNTPs): 2'-F-dCTP, 2'-F-dUTP (100 mM each)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the following reaction mixture at room temperature in the order listed. Thaw reagents on ice and vortex briefly before use.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP (100 mM) | 2 µL | 10 mM |
| GTP (100 mM) | 2 µL | 10 mM |
| 2'-F-dCTP (100 mM) | 2 µL | 10 mM |
| 2'-F-dUTP (100 mM) | 2 µL | 10 mM |
| Linearized DNA template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase (Y639F) | 2 µL |
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15-30 minutes.
-
Stopping the Reaction: Add 2 µL of 0.5 M EDTA to stop the reaction.
-
Proceed to Purification: The synthesized 2'-F RNA is now ready for purification.
Protocol 2: Purification of 2'-F RNA
Purification is crucial to remove unincorporated nucleotides, enzymes, and the DNA template. Two common methods are denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC).
This method is suitable for obtaining high-purity RNA of a specific length.[4][5][6]
Materials:
-
Denaturing polyacrylamide gel (with 7-8 M Urea)
-
1x TBE Buffer
-
2x RNA Loading Buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
Gel Elution Buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA, 0.1% SDS)
-
Ethanol (B145695) (100% and 70%)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Add an equal volume of 2x RNA Loading Buffer to the transcription reaction product. Heat at 95°C for 5 minutes and then place on ice.
-
Gel Electrophoresis: Load the denatured sample onto the denaturing polyacrylamide gel. Run the gel at a constant power until the desired separation is achieved.
-
Visualization: Visualize the RNA bands by UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a handheld UV lamp. The RNA will appear as dark bands.
-
Excision: Carefully excise the gel slice containing the RNA band of the correct size using a clean scalpel.
-
Elution:
-
Crush the gel slice in a microcentrifuge tube.
-
Add Gel Elution Buffer to cover the crushed gel.
-
Incubate at room temperature overnight with gentle agitation.
-
-
RNA Recovery:
-
Centrifuge to pellet the gel debris and transfer the supernatant to a new tube.
-
Precipitate the RNA by adding 2.5 volumes of cold 100% ethanol and incubating at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
Ion-pair reverse-phase HPLC is a high-resolution method for purifying oligonucleotides.[7][8][9]
Materials:
-
HPLC system with a suitable reverse-phase column (e.g., C18)
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate)
-
Mobile Phase B: Acetonitrile
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dilute the transcription reaction product in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the sample onto the column.
-
Elute the RNA using a gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main RNA peak.
-
Desalting: Desalt the collected fractions using a suitable method (e.g., ethanol precipitation or a desalting column).
-
Lyophilization: Lyophilize the desalted RNA to obtain a dry powder.
Protocol 3: Analysis of 2'-F RNA Purity and Integrity
A. Denaturing Gel Electrophoresis:
Run a small aliquot of the purified 2'-F RNA on a denaturing polyacrylamide or agarose (B213101) gel to assess its integrity and purity. A single, sharp band of the expected size indicates a high-quality product.[10][11][12]
B. Mass Spectrometry:
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to confirm the exact mass of the synthesized 2'-F RNA, verifying its sequence and the incorporation of the fluoro-modifications.[13][14][15]
Visualization of the Workflow
Enzymatic Synthesis of 2'-F RNA Workflow
Caption: Workflow for the enzymatic synthesis and purification of 2'-F RNA.
Conclusion
The enzymatic synthesis of 2'-F RNA using mutant polymerases is a robust method for producing modified oligonucleotides with desirable therapeutic properties. The choice of polymerase and purification strategy can be tailored to the specific application and desired scale of production. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of nucleic acid therapeutics and drug development.
References
- 1. Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of radiolabeled RNA products using denaturing gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amdi.usm.my [amdi.usm.my]
- 7. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 11. [PDF] Comparison of denaturing and non-denaturing gel electrophoresis methods for RNA analysis | Semantic Scholar [semanticscholar.org]
- 12. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HPLC Purification of 2'-F-Bz-A Synthesized Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of modified oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Modifications such as the incorporation of 2'-Fluoro (2'-F) sugars and the use of protecting groups like Benzoyl (Bz) on nucleobases (e.g., Adenine (B156593) - A) are common strategies to enhance nuclease resistance and modulate binding affinity. However, the successful synthesis of these molecules is contingent upon robust purification methods to isolate the full-length product (FLP) from synthesis-related impurities, including truncated sequences (e.g., n-1, n-2) and species with remaining protecting groups.
High-Performance Liquid Chromatography (HPLC) is the gold standard for oligonucleotide purification, offering high resolution and scalability.[1] This document provides detailed application notes and protocols for the purification of 2'-F-Bz-A synthesized oligonucleotides using both Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) HPLC.
Purification Strategies: A Comparative Overview
The choice between IP-RP and AEX HPLC depends on the specific characteristics of the oligonucleotide and the desired purity level.[2]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique separates oligonucleotides based on hydrophobicity.[3] The negatively charged phosphate (B84403) backbone is paired with an alkylamine reagent, allowing the oligonucleotide to interact with a hydrophobic stationary phase (e.g., C8 or C18).[4] The presence of the hydrophobic benzoyl protecting group on adenine significantly increases the retention of the full-length product, facilitating its separation from more hydrophilic, truncated sequences.[5] IP-RP is particularly effective for purifying oligonucleotides with hydrophobic modifications.[1]
-
Anion-Exchange (AEX) HPLC: AEX separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.[6] Longer oligonucleotides have more phosphate groups and bind more strongly to the positively charged stationary phase. Elution is achieved using a salt gradient.[7] This method is highly effective at separating full-length products from shorter failure sequences.
Data Presentation
Table 1: Comparison of HPLC Purification Methods for this compound Oligonucleotides
| Parameter | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Principle of Separation | Hydrophobicity | Charge (Number of Phosphate Groups) |
| Stationary Phase | C8 or C18 silica | Quaternary ammonium (B1175870) functionalized polymer |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (B1210297) (TEAA) in Water | 20 mM Tris-HCl, pH 8.0 in Water |
| Mobile Phase B | 0.1 M TEAA in 50% Acetonitrile/Water | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 in Water |
| Key Advantage | Excellent separation of benzoylated (hydrophobic) full-length product from non-benzoylated failure sequences. | High-resolution separation of full-length product from truncated (n-1, n-2) sequences based on length. |
| Considerations | Resolution may decrease for very long oligonucleotides.[5] | The benzoyl group has a smaller impact on selectivity compared to IP-RP. |
| Typical Purity | >85%[1] | >90% |
Experimental Workflows
Ion-Pair Reversed-Phase (IP-RP) HPLC Workflow
Caption: Workflow for IP-RP HPLC purification of this compound oligonucleotides.
Anion-Exchange (AEX) HPLC Workflow
Caption: Workflow for AEX HPLC purification of this compound oligonucleotides.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification
This protocol is optimized for the purification of this compound oligonucleotides where the hydrophobicity of the benzoyl group is leveraged for separation.
1. Materials and Reagents:
-
Crude this compound synthesized oligonucleotide
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5 in HPLC-grade water
-
Mobile Phase B: 0.1 M TEAA, pH 7.5 in 50% acetonitrile/water
-
HPLC system with a preparative C18 column (e.g., 10 µm particle size, 10 x 250 mm)
-
UV detector
-
Fraction collector
2. Sample Preparation:
-
Following solid-phase synthesis, cleave the oligonucleotide from the support and deprotect using standard procedures, ensuring the benzoyl group on adenine remains intact.
-
Lyophilize the crude oligonucleotide to a dry pellet.
-
Reconstitute the pellet in Mobile Phase A to a concentration of approximately 50-100 OD/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Method:
-
Column: C18 Reverse-Phase Column (e.g., ACE 10 C8, 250 mm x 10 mm)[8]
-
Flow Rate: 4.0 mL/min[8]
-
Detection: 260 nm
-
Column Temperature: 55-60 °C (to minimize secondary structures)
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-70% B (linear gradient)
-
35-40 min: 70-100% B
-
40-45 min: 100% B
-
45-50 min: 100-10% B
-
50-55 min: 10% B (re-equilibration)
-
4. Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the major peak, which represents the full-length, benzoylated oligonucleotide.
-
Analyze the purity of the collected fractions using analytical RP-HPLC or LC-MS.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions.
-
If the final application requires a free amino group on adenine, perform a final debenzoylation step according to standard protocols (e.g., extended treatment with aqueous ammonia).
-
Desalt the final product using a size-exclusion column if necessary.[8]
Protocol 2: Anion-Exchange (AEX) HPLC Purification
This protocol is ideal for high-resolution separation based on oligonucleotide length after all protecting groups, including benzoyl, have been removed.
1. Materials and Reagents:
-
Crude this compound synthesized oligonucleotide
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0 in HPLC-grade water
-
Mobile Phase B: 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0 in HPLC-grade water
-
HPLC system with a preparative AEX column (e.g., polymer-based)
-
UV detector
-
Fraction collector
-
Desalting columns
2. Sample Preparation:
-
Perform a complete cleavage and deprotection of the synthesized oligonucleotide, including the removal of the benzoyl group from adenine, typically by heating in aqueous ammonia.[9]
-
Lyophilize the crude oligonucleotide.
-
Reconstitute the pellet in Mobile Phase A to a concentration of 50-100 OD/mL.
-
Filter the sample through a 0.45 µm syringe filter.
3. HPLC Method:
-
Column: Anion-Exchange Column (e.g., TSKgel DNA-NPR)
-
Flow Rate: 1.0 - 2.0 mL/min
-
Detection: 260 nm
-
Column Temperature: 60 °C (to denature secondary structures)
-
Gradient:
-
0-5 min: 0% B
-
5-45 min: 0-100% B (linear gradient)
-
45-50 min: 100% B
-
50-55 min: 100-0% B
-
55-60 min: 0% B (re-equilibration)
-
4. Fraction Collection and Post-Purification Processing:
-
Collect fractions corresponding to the main, late-eluting peak (full-length product).
-
Confirm the purity of the collected fractions by analytical AEX-HPLC or LC-MS.
-
Pool the pure fractions.
-
Desalt the pooled fractions using size-exclusion chromatography to remove the high concentration of NaCl.
-
Lyophilize the desalted oligonucleotide to obtain the final pure product.
Logical Relationships in HPLC Purification
Caption: Decision logic for choosing between IP-RP and AEX HPLC purification.
Conclusion
The successful purification of this compound synthesized oligonucleotides is critical for their downstream applications. Both IP-RP and AEX HPLC offer robust and high-resolution methods to achieve high purity. The choice of method depends on whether the hydrophobic benzoyl protecting group is utilized as a handle for separation (IP-RP) or if separation is based purely on the length of the fully deprotected oligonucleotide (AEX). The protocols and data presented herein provide a comprehensive guide for researchers to develop and optimize their purification strategies for these important modified oligonucleotides.
References
- 1. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 3. atdbio.com [atdbio.com]
- 4. agilent.com [agilent.com]
- 5. labcluster.com [labcluster.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. shimadzu.com [shimadzu.com]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for Mass Spectrometry Analysis of 2'-Fluoro Modified RNA
Introduction
2'-Fluoro (2'-F) modification of RNA oligonucleotides is a critical chemical alteration in the development of therapeutic nucleic acids, such as small interfering RNAs (siRNAs) and aptamers.[1][2][3] This modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom.[2] The 2'-F modification enhances the nuclease resistance, binding affinity (Tm), and in vivo efficacy of RNA therapeutics compared to their unmodified counterparts.[1][2][4][5] Mass spectrometry (MS) is an indispensable tool for the characterization and quality control of these modified oligonucleotides, providing precise information on molecular weight, purity, sequence, and the presence of impurities.[6][7] This document provides detailed application notes and protocols for the mass spectrometry analysis of 2'-fluoro modified RNA, intended for researchers, scientists, and drug development professionals.
Principles of Mass Spectrometry for 2'-Fluoro Modified RNA Analysis
Mass spectrometry techniques, primarily Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed for the analysis of 2'-F modified RNA.[8]
-
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for the analysis of large biomolecules like oligonucleotides.[8][9] It is often coupled with liquid chromatography (LC) for high-resolution separation and accurate mass determination of the full-length product and any impurities.[10]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS is a high-throughput technique that provides rapid analysis of oligonucleotides.[11][12] It is particularly useful for determining the molecular weight of the main product and for analyzing complex mixtures of RNA oligonucleotides.[11][12] The 2'-fluoro modification has been shown to stabilize oligonucleotides and reduce fragmentation during MALDI analysis, leading to cleaner spectra compared to unmodified DNA.[8][13]
Applications
Mass spectrometry analysis of 2'-fluoro modified RNA is crucial for:
-
Molecular Weight Confirmation: Verifying the correct molecular weight of the synthesized 2'-F modified RNA oligonucleotide.
-
Purity Assessment: Identifying and quantifying full-length product versus truncated sequences or other synthesis-related impurities.[6]
-
Sequence Verification: Confirming the oligonucleotide sequence through fragmentation analysis (MS/MS).[14]
-
Characterization of Modifications: Confirming the incorporation and location of the 2'-fluoro modifications within the RNA sequence.
-
Stability Studies: Assessing the degradation products of 2'-F modified RNA under various conditions.
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data related to the properties and analysis of 2'-fluoro modified RNA.
Table 1: Thermal Melting Temperature (Tm) Enhancement by 2'-Fluoro Modification
| Oligonucleotide Type | Target | Tm Enhancement per Modification (°C) | Reference |
| 2'-F-RNA | RNA | +1.8 | [4] |
| 2'-F-A homopolymer | oligo-T | +0.5 (relative to rA) | [4] |
Table 2: Mass Spectrometry Parameters for Oligonucleotide Analysis
| Parameter | ESI-MS | MALDI-TOF MS |
| Ionization Mode | Negative Ion | Negative or Positive Ion |
| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, Quadrupole | Time-of-Flight (TOF) |
| Mass Accuracy | < 5 ppm | > 30 ppm |
| Resolution | High | Moderate to High |
| Typical m/z Range | 500 - 4000 | 1000 - 10000 |
Table 3: Common Adducts Observed in ESI-MS of Oligonucleotides
| Adduct | Mass Shift (Da) |
| Na+ | +21.98 |
| K+ | +37.96 |
| Triethylamine (TEA) | +101.19 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 2'-Fluoro Modified RNA Oligonucleotides
This protocol outlines a general procedure for the analysis of 2'-F modified RNA using ion-pair reversed-phase liquid chromatography coupled with tandem mass spectrometry.
1. Materials and Reagents:
-
2'-Fluoro modified RNA sample
-
Nuclease-free water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Hexafluoroisopropanol (HFIP)
-
Ammonium (B1175870) acetate
-
LC-MS system with an ESI source
2. Sample Preparation:
-
Dissolve the lyophilized 2'-F modified RNA oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
For analysis, dilute the stock solution to a final concentration of 5 pmol/µl in a solution of 30:70 acetonitrile:water with 15 mM ammonium acetate.[14]
3. LC-MS/MS Method:
-
LC Column: A C18 column suitable for oligonucleotide analysis (e.g., Waters XTerra MS C18).[10]
-
Mobile Phase A: 8.6 mM TEA and 100 mM HFIP in water.
-
Mobile Phase B: 8.6 mM TEA and 100 mM HFIP in 50:50 ACN:Water or Methanol.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20-30 minutes.
-
Column Temperature: 50-60 °C.[10]
-
MS Ionization Mode: Negative ESI.
-
MS Analyzer Mode: Full scan for mass confirmation and tandem MS (MS/MS) for fragmentation analysis.
-
Data Analysis: Deconvolute the raw ESI-MS spectra to determine the neutral molecular mass of the oligonucleotide and its fragments.
Protocol 2: MALDI-TOF MS Analysis of 2'-Fluoro Modified RNA Oligonucleotides
This protocol provides a general method for the rapid analysis of 2'-F modified RNA using MALDI-TOF MS.
1. Materials and Reagents:
-
2'-Fluoro modified RNA sample
-
Nuclease-free water
-
MALDI Matrix: 3-Hydroxypicolinic acid (3-HPA) or 2,5-Dihydroxybenzoic acid (2,5-DHBA).[8]
-
Ammonium citrate
-
Acetonitrile (ACN)
-
MALDI-TOF Mass Spectrometer
2. Sample Preparation:
-
Prepare the matrix solution: A saturated solution of 3-HPA in 50% ACN with 50 mM ammonium citrate.
-
Dissolve the 2'-F modified RNA sample in nuclease-free water to a concentration of 10-20 pmol/µL.
-
Mix 1 µL of the RNA sample with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the mixture to air-dry completely (crystallize) before analysis.
3. MALDI-TOF MS Method:
-
Ionization Mode: Negative or positive ion linear mode for molecular weight determination. Reflectron mode can be used for higher mass accuracy.[15]
-
Laser: Nitrogen laser (337 nm).
-
Data Analysis: Analyze the spectrum to determine the molecular weight of the singly charged ions, which will be the dominant species.[11][12]
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of 2'-fluoro modified RNA.
Caption: Benefits of 2'-fluoro modification for RNA therapeutics and MS analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. anacura.com [anacura.com]
- 7. pharmtech.com [pharmtech.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mz-at.de [mz-at.de]
- 11. Identifying modifications in RNA by MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2'-Fluoro modified nucleic acids: polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Complete MALDI-ToF MS analysis of cross-linked peptide–RNA oligonucleotides derived from nonlabeled UV-irradiated ribonucleoprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Delivery of 2'-Fluoroarabinonucleic Acid (2'-F-ANA) Modified siRNAs
Introduction
Small interfering RNAs (siRNAs) are powerful tools for sequence-specific gene silencing through the RNA interference (RNAi) pathway.[1] However, unmodified siRNAs suffer from poor metabolic stability and rapid degradation by nucleases in serum.[2][3] Chemical modifications are crucial for developing therapeutic siRNAs. The 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA or FANA) modification is a unique and highly effective sugar modification that confers significant "drug-like" properties to siRNAs.[3][4]
Advantages of 2'-F-ANA Modification:
-
Enhanced Nuclease Resistance: 2'-F-ANA modification substantially increases the stability of siRNAs in serum, with half-lives extending to over 24 hours compared to less than 15 minutes for unmodified siRNAs.[2][3]
-
Increased Thermal Stability: The modification imparts significant thermal stability to the siRNA duplex, increasing the melting temperature (Tm) by nearly 15°C.[2]
-
High Potency: siRNAs with 2'-F-ANA modifications demonstrate equal or superior gene silencing activity compared to unmodified controls, both in vitro and in vivo.[2][3] A fully modified sense strand can result in a 4-fold more potent siRNA.[3][5]
-
RISC Compatibility: The 2'-F-ANA modification is well-tolerated by the RNA-Induced Silencing Complex (RISC), allowing the siRNA to effectively enter the RNAi pathway and mediate target mRNA degradation.[2][3]
-
Reduced Immune Stimulation: Unlike some unmodified siRNAs, 2'-F-ANA modified siRNAs are less likely to trigger innate immune responses.[4][6]
Despite these advantages, the large size and negative charge of siRNAs prevent their efficient uptake by cells.[2] This document provides detailed application notes and protocols for three common and effective methods for delivering 2'-F-ANA modified siRNAs into cells: Lipid Nanoparticle (LNP) formulation, cationic lipid-mediated transfection for in vitro studies, and electroporation.
Application Note 1: Lipid Nanoparticle (LNP) Mediated Delivery
Lipid nanoparticles are currently the leading platform for systemic siRNA delivery, with several LNP-based siRNA therapeutics in clinical development.[7] LNPs are typically composed of an ionizable cationic lipid, a helper lipid (e.g., phosphatidylcholine), cholesterol, and a PEGylated lipid to provide a stabilizing coat.[7][8] The ionizable lipid is positively charged at a low pH, facilitating encapsulation of the negatively charged siRNA during formulation, and becomes neutral at physiological pH, reducing toxicity.[8][9]
Quantitative Data: In Vivo Silencing with LNP-Delivered 2'-F-ANA siRNA
This table summarizes representative data from studies using LNP formulations to deliver siRNAs targeting coagulation Factor VII (FVII) in mice.
| Parameter | Unmodified siRNA | 2'-F-ANA Modified siRNA | Reference |
| In Vivo Potency | Baseline | ~2x more potent than unmodified | [2][4][6] |
| Target mRNA Reduction | Effective | Significant and sustained reduction | [2][4] |
| Serum FVII Protein | Reduced | More pronounced and durable reduction | [2][6] |
| IC50 (in vitro) | 0.95 nM | 0.50 nM | [2][4] |
Protocol: LNP Formulation of 2'-F-ANA siRNA via Microfluidic Mixing
This protocol provides a general method for encapsulating 2'-F-ANA modified siRNAs into LNPs.
Materials:
-
2'-F-ANA modified siRNA
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-lipid (e.g., PEG-DMG)
-
Ethanol (B145695), 200 proof
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10K MWCO)
Procedure:
-
Prepare Lipid Stock: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[7] The final total lipid concentration may be around 10-20 mM.
-
Prepare siRNA Solution: Dissolve the 2'-F-ANA siRNA in citrate buffer (pH 4.0) to a desired concentration (e.g., 0.5 mg/mL).
-
Microfluidic Mixing: a. Set up the microfluidic mixing instrument according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one inlet syringe and the siRNA-buffer solution into another. c. Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1). d. Initiate mixing. The rapid mixing of the two solutions causes a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated siRNA.[8][9]
-
Purification and Buffer Exchange: a. Collect the nanoparticle suspension from the instrument outlet. b. To remove ethanol and raise the pH to physiological levels, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
-
Characterization: a. Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). b. Determine siRNA encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen).
-
Storage: Store the final LNP-siRNA formulation at 4°C for short-term use or at -80°C for long-term storage.
Application Note 2: Cationic Lipid-Mediated Transfection (In Vitro)
Quantitative Data: In Vitro Silencing in HeLa Cells
| siRNA Modification | Target Gene | IC50 | Silencing at 60 nM | Reference |
| Unmodified | Luciferase | - | ~75% knockdown | [3] |
| 2'-F-ANA (Sense Strand) | Luciferase | ~15 nM | ~90% knockdown | [3] |
| 2'-F-ANA (Both Strands) | Luciferase | ~10 nM | >90% knockdown | [3] |
| Unmodified | Factor VII | 0.95 nM | - | [2][4] |
| 2'-F-ANA (Pyrimidines) | Factor VII | 0.50 nM | - | [2][4] |
Protocol: Transfection of 2'-F-ANA siRNA into Adherent Cells
Materials:
-
Adherent cells (e.g., HeLa, HEK293)
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™)
-
2'-F-ANA modified siRNA stock (e.g., 20 µM)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in complete growth medium so they will be 40-80% confluent at the time of transfection. For a 24-well plate, this is typically 0.5 - 2 x 10^5 cells per well in 500 µL of medium.
-
Complex Formation (per well): a. siRNA Dilution: In a microcentrifuge tube, dilute the desired amount of 2'-F-ANA siRNA (e.g., 10-30 pmol for a final concentration of 20-60 nM) in 50 µL of serum-free medium. Mix gently. b. Lipid Dilution: In a separate tube, dilute the transfection reagent (e.g., 1-2 µL) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine: Add the diluted siRNA to the diluted lipid reagent. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow lipoplexes to form.
-
Transfection: a. Add the 100 µL of siRNA-lipid complex dropwise to each well containing cells and medium. b. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. b. Measure target gene knockdown at the mRNA level (typically 24-48 hours post-transfection) or protein level (typically 48-72 hours post-transfection).[10]
Application Note 3: Electroporation-Mediated Delivery
Quantitative Data: Electroporation Viability and Efficiency
This table shows example data from optimizing electroporation for the MDA-MB-468 cell line. Viability is crucial as higher voltages increase permeability but also toxicity.[11]
| Voltage (V) | Capacitance (µF) | Cell Viability (Trypan Blue) | Gene Knockdown (Western Blot) | Reference |
| 200 | 975 | ~85% | Moderate | [11] |
| 220 | 975 | ~78% | Optimal | [11] |
| 240 | 975 | ~65% | High (with high toxicity) | [11] |
| 260 | 975 | ~50% | - | [11] |
Protocol: Optimizing Electroporation for 2'-F-ANA siRNA Delivery
Materials:
-
Suspension or trypsinized adherent cells
-
2'-F-ANA modified siRNA
-
Electroporation device and cuvettes
-
Appropriate electroporation buffer (commercial or lab-made)
-
Cell viability assay (e.g., Trypan Blue, MTT)
Procedure:
-
Cell Preparation: Harvest cells and wash with PBS. Resuspend the cell pellet in electroporation buffer at a high concentration (e.g., 1-10 x 10^6 cells / 100 µL).
-
Parameter Matrix: Design an experiment to test a range of voltages, pulse lengths, and/or capacitance settings. For each condition, also test a range of siRNA concentrations (e.g., 100 nM - 1 µM).
-
Electroporation: a. Add the 2'-F-ANA siRNA to the cell suspension in the electroporation buffer. b. Transfer the mixture to an electroporation cuvette, ensuring no air bubbles are present. c. Place the cuvette in the electroporator and deliver the pulse according to your experimental matrix.
-
Recovery: a. Immediately after the pulse, remove the cuvette and let it rest for 5-10 minutes at room temperature. b. Gently transfer the cells from the cuvette into pre-warmed complete growth medium and plate in a suitable culture dish.
-
Assessment (24-72 hours post-electroporation): a. Cell Viability: Determine the percentage of viable cells for each condition using a Trypan blue exclusion assay or MTT assay.[11] Compare to a control group that was not electroporated. b. Gene Silencing: Harvest a subset of cells from each condition to quantify target mRNA and protein levels (see protocols below).
-
Analysis: Identify the electroporation settings that provide the highest level of gene silencing with the lowest acceptable cell toxicity (typically >70% viability).
Protocols: Assessment of Gene Silencing Efficiency
Protocol: Quantifying mRNA Knockdown by qRT-PCR
Quantitative Reverse Transcription PCR (qRT-PCR) is the standard method for measuring changes in target mRNA levels.[12][13]
Procedure:
-
Cell Lysis & RNA Extraction: At 24-48 hours post-delivery, harvest cells and extract total RNA using a commercial kit (e.g., TRIzol™ or column-based kits).
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription (RT): Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): a. Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for your target gene, forward and reverse primers for a stable housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan™). b. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to a negative control (e.g., cells treated with a non-targeting siRNA).
Protocol: Quantifying Protein Knockdown by Western Blot
Western blotting is used to detect and quantify the reduction in target protein levels.
Procedure:
-
Cell Lysis: At 48-72 hours post-delivery, harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the target protein. c. Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Incubate with a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin). Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control signal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 5. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Optimal Electroporation Condition for Small Interfering RNA Transfection into MDA-MB-468 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of siRNAs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNase H Activation by 2'-F-ANA/DNA Chimeras
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for the specific modulation of gene expression. A key mechanism of action for many ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of a DNA/RNA heteroduplex. The development of chemically modified nucleotides has been instrumental in enhancing the therapeutic properties of ASOs, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles.
Among these modifications, 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) has emerged as a particularly advantageous modification. 2'-F-ANA/DNA chimeras, when hybridized to a complementary RNA strand, form a duplex that is a substrate for RNase H.[1][2] This is a crucial feature, as many other 2'-sugar modifications abrogate RNase H activity. The structural mimicry of 2'-F-ANA/RNA duplexes to natural DNA/RNA hybrids is believed to be a key factor in this recognition by RNase H.
These application notes provide a comprehensive overview of the activation of RNase H by 2'-F-ANA/DNA chimeras, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and visual representations of key pathways and workflows.
Data Presentation
Table 1: Gene Silencing Efficacy of 2'-F-ANA/DNA Chimeras Compared to Other Antisense Oligonucleotides
This table summarizes the half-maximal effective concentration (EC50) for gene silencing of various antisense oligonucleotide designs targeting Luciferase mRNA.
| Oligonucleotide Type | Modification | Target Gene | EC50 (nM) | Reference |
| 2'-F-ANA/DNA Altimer | 2'-F-ANA and DNA alternating | Luciferase | ~1 | [3] |
| 2'-F-ANA/DNA Gapmer | 2'-F-ANA wings, DNA gap | Luciferase | ~1 | [3] |
| siRNA | RNA duplex | Luciferase | ~1 | [3] |
| PS-DNA | Phosphorothioate (B77711) DNA | Luciferase | ~20 | [3] |
| 2'-O-Me/DNA Gapmer | 2'-O-Methyl RNA wings, DNA gap | Luciferase | ~100 | [3] |
Table 2: Intracellular Concentration and Duration of Gene Silencing of PS-2'F-ANA-DNA Chimera vs. PS-DNA
This table illustrates the enhanced intracellular stability and prolonged gene silencing effect of a phosphorothioated 2'-F-ANA/DNA chimera (MOH10) compared to a standard phosphorothioated DNA (PS-DNA) targeting c-MYB mRNA in K562 cells.
| Time Post-Nucleofection | Intracellular Concentration of MOH10 (% of initial) | c-MYB mRNA level with MOH10 (% of control) | Intracellular Concentration of PS-DNA (% of initial) | c-MYB mRNA level with PS-DNA (% of control) | Reference |
| 5 min | ~100% | - | ~100% | - | [1][4] |
| 24 h | >80% | <10% | ~40% | <10% | [1][4] |
| 72 h | ~75% | ~20% | <20% | >80% | [1][4] |
| 96 h | ~70% | ~40% | <10% | ~100% | [1][4] |
Signaling Pathways and Experimental Workflows
RNase H-Mediated Gene Silencing Pathway
Caption: RNase H activation by 2'-F-ANA/DNA ASOs.
Experimental Workflow for Evaluating 2'-F-ANA/DNA Chimeras
Caption: Synthesis and evaluation of 2'-F-ANA/DNA chimeras.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Phosphorothioated 2'-F-ANA/DNA Chimeras
This protocol is adapted for automated DNA/RNA synthesizers.
Materials:
-
2'-F-ANA phosphoramidites (A, G, C, T)
-
DNA phosphoramidites (A, G, C, T)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (for phosphodiester linkages)
-
Sulfurizing reagent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione, DDTT)
-
Capping reagents (Cap A and Cap B)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired sequence of 2'-F-ANA and DNA monomers.
-
Synthesis Cycle:
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleotide with the deblocking solution.
-
Coupling: Activate the next phosphoramidite (B1245037) (either 2'-F-ANA or DNA) with the activator solution and couple it to the 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 6-10 minutes) is recommended for 2'-F-ANA monomers.
-
Sulfurization/Oxidation: For phosphorothioate linkages, introduce the sulfurizing reagent. For phosphodiester linkages, use the oxidizing solution.
-
Capping: Cap any unreacted 5'-hydroxyl groups using the capping reagents to prevent the formation of deletion mutants.
-
Repeat the cycle for each subsequent monomer in the sequence.
-
-
Cleavage and Deprotection:
-
After the final cycle, treat the solid support with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Transfer the solution to a sealed vial and heat at 55°C for 8-16 hours to remove the base and phosphate (B84403) protecting groups.
-
-
Purification:
-
Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Desalt the purified oligonucleotide.
-
-
Quantification and Quality Control:
-
Determine the concentration of the purified oligonucleotide by measuring the absorbance at 260 nm.
-
Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS).
-
Protocol 2: In Vitro RNase H Cleavage Assay using a Fluorescently Labeled RNA Substrate
This protocol describes a method to assess the ability of 2'-F-ANA/DNA chimeras to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
5'-fluorescently labeled RNA oligonucleotide (e.g., with 6-FAM)
-
2'-F-ANA/DNA chimeric oligonucleotide (complementary to the RNA)
-
Recombinant human RNase H1
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Nuclease-free water
-
Formamide (B127407) loading buffer
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
-
Fluorescence gel imager
Procedure:
-
Annealing of Substrate:
-
In a nuclease-free microcentrifuge tube, mix the 5'-fluorescently labeled RNA and the 2'-F-ANA/DNA chimera in a 1:1.5 molar ratio in RNase H reaction buffer.
-
Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
RNase H Reaction:
-
Pre-warm the annealed substrate and the RNase H enzyme to 37°C.
-
Initiate the reaction by adding RNase H1 to the annealed substrate to a final concentration of, for example, 0.5-2 units per reaction.
-
Incubate the reaction at 37°C.
-
For a time-course experiment, remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of formamide loading buffer to each aliquot.
-
Heat the samples at 95°C for 5 minutes to denature the nucleic acids.
-
-
Gel Electrophoresis:
-
Load the denatured samples onto a denaturing polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom of the gel.
-
-
Visualization and Quantification:
-
Visualize the fluorescently labeled RNA fragments using a fluorescence gel imager.
-
Quantify the intensity of the bands corresponding to the full-length RNA and the cleavage products.
-
Calculate the percentage of RNA cleavage at each time point.
-
Protocol 3: Cellular Uptake Assay of Fluorescently Labeled 2'-F-ANA/DNA Chimeras by Flow Cytometry
This protocol allows for the quantification of the cellular uptake of fluorescently labeled oligonucleotides.
Materials:
-
Cells in culture (e.g., HeLa or K562 cells)
-
Complete cell culture medium
-
Fluorescently labeled 2'-F-ANA/DNA chimera (e.g., with Cy3 or Alexa Fluor 647)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
-
Propidium iodide (PI) or other viability dye (optional)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight under standard culture conditions.
-
-
Oligonucleotide Treatment:
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of the fluorescently labeled 2'-F-ANA/DNA chimera.
-
Incubate the cells for the desired period (e.g., 4, 24, or 48 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, wash the cells with PBS and then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
-
Washing:
-
Wash the cell pellet twice with cold PBS to remove any oligonucleotides that are non-specifically bound to the cell surface.
-
-
Staining (Optional):
-
If assessing cell viability, resuspend the cells in PBS containing a viability dye like PI according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable volume of PBS.
-
Analyze the cells on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.
-
Gate on the live cell population (if using a viability dye) and quantify the mean fluorescence intensity of the cells.
-
Use untreated cells as a negative control to set the background fluorescence.
-
Conclusion
2'-F-ANA/DNA chimeras represent a potent class of antisense oligonucleotides capable of efficiently recruiting RNase H for the targeted degradation of mRNA. Their enhanced nuclease stability and prolonged intracellular presence contribute to their superior gene silencing activity compared to conventional phosphorothioate DNA ASOs. The protocols and data presented herein provide a valuable resource for researchers and drug developers working to advance this promising therapeutic platform. The continued exploration of different chimeric designs and delivery strategies will further unlock the therapeutic potential of 2'-F-ANA-based antisense technology.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of antisense oligonucleotides comprising 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA): specificity, potency, and duration of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of 2'-Fluoro Modified Aptamers via SELEX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selection of 2'-fluoro (2'-F) modified RNA aptamers using the Systematic Evolution of Ligands by EXponential enrichment (SELEX) process. The inclusion of 2'-F modifications enhances nuclease resistance and can improve binding affinity, making these aptamers promising candidates for therapeutic and diagnostic applications.
Introduction to 2'-Fluoro Modified Aptamers
Aptamers are short, single-stranded nucleic acid molecules that can fold into unique three-dimensional structures to bind with high affinity and specificity to a wide range of targets, from small molecules to large proteins and even whole cells. However, unmodified RNA aptamers are susceptible to rapid degradation by nucleases present in biological fluids, with a half-life that can be as short as a few minutes in serum.
To overcome this limitation, chemical modifications can be introduced into the nucleotide building blocks. One of the most effective and widely used modifications is the substitution of the 2'-hydroxyl group of the ribose sugar with a 2'-fluoro group, particularly in pyrimidine (B1678525) (cytidine and uridine) nucleotides. This modification confers significant resistance to nuclease degradation and can also enhance the thermal stability of the aptamer's structure and its binding affinity to the target.[1][2] For instance, the FDA-approved drug Macugen®, an anti-VEGF aptamer, utilizes 2'-F modifications to achieve a plasma half-life of up to 18 hours.[1]
The SELEX process is an iterative in vitro selection method used to isolate high-affinity aptamers from a large, random library of nucleic acid sequences. For generating 2'-F modified RNA aptamers, the standard SELEX protocol is adapted to incorporate 2'-F modified pyrimidine triphosphates during the in vitro transcription step, which requires the use of a mutant T7 RNA polymerase capable of efficiently utilizing these modified substrates.
The SELEX Workflow for 2'-Fluoro Modified Aptamers
The SELEX process for generating 2'-F modified aptamers involves a cyclical process of selection, partitioning, and amplification. An initial library of single-stranded DNA (ssDNA) templates, containing a central random region flanked by constant primer binding sites, is transcribed into a pool of 2'-F modified RNA molecules. This RNA pool is then incubated with the target molecule. RNA molecules that bind to the target are separated from non-binders, reverse transcribed back into cDNA, and then amplified by PCR. This enriched DNA pool serves as the template for the next round of selection. This iterative process progressively enriches the pool for high-affinity binders.
Quantitative Data Summary
The introduction of 2'-fluoro modifications has been shown to significantly improve the properties of RNA aptamers. The following tables summarize key quantitative data for 2'-F modified aptamers from various studies.
Table 1: Binding Affinity (Kd) of 2'-Fluoro Modified Aptamers
| Aptamer Target | Aptamer Name/Description | Modification | Dissociation Constant (Kd) |
| Vascular Endothelial Growth Factor (VEGF165) | Truncated and 2'-O-methyl modified aptamers | 2'-F pyrimidines and 2'-O-methyl purines | 49 - 130 pM[3] |
| Vascular Endothelial Growth Factor (VEGF165) | VEGF RNA aptamer (Macugen™) | 2'-F pyrimidines | 70 - 100 pM[4] |
| Lipopolysaccharide Binding Protein (LBP) | Aptamer A011 | 2'-F pyrimidines | 270 nM[5][6] |
| Viral Frameshift Element | Mirror-image RNA aptamer | 2'-F modification | ~1.6 µM[7][8] |
| Thrombin | Modified thrombin-binding aptamers (PG13, PG14) | 2'-deoxy-2'-fluoro-d-arabinonucleic acids (2'F-ANA) | ~4-fold increased affinity compared to unmodified[9] |
| Dengue Virus NS1 Protein | DENV-3 | 2'-F pyrimidines | 37.57 ± 10.34 nM[10] |
| Dengue Virus NS1 Protein | DENV-6 | 2'-F pyrimidines | 41.40 ± 9.29 nM[10] |
Table 2: Nuclease Resistance (Half-life in Serum)
| Aptamer/Oligonucleotide | Modification | Serum Type | Half-life |
| Unmodified RNA | None | Human Serum | Seconds[11] |
| Unmodified DNA | None | Human Serum | ~1 hour[11] |
| Control Oligonucleotide | 2'-F pyrimidines (fYrR) | Mouse Serum | 2.2 - 2.5 hours[11] |
| Control Oligonucleotide with 3' inverted dT | 2'-F pyrimidines (fYrR) | Mouse Serum | 9.9 hours[11] |
| Control Oligonucleotide | 2'-F pyrimidines (fYrR) | Fresh Human Serum | 10 - 12 hours[11] |
| Anti-trypanosome aptamer (2-16) | 2'-F pyrimidines (fYrR) | Not specified | 81 hours[11] |
| Anti-VEGF aptamer (Macugen®) | 2'-F pyrimidines | Human Plasma | Up to 18 hours[1] |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments in the SELEX process for developing 2'-fluoro modified aptamers.
Protocol 1: Preparation of the 2'-Fluoro Modified RNA Library
This protocol describes the in vitro transcription of a single-stranded DNA (ssDNA) library into a 2'-fluoro modified RNA library.
Materials:
-
Linearized dsDNA template containing a T7 promoter (1 µg)
-
Mutant T7 RNA Polymerase (e.g., Y639F variant)
-
10x Transcription Buffer
-
2'-F-CTP (10 mM)
-
2'-F-UTP (10 mM)
-
ATP (10 mM)
-
GTP (10 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 10x Transcription Buffer
-
10 µL of 10 mM ATP
-
10 µL of 10 mM GTP
-
10 µL of 10 mM 2'-F-CTP
-
10 µL of 10 mM 2'-F-UTP
-
1 µg of dsDNA template
-
1 µL of RNase Inhibitor
-
2 µL of Mutant T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I to the reaction mixture to digest the DNA template.
-
Incubate at 37°C for 15 minutes.
-
Purify the transcribed 2'-F RNA library using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.
-
Quantify the purified RNA using a spectrophotometer.
Protocol 2: Aptamer-Target Binding and Partitioning
This protocol describes the binding of the 2'-F RNA library to the target protein and the separation of bound complexes from unbound RNA using a nitrocellulose filter binding assay.
Materials:
-
Purified 2'-F RNA library
-
Target protein
-
Binding Buffer (e.g., PBS with 5 mM MgCl₂)
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose membrane filters (0.45 µm)
-
Vacuum filtration apparatus
Procedure:
-
Denature the 2'-F RNA library by heating at 85-95°C for 5 minutes, followed by rapid cooling on ice for 5 minutes to allow proper folding.
-
Incubate the folded RNA library with the target protein in Binding Buffer at the desired temperature (e.g., 37°C or room temperature) for 30-60 minutes to allow binding to reach equilibrium.
-
Pre-wet the nitrocellulose membrane with Binding Buffer.
-
Pass the binding reaction mixture through the nitrocellulose membrane under gentle vacuum. Proteins and protein-RNA complexes will bind to the membrane, while unbound RNA will pass through.
-
Wash the membrane with 3-5 volumes of ice-cold Wash Buffer to remove non-specifically bound RNA.
-
Elute the bound RNA from the filter by, for example, heating in an elution buffer (e.g., 7 M urea, 100 mM sodium citrate, 3 mM EDTA) or using a phenol-chloroform extraction.
Protocol 3: Reverse Transcription and PCR Amplification
This protocol describes the conversion of the eluted 2'-F RNA back into cDNA and its subsequent amplification by PCR.
Materials:
-
Eluted 2'-F RNA
-
Reverse Transcriptase
-
Reverse primer (complementary to the 3' constant region of the RNA)
-
dNTPs
-
RNase Inhibitor
-
PCR Master Mix (containing Taq polymerase)
-
Forward and Reverse primers (corresponding to the constant regions of the library)
-
Nuclease-free water
Procedure:
-
Reverse Transcription:
-
In a PCR tube, mix the eluted 2'-F RNA with the reverse primer.
-
Heat at 65°C for 5 minutes and then place on ice.
-
Add Reverse Transcriptase, dNTPs, and RNase Inhibitor.
-
Incubate at 42-50°C for 1 hour.
-
Inactivate the Reverse Transcriptase by heating at 70°C for 15 minutes.
-
-
PCR Amplification:
-
Add an aliquot of the cDNA product to a PCR master mix containing the forward and reverse primers.
-
Perform PCR with an appropriate number of cycles (typically 10-15 cycles in early rounds of SELEX, decreasing in later rounds to avoid amplification bias). A typical PCR cycle would be: 95°C for 30 seconds, 55-65°C for 30 seconds, and 72°C for 30 seconds.
-
Analyze the PCR product on an agarose (B213101) gel to confirm amplification of the correct size product.
-
The amplified dsDNA is then used as the template for the next round of in vitro transcription.
-
Characterization of Selected Aptamers
After several rounds of SELEX, the enriched DNA pool is cloned and sequenced to identify individual aptamer candidates. These candidates are then synthesized and characterized for their binding affinity, specificity, and nuclease resistance.
Binding Affinity Determination (Nitrocellulose Filter Binding Assay)
This assay is used to determine the equilibrium dissociation constant (Kd) of an individual 2'-F modified aptamer to its target.
Procedure:
-
Radiolabel the 2'-F RNA aptamer (e.g., with ³²P).
-
Incubate a constant, low concentration of the radiolabeled aptamer with a range of concentrations of the target protein in Binding Buffer.
-
Filter the binding reactions through a nitrocellulose membrane as described in Protocol 2.
-
Quantify the amount of radioactivity retained on the filter for each protein concentration using a scintillation counter or phosphorimager.
-
Plot the fraction of bound aptamer against the protein concentration and fit the data to a saturation binding curve to determine the Kd.
Conclusion
The SELEX protocol for developing 2'-fluoro modified aptamers is a powerful tool for generating highly stable and high-affinity ligands for a wide range of applications in research, diagnostics, and therapeutics. The enhanced nuclease resistance and favorable binding properties of 2'-F modified aptamers make them a superior alternative to unmodified RNA aptamers for in vivo and other demanding applications. Careful optimization of each step of the SELEX process is crucial for the successful isolation of potent and specific aptamers.
References
- 1. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 2. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Fluoropyrimidine RNA-based aptamers to the 165-amino acid form of vascular endothelial growth factor (VEGF165). Inhibition of receptor binding and VEGF-induced vascular permeability through interactions requiring the exon 7-encoded domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. mdpi.com [mdpi.com]
- 6. 2'-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. G-quadruplex induced stabilization by 2′-deoxy-2′-fluoro-d-arabinonucleic acids (2′F-ANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2'-Fluoro-N-benzoyl-adenosine (2'-F-Bz-A) in CRISPR Guide RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision and ease of use. The efficacy and specificity of this system are critically dependent on the integrity and performance of the guide RNA (gRNA). Unmodified single guide RNAs (sgRNAs) are susceptible to degradation by intracellular nucleases, which can limit their half-life and, consequently, the efficiency of gene editing. Chemical modifications of the gRNA have emerged as a key strategy to enhance its stability and performance.[1][2]
One such modification is the incorporation of 2'-Fluoro (2'-F) nucleosides. The 2'-F modification, where the hydroxyl group at the 2' position of the ribose sugar is replaced by a fluorine atom, has been shown to significantly increase the gRNA's resistance to nuclease degradation.[3][4] This enhanced stability can lead to improved on-target editing efficiency.
The synthesis of these modified gRNAs is achieved through solid-phase phosphoramidite (B1245037) chemistry. In this process, 2'-Fluoro-N-benzoyl-adenosine (2'-F-Bz-A) serves as a crucial building block for the incorporation of 2'-fluoro-adenosine into the growing oligonucleotide chain. The benzoyl ("Bz") group acts as a protecting group for the exocyclic amine of adenosine (B11128) during the synthesis and is subsequently removed during the deprotection step to yield the final, modified gRNA containing 2'-fluoro-adenosine.[5][6]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of 2'-F modified CRISPR guide RNAs, and the subsequent evaluation of their performance in genome editing applications.
Advantages of 2'-Fluoro Modified Guide RNAs
The incorporation of 2'-Fluoro modifications into guide RNAs offers several advantages:
-
Enhanced Nuclease Resistance: The primary benefit of 2'-F modifications is the increased resistance to degradation by endo- and exonucleases present in the cellular environment.[3] This leads to a longer intracellular half-life of the gRNA.
-
Improved On-Target Editing Efficiency: By persisting longer in the cell, 2'-F modified gRNAs can direct the Cas9 nuclease to the target site for an extended period, potentially leading to higher rates of successful gene editing.[3]
-
Reduced Off-Target Effects: Some studies suggest that specific placement of 2'-modifications within the gRNA can decrease off-target cleavage events, thereby improving the specificity of the CRISPR-Cas9 system.[3]
Data Presentation
The following tables summarize quantitative data from studies investigating the impact of 2'-Fluoro modifications on guide RNA stability and CRISPR-Cas9 editing efficiency.
Table 1: Nuclease Resistance of 2'-Fluoro Modified crRNA
| crRNA Modification | Half-life in Serum (hours) | Reference |
| Unmodified | < 1 | [3] |
| 2'-Fluoro (fully modified) | > 24 | [3] |
Table 2: In Vitro DNA Cleavage Efficiency with 2'-Fluoro Modified crRNA
| crRNA Modification | Target DNA Cleavage (%) after 1 hour | Kinetic Constant (k_obs, min⁻¹) | Reference |
| Unmodified | ~90% | 0.15 | [3] |
| 2'-Fluoro (at specific positions) | ~90% | 0.25 | [3] |
Table 3: Off-Target Cleavage Analysis with 2'-Fluoro Modified crRNA
| crRNA Modification | On-Target Cleavage (%) | Off-Target Cleavage (Mismatch 1) (%) | Off-Target Cleavage (Mismatch 2) (%) | Reference |
| Unmodified | 100 | ~20 | ~15 | [3] |
| 2'-Fluoro (at specific positions) | 100 | < 5 | < 5 | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-Fluoro Modified Guide RNA
This protocol outlines the general steps for synthesizing a guide RNA with 2'-Fluoro modifications using phosphoramidite chemistry on an automated DNA/RNA synthesizer. This compound phosphoramidite is used for the incorporation of 2'-fluoro-adenosine.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Phosphoramidites for A, U, G, C, and this compound
-
Capping solution (Acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1)
-
Triethylamine trihydrofluoride (TEA·3HF) for desilylation of standard RNA monomers (if used)
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired gRNA sequence, specifying the positions for the incorporation of 2'-F-A using the this compound phosphoramidite.
-
Synthesis Cycle (repeated for each nucleotide): a. Deblocking/Detritylation: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution. b. Coupling: The this compound phosphoramidite (or other phosphoramidites) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Cleavage and Deprotection: a. After the final synthesis cycle, the CPG support is treated with the cleavage and deprotection solution (e.g., AMA) to cleave the synthesized gRNA from the support and remove the protecting groups from the phosphate backbone and the nucleobases, including the benzoyl group from adenosine. b. If standard RNA monomers with 2'-O-TBDMS protection were used, a desilylation step with TEA·3HF is required.
-
Purification: The crude gRNA is purified using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification and Quality Control: The concentration of the purified gRNA is determined by UV-Vis spectrophotometry, and its integrity is verified by mass spectrometry.
Protocol 2: In Vitro Nuclease Resistance Assay
This protocol assesses the stability of 2'-F modified gRNA in the presence of nucleases.
Materials:
-
Unmodified sgRNA (control)
-
2'-F modified sgRNA
-
Fetal Bovine Serum (FBS) or a specific nuclease (e.g., RNase A)
-
Nuclease-free water
-
Incubator or water bath at 37°C
-
Gel loading buffer
-
Denaturing polyacrylamide gel (e.g., 15% TBE-Urea)
-
Gel electrophoresis apparatus
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Prepare solutions of the unmodified and 2'-F modified sgRNAs at a concentration of 1 µM in nuclease-free water.
-
In separate tubes, mix 10 µL of each sgRNA solution with 10 µL of 10% FBS (or a specified concentration of nuclease).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take a 5 µL aliquot from each reaction and immediately mix it with 5 µL of gel loading buffer containing a denaturant to stop the reaction.
-
Store the quenched samples on ice until all time points are collected.
-
Heat the samples at 95°C for 3 minutes before loading.
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with the staining solution and visualize the RNA bands using a gel imaging system.
-
Analysis: Compare the intensity of the full-length sgRNA bands at different time points. The persistence of the band for the 2'-F modified sgRNA compared to the unmodified control indicates its enhanced nuclease resistance.
Protocol 3: In Vitro Cas9 Cleavage Assay
This protocol evaluates the ability of the 2'-F modified gRNA to guide Cas9 to cleave a target DNA sequence.
Materials:
-
Purified Cas9 nuclease
-
Unmodified sgRNA (control)
-
2'-F modified sgRNA
-
Target DNA (e.g., a PCR product or a linearized plasmid containing the target sequence and PAM)
-
Nuclease-free water
-
Cas9 reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 0.5 mM DTT, 0.1 mM EDTA, 10 mM MgCl₂)
-
Incubator at 37°C
-
Proteinase K
-
Agarose (B213101) gel (e.g., 1.5%)
-
Gel electrophoresis apparatus
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
RNP Complex Formation: a. In separate tubes, assemble the ribonucleoprotein (RNP) complexes by mixing Cas9 nuclease and either the unmodified or 2'-F modified sgRNA in a 1:1.2 molar ratio in Cas9 reaction buffer. b. Incubate at room temperature for 10-20 minutes.
-
Cleavage Reaction: a. Add the target DNA to the RNP complexes. A typical final concentration is 10-30 nM for the RNP complex and 5-15 nM for the target DNA. b. Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: a. Stop the reaction by adding Proteinase K and incubating at 56°C for 10 minutes to degrade the Cas9 protein and release the DNA.
-
Analysis: a. Load the reaction products onto an agarose gel. b. Run the gel to separate the cleaved DNA fragments from the uncut substrate. c. Stain the gel and visualize the DNA bands. d. Quantification: The percentage of cleavage can be estimated by measuring the band intensities of the cleaved products relative to the total amount of input DNA.
Visualizations
Caption: Workflow for the solid-phase synthesis of 2'-Fluoro modified guide RNA.
Caption: Mechanism of CRISPR-Cas9 gene editing with 2'-F modified sgRNA.
References
- 1. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Improving Stability and Specificity of CRISPR/Cas9 System by Selective Modification of Guide RNAs with 2'-fluoro and Locked Nucleic Acid Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2'-F-Bz-A Phosphoramidite Coupling Efficiency
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling efficiency of 2'-F-Bz-A phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphoramidite, and what are its primary applications?
This compound (N6-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoroadenosine 3'-CE phosphoramidite) is a modified nucleoside phosphoramidite used in the chemical synthesis of oligonucleotides.[1] The fluorine atom at the 2' position of the ribose sugar confers unique properties to the resulting oligonucleotide. Oligonucleotides containing 2'-fluoro modifications exhibit increased binding affinity to RNA targets and enhanced nuclease resistance compared to standard RNA or DNA.[2][3][4] These properties make them valuable in therapeutic applications such as antisense oligonucleotides and siRNAs for gene silencing.[4][5][6]
Q2: Why is achieving high coupling efficiency challenging with this compound phosphoramidite?
Like other 2'-modified phosphoramidites, the 2'-fluoro group on the sugar moiety creates steric hindrance. This bulkiness can impede the coupling reaction between the phosphoramidite and the free 5'-hydroxyl group of the growing oligonucleotide chain.[7][8] Consequently, standard coupling conditions used for DNA synthesis are often suboptimal and may result in lower coupling efficiencies.[7] Achieving high efficiency typically requires optimization of activators and coupling times.[5][9]
Q3: What are the signs of low coupling efficiency during oligonucleotide synthesis?
Low coupling efficiency is primarily indicated by a higher than expected proportion of n-1 shortmer sequences in the final product upon analysis by HPLC or mass spectrometry. During synthesis, real-time monitoring of the trityl cation release can also provide an indication of coupling efficiency. A consistent and strong signal at each cycle suggests high efficiency, while a significant drop in the signal can indicate a coupling problem in the preceding step.
Q4: Which activators are recommended for this compound phosphoramidite?
Standard activators like 1H-Tetrazole may not be potent enough to overcome the steric hindrance of 2'-modified phosphoramidites.[7][10] Stronger, more acidic activators are recommended to achieve high coupling efficiencies. Suitable activators for 2'-fluoro modified phosphoramidites include:
The choice of activator can significantly impact the reaction kinetics and overall success of the synthesis.
Q5: How does moisture impact the coupling efficiency of this compound phosphoramidite?
Moisture is a primary cause of low coupling efficiency in all phosphoramidite-based oligonucleotide synthesis. Water can react with the activated phosphoramidite, competing with the 5'-hydroxyl of the growing oligonucleotide chain. It can also lead to the hydrolysis of the phosphoramidite itself. Therefore, maintaining strictly anhydrous conditions for all reagents and solvents, especially acetonitrile (B52724), is critical for success.
Q6: What deprotection conditions are suitable for oligonucleotides containing this compound?
Oligonucleotides containing 2'-fluoro modifications are generally deprotected under conditions similar to those used for standard DNA and RNA. The benzoyl (Bz) protecting group on the adenosine (B11128) base and the cyanoethyl groups on the phosphate (B84403) backbone are typically removed using aqueous ammonia (B1221849) or a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine.[5][8] It is important to consult the specific recommendations for any other modifications present in the oligonucleotide sequence.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound phosphoramidite.
Issue: Low Coupling Efficiency / High n-1 Peak on HPLC
This is the most common issue and is characterized by a significant peak corresponding to the n-1 sequence in the analytical chromatogram.
| Potential Cause | Recommended Solution |
| Inadequate Coupling Time | The steric hindrance of the 2'-fluoro group necessitates longer reaction times. Standard DNA coupling times are insufficient. Solution: Extend the coupling time significantly. Start with a 10-minute coupling time and optimize from there. Times up to 15-30 minutes may be required for difficult couplings.[5][9] |
| Suboptimal Activator | 1H-Tetrazole is often not strong enough for sterically hindered phosphoramidites.[7] Solution: Use a more potent activator such as 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.50 M 4,5-Dicyanoimidazole (DCI).[5] |
| Moisture Contamination | Water in the acetonitrile or other reagents will compete with the coupling reaction. Solution: Use fresh, anhydrous grade acetonitrile (<30 ppm H₂O). Ensure all reagents are stored under dry, inert conditions. Consider using molecular sieves in solvent bottles. |
| Degraded Phosphoramidite | Phosphoramidites have a limited shelf life and are sensitive to moisture and oxidation.[11] Solution: Use fresh phosphoramidite. If possible, dissolve the phosphoramidite just before use. Verify the purity of the phosphoramidite lot via ³¹P NMR or HPLC if issues persist. |
| Degraded Activator | Activator solutions can degrade over time, losing their potency. Solution: Prepare fresh activator solutions regularly. Ensure the activator is fully dissolved. |
| Synthesizer Fluidics Issue | Blockages or leaks in the synthesizer lines can lead to incorrect reagent delivery. Solution: Perform regular maintenance on your oligonucleotide synthesizer. Check for leaks and ensure that reagent and solvent flow rates are accurate. |
Data and Parameters
Recommended Activators and Coupling Times
The following table provides starting recommendations for optimizing the coupling of this compound phosphoramidite. These may need to be adjusted based on the specific sequence and synthesizer.
| Activator | Recommended Concentration | Recommended Coupling Time | Key Characteristics |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M in Acetonitrile | 10 - 20 minutes | More acidic than 1H-Tetrazole, providing faster coupling for sterically hindered monomers.[10] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 0.50 M in Acetonitrile | 10 - 20 minutes | Less acidic than tetrazole derivatives but highly nucleophilic, leading to rapid coupling.[5][10] |
| Extended Coupling | N/A | > 20 minutes | Can be employed for particularly challenging sequences where maximum stepwise efficiency is required. |
Impact of Coupling Efficiency on Final Yield
This table illustrates how small decreases in average coupling efficiency (ACE) dramatically impact the theoretical maximum yield of a full-length 20-mer oligonucleotide.
| Average Coupling Efficiency (ACE) | Theoretical Yield of Full-Length Product (20-mer) |
| 99.5% | 90.5% |
| 99.0% | 81.8% |
| 98.0% | 66.8% |
| 97.0% | 54.4% |
| 95.0% | 35.8% |
Experimental Protocols
Protocol 1: Small-Scale Test Synthesis for Coupling Efficiency Evaluation
This protocol is designed to verify the performance of a new batch of this compound phosphoramidite and a specific activator solution.
Objective: To determine the stepwise coupling efficiency of this compound phosphoramidite under optimized conditions.
Materials:
-
Oligonucleotide synthesizer
-
CPG solid support with a standard nucleoside (e.g., dT)
-
This compound phosphoramidite
-
Recommended activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)
-
Standard synthesis reagents (Deblocking, Capping, Oxidizing solutions)
-
Anhydrous acetonitrile
-
Reagents for cleavage and deprotection (e.g., concentrated ammonium hydroxide)
-
HPLC system for analysis
Procedure:
-
Synthesizer Setup: Ensure the synthesizer is clean, dry, and primed with anhydrous acetonitrile. Install the this compound phosphoramidite and the chosen activator solution.
-
Sequence Programming: Program the synthesizer to synthesize a short, simple sequence, for example, 5'-TT(2'F-A)TT-3'. This allows for easy comparison of the coupling step for the modified base against standard bases.
-
Synthesis Cycle Modification: Modify the synthesis cycle for the this compound phosphoramidite coupling step to include an extended coupling time (e.g., 15 minutes).[9] Use standard cycle parameters for the dT phosphoramidites.
-
Trityl Monitoring: If available, monitor the trityl cation release at each step. A significant drop in absorbance after the this compound coupling step compared to the dT steps indicates a potential issue.
-
Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect it using your standard laboratory protocol (e.g., concentrated ammonium hydroxide at 55°C overnight).
-
Sample Preparation: Evaporate the ammonia and resuspend the crude oligonucleotide in an appropriate buffer for HPLC analysis.
-
HPLC Analysis: Analyze the crude product using reversed-phase HPLC.[12] Quantify the peak areas of the full-length product (n) and the primary failure sequence (n-1).
-
Efficiency Calculation: Calculate the coupling efficiency using the following formula: Coupling Efficiency (%) = [Area(n) / (Area(n) + Area(n-1))] x 100
A coupling efficiency of >98% is desirable. If the efficiency is lower, consider further extending the coupling time or testing an alternative activator.
Diagrams
Caption: A logical workflow for troubleshooting low coupling efficiency.
Caption: Workflow of gene silencing by a 2'-F-modified antisense oligonucleotide.
References
- 1. N6-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoroadenosine 3'-CE phosphoramidite | 136834-22-5 | PB08393 [biosynth.com]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-F-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Troubleshooting Benzoyl Deprotection in Oligonucleotide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with benzoyl deprotection during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
1. What are the standard reagents and conditions for benzoyl deprotection?
The removal of the benzoyl (Bz) protecting group from the exocyclic amines of nucleobases (dA, dC, and dG) is a critical final step in oligonucleotide synthesis.[1][2] This is typically achieved through basic hydrolysis.[1] Common reagents and conditions are summarized below.
| Reagent | Temperature | Duration | Efficacy | Notes |
| Concentrated Ammonium Hydroxide | Room Temperature | 12-24 hours | >95% | Standard, reliable method.[1] |
| Concentrated Ammonium Hydroxide | 55 - 65°C | 2-8 hours | >95% | Faster than room temperature.[1] |
| Ammonia (B1221849)/Methylamine (AMA) | 65°C | 5-10 minutes | High | UltraFAST deprotection; requires acetyl (Ac) protected dC to avoid base modification.[3][4] |
| t-butylamine/water (1:3) | 60°C | 6 hours | Excellent | Can be used with regular protecting groups.[4] |
| 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours | High | For UltraMILD monomers.[4] |
2. How can I monitor the progress of the deprotection reaction?
Effective monitoring is crucial to ensure complete removal of the benzoyl group. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and simple qualitative method to observe the disappearance of the benzoyl-protected starting material and the appearance of the deprotected product. A change in polarity will result in a different retention factor (Rf).[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the percentage of deprotection. Incomplete deprotection can be identified by the presence of multiple bands that may collapse into a single band upon complete removal of the protecting groups.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the complete removal of the benzoyl group by the disappearance of its characteristic aromatic proton signals.[1]
-
Mass Spectrometry (MS): Can reveal the presence of remaining protecting groups through mass spectral analysis.[4]
3. What are the common causes of incomplete benzoyl deprotection?
Incomplete deprotection can lead to low-quality oligonucleotides with compromised function.[6] Common causes include:
-
Insufficient reaction time or temperature: The deprotection reaction may not have gone to completion.
-
Degraded or old reagents: The concentration of aqueous ammonia can decrease over time. It is recommended to use fresh solutions.[4]
-
Suboptimal reagent choice for modified oligonucleotides: Certain modifications, like methylphosphonate (B1257008) backbones, are base-labile and require milder deprotection conditions, which may be less effective for benzoyl removal if not optimized.[5]
-
Steric hindrance: In some sequences, the accessibility of the benzoyl group may be limited.
4. What side reactions can occur during benzoyl deprotection?
Several side reactions can occur, leading to impurities and reduced yield of the desired oligonucleotide.
-
Transamination: This is a significant issue, especially when using amines like ethylenediamine (B42938) (EDA) for deprotection of oligonucleotides with base-labile backbones (e.g., methylphosphonates). EDA can react with N4-benzoyl cytidine, leading to undesired adducts.[5] Using a more labile protecting group like isobutyryl (iBu) on dC can reduce transamination.[7]
-
Base Modification: The use of AMA for deprotection requires acetyl (Ac) protected dC to avoid modification at the cytosine base.[3][4]
-
Depurination: Prolonged exposure to acidic conditions during synthesis (detritylation) can lead to depurination, especially at adenosine (B11128) bases protected with benzoyl groups. This can result in chain cleavage during the final basic deprotection step.[8]
Troubleshooting Guide
Problem: Incomplete Deprotection Observed by HPLC/MS
This is often characterized by multiple peaks in an HPLC chromatogram or a mass corresponding to the oligo with one or more benzoyl groups still attached.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Synthesis of 2'-Fluoro Modified Oligonucleotides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2'-fluoro (2'-F) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of 2'-fluoro modified oligonucleotides?
A1: Beyond the typical impurities found in standard oligonucleotide synthesis, such as truncated (n-1) and extended (n+1) sequences, the synthesis of 2'-F modified oligos is prone to specific side reactions due to the electron-withdrawing nature of the fluorine atom. The most notable side reaction is the elimination of hydrogen fluoride (B91410) (HF) from the 2'-position of fluoro-modified cytidine (B196190) and uridine (B1682114) residues, particularly under harsh basic deprotection conditions. This can lead to the formation of an abasic site or other undesired modifications. Additionally, inadequate deprotection conditions can result in the incomplete removal of protecting groups, leading to a heterogeneous final product.
Q2: What causes the formation of n-1 and n+1 impurities, and how can they be minimized?
A2:
-
N-1 Impurities (Deletions): These "shortmers" arise from incomplete coupling of a phosphoramidite (B1245037) monomer to the growing oligonucleotide chain.[1] This can be caused by suboptimal reagent quality (phosphoramidites or activator), insufficient coupling time, or steric hindrance, especially with modified residues. To minimize n-1 impurities, ensure the use of fresh, high-quality reagents, optimize coupling times, and consider using a less sterically hindered activator if necessary.
-
N+1 Impurities (Insertions): These "longmers" are often the result of the phosphoramidite monomer being activated by the acidic deblocking solution and coupling to the 5'-hydroxyl of the growing chain before the next intended monomer is introduced. This is more prevalent with dG phosphoramidites. Using a less acidic activator and high-purity phosphoramidites can help reduce the formation of n+1 impurities.[1]
Q3: How does the 2'-fluoro modification affect the stability of the resulting oligonucleotide?
A3: The 2'-fluoro modification generally increases the thermal stability of duplexes formed with complementary RNA strands.[2][3] This is attributed to the fluorine atom promoting a C3'-endo sugar pucker, which is favorable for A-form helices characteristic of RNA duplexes.[4] Furthermore, oligonucleotides with 2'-fluoro modifications exhibit enhanced resistance to nuclease degradation compared to unmodified RNA.[2]
Troubleshooting Guide
Issue 1: Low Yield of Full-Length Product
-
Possible Cause: Inefficient coupling of 2'-F phosphoramidites.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the 2'-F phosphoramidites and activator (e.g., 5-ethylthio-1H-tetrazole) are fresh and anhydrous. Moisture can significantly reduce coupling efficiency.
-
Extend Coupling Time: 2'-F phosphoramidites may require longer coupling times compared to standard DNA or RNA monomers. Experiment with increasing the coupling time in your synthesis protocol.
-
Check Activator Concentration: Ensure the activator concentration is optimal for your synthesizer and the scale of your synthesis.
-
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis
-
Possible Cause: Formation of side products due to HF elimination or incomplete deprotection.
-
Troubleshooting Steps:
-
Optimize Deprotection Conditions: Harsh deprotection conditions can lead to the degradation of 2'-F modified nucleotides.[5] A recommended method involves a two-step deprotection:
-
First, use aqueous methylamine (B109427) (e.g., 40% solution) at a controlled temperature (e.g., 35°C) for a short duration (e.g., 30 minutes) to remove the exocyclic amine protecting groups.[5]
-
Second, for the removal of 2'-silyl protecting groups (if applicable, in chimeric oligos), use a fluoride source like triethylamine (B128534) trihydrofluoride (TEA·3HF).[6]
-
-
Analyze Impurities by Mass Spectrometry: Use LC-MS to identify the mass of the impurity peaks. A mass loss corresponding to HF (-20 Da) or the mass of a protecting group can help pinpoint the specific side reaction.
-
Issue 3: Poor Resolution of Full-Length Product from N-1 Impurity in HPLC
-
Possible Cause: The n-1 impurity is very close in size and charge to the full-length product.
-
Troubleshooting Steps:
-
Optimize HPLC Gradient: A shallower gradient during the elution of the main peak can improve resolution.
-
Use Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique can enhance the separation of oligonucleotides based on both length and sequence composition.[7]
-
Consider Anion-Exchange HPLC: For longer oligonucleotides, anion-exchange chromatography, which separates based on the number of phosphate (B84403) groups, can provide better resolution of n-1 species.[8]
-
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes in the synthesis of 2'-fluoro modified oligonucleotides. Actual results may vary depending on the specific sequence, length, and synthesis platform used.
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency (per step) | > 98% | Lower efficiency can lead to a significant increase in n-1 impurities, especially for longer oligos. |
| Purity by HPLC (desalted) | 70-90% | This is the typical purity before further purification steps. The major impurity is usually the n-1 species. |
| HF Elimination (during deprotection) | < 2% | With optimized, milder deprotection conditions. Harsher conditions can significantly increase this value. |
| Thermal Stability (Tm) Increase | +1.0 to +2.0 °C per modification | Compared to an unmodified RNA/RNA duplex.[2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
This protocol outlines the general steps for automated solid-phase synthesis using phosphoramidite chemistry.[9]
-
Support Preparation: Start with a solid support (e.g., CPG) functionalized with the first nucleoside of the sequence.
-
Synthesis Cycle:
-
Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).
-
Coupling: Activate the 2'-F phosphoramidite monomer with an activator (e.g., 5-ethylthio-1H-tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion mutants in subsequent cycles.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester using an iodine solution.
-
-
Repeat: Repeat the synthesis cycle until the desired sequence is assembled.
-
Final Deblocking: Remove the terminal 5'-DMT group if DMT-off purification is planned.
Protocol 2: Deprotection of 2'-Fluoro Modified Oligonucleotides
This protocol is designed to minimize side reactions, particularly HF elimination.[5][6]
-
Cleavage and Base Deprotection:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add a solution of 40% aqueous methylamine.
-
Heat the mixture at 35°C for 30 minutes.
-
Cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
-
Desilylation (if applicable for RNA chimeras):
-
Evaporate the methylamine solution to dryness.
-
Resuspend the pellet in a solution of triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent (e.g., N-methylpyrrolidinone/triethylamine).[6]
-
Heat at 65°C for 1.5 hours.
-
-
Quenching and Precipitation:
-
Quench the reaction with a suitable buffer (e.g., 3M sodium acetate).
-
Precipitate the oligonucleotide with an alcohol (e.g., 1-butanol (B46404) or ethanol).
-
Wash the pellet with ethanol (B145695) and dry.
-
Protocol 3: Purification by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol provides a general guideline for the purification of 2'-F modified oligonucleotides.[10]
-
Mobile Phase Preparation:
-
Buffer A: An aqueous solution of an ion-pairing agent (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).
-
Buffer B: Acetonitrile.
-
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Buffer A.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for oligonucleotide separation.
-
Gradient: A linear gradient from a low to a high percentage of Buffer B over a suitable time (e.g., 5% to 50% Buffer B over 30 minutes).
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Desalting: Desalt the collected fraction to remove the ion-pairing salts.
Protocol 4: Analysis by LC-MS
This protocol outlines the general procedure for analyzing the purity and identity of 2'-F modified oligonucleotides.
-
LC System: Use an IP-RP-HPLC method similar to the purification protocol but on an analytical scale.
-
MS System: Couple the LC system to a mass spectrometer (e.g., ESI-QTOF).
-
Data Acquisition: Acquire mass spectra in negative ion mode.
-
Data Analysis:
-
Determine the mass of the main peak and confirm it matches the expected mass of the full-length product.
-
Identify the masses of impurity peaks to characterize them (e.g., n-1, n+1, HF elimination products).
-
Visualizations
Caption: Troubleshooting workflow for 2'-fluoro modified oligonucleotide synthesis.
Caption: Recommended deprotection pathway to minimize side reactions.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. waters.com [waters.com]
- 8. labcluster.com [labcluster.com]
- 9. alfachemic.com [alfachemic.com]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Synthesis of 2'-Fluoro-Arabinonucleic Acid (2'-F-ANA) Modified Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2'-Fluoro-Arabinonucleic Acid (2'-F-ANA) modified oligonucleotides, with a focus on improving the yield of full-length products.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that can lead to low yields of full-length 2'-F-ANA modified oligonucleotides.
Problem 1: Low Overall Yield of Full-Length Oligonucleotide
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Coupling Efficiency of 2'-F-A Phosphoramidite (B1245037) | The steric hindrance from the 2'-fluoro group can reduce coupling efficiency compared to standard DNA or RNA phosphoramidites.[1] Extend the coupling time for the 2'-F-A monomer. A standard coupling time of 6 minutes is a good starting point, but this can be extended to 10 minutes or longer for difficult couplings.[1][2][3] |
| Consider using a more potent activator. While 1H-Tetrazole can be used, stronger activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended for sterically hindered monomers.[4][5] | |
| Degraded Phosphoramidites or Reagents | Ensure all phosphoramidites, especially the 2'-F-A monomer, and synthesis reagents (activator, capping reagents, oxidizer) are fresh and of high quality. Store them under anhydrous conditions to prevent degradation. |
| Moisture Contamination | Use anhydrous acetonitrile (B52724) and ensure all reagents and solvents are dry. Moisture can lead to the hydrolysis of phosphoramidites and reduce coupling efficiency. Molecular sieves can be used to keep solvents anhydrous.[6] |
| Incomplete Deprotection | Incomplete removal of protecting groups can lead to a heterogeneous product mixture and lower the yield of the desired full-length oligonucleotide. Ensure deprotection is carried out to completion using appropriate conditions. For 2'-F-ANA, deprotection with ammonium (B1175870) hydroxide (B78521), even at elevated temperatures, is generally effective.[2][3] |
| Loss During Purification | Each purification step can lead to a loss of the final product.[7] Optimize the purification protocol to balance purity and yield. For DMT-on purification, ensure complete detritylation before final elution. |
Problem 2: High Proportion of n-1 Shortmers in the Crude Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Coupling Efficiency | This is the most common cause of n-1 sequences. Implement the solutions described in "Problem 1" to improve coupling efficiency. |
| Inefficient Capping | If unreacted 5'-hydroxyl groups are not efficiently capped, they can react in the subsequent coupling cycle, leading to n-1 deletions. Ensure the capping solution is fresh and the capping step is of sufficient duration. |
| Instrument Fluidics Issues | Check the synthesizer for any leaks, blockages, or issues with reagent delivery that could prevent the phosphoramidite or activator from reaching the synthesis column in the correct concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended coupling time for 2'-F-A phosphoramidites?
A standard coupling time of 6 minutes is often recommended for 2'-F-ANA phosphoramidites.[2][3] However, due to the steric hindrance of the 2'-fluoro group, extending the coupling time to 10 minutes or more may be necessary to improve coupling efficiency, especially for sequences that are difficult to synthesize.[1]
Q2: Which activator should I use for 2'-F-A modified oligonucleotide synthesis?
While standard activators like 1H-Tetrazole can be used, more potent activators are generally recommended to overcome the reduced reactivity of sterically hindered phosphoramidites like 2'-F-A.[5] Activators such as 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) have been shown to increase the rate of coupling and can lead to higher yields of the full-length product.[4]
Q3: Are there special deprotection conditions for 2'-F-ANA oligonucleotides?
2'-F-ANA oligonucleotides are generally deprotected under conditions similar to standard DNA oligonucleotides.[8] Treatment with concentrated ammonium hydroxide is typically sufficient.[2][3] For chimeric oligonucleotides containing both 2'-F-ANA and RNA monomers, the deprotection strategy must be compatible with the 2'-hydroxyl protecting groups on the RNA monomers.[8]
Q4: What is the best method to purify full-length 2'-F-ANA oligonucleotides?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying 2'-F-ANA oligonucleotides.[9] Both Reversed-Phase HPLC (RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC) can be used.[10]
-
RP-HPLC is particularly effective for DMT-on purification, where the hydrophobicity of the DMT group allows for excellent separation of the full-length product from truncated failure sequences.[10]
-
AEX-HPLC separates oligonucleotides based on their charge (number of phosphate (B84403) groups) and can provide high-resolution purification.[9][10]
Polyacrylamide gel electrophoresis (PAGE) is another option for obtaining high-purity oligonucleotides, especially for longer sequences.[1]
Quantitative Data Summary
The following table summarizes the expected impact of key synthesis parameters on the coupling efficiency and final yield of full-length 2'-F-A modified oligonucleotides, based on data for similar sterically hindered phosphoramidites.
Table 1: Estimated Impact of Synthesis Parameters on Full-Length Product Yield
| Parameter | Standard Condition | Optimized Condition | Expected Improvement in Full-Length Yield |
| Coupling Time | 3 minutes | 6-10 minutes | 5-15% |
| Activator | 1H-Tetrazole | 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) | 10-20% |
| Phosphoramidite Concentration | 0.1 M | 0.15 M | 5-10% |
Note: The expected improvements are estimates based on qualitative descriptions and data for other modified oligonucleotides and may vary depending on the specific sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-F-ANA Oligonucleotides
This protocol outlines the key steps for automated solid-phase synthesis of 2'-F-ANA modified oligonucleotides.
-
Phosphoramidite Preparation:
-
Dissolve 2'-F-A phosphoramidite and other phosphoramidites in anhydrous acetonitrile to a concentration of 0.1 M to 0.15 M.
-
Ensure all phosphoramidite solutions are kept under an inert atmosphere (e.g., argon) to prevent degradation.
-
-
Automated Synthesis Cycle:
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: Deliver the 2'-F-A phosphoramidite solution and a potent activator (e.g., 0.25 M ETT) to the synthesis column. Use a coupling time of at least 6 minutes.[2][3]
-
Capping: Cap any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate triester using an iodine solution.
-
-
Repeat Cycle: Repeat the synthesis cycle for each subsequent monomer until the full-length oligonucleotide is synthesized.
Protocol 2: Cleavage and Deprotection
-
Cleavage from Solid Support: After synthesis, treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Base Deprotection: Continue the incubation in concentrated ammonium hydroxide at 55°C for 8-12 hours to remove the protecting groups from the nucleobases.[11]
-
Evaporation: After deprotection, evaporate the ammonium hydroxide solution to obtain the crude oligonucleotide pellet.
Protocol 3: Purification by Reversed-Phase HPLC (DMT-on)
-
Sample Preparation: Resuspend the crude DMT-on oligonucleotide pellet in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% acetonitrile over 30 minutes).
-
Detection: Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the major peak corresponding to the DMT-on full-length product.
-
Detritylation: Treat the collected fraction with 80% acetic acid for 15-30 minutes to remove the DMT group.
-
Desalting: Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column, to obtain the final product.
Visualizations
Caption: Automated solid-phase synthesis workflow for 2'-F-ANA oligonucleotides.
Caption: Logical troubleshooting flow for low yield of full-length oligonucleotides.
References
- 1. scispace.com [scispace.com]
- 2. glenresearch.com [glenresearch.com]
- 3. cambio.co.uk [cambio.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. glenresearch.com [glenresearch.com]
- 9. labcluster.com [labcluster.com]
- 10. atdbio.com [atdbio.com]
- 11. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphorothioate Oligonucleotide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing phosphorothioate (B77711) (PS) backbone degradation during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phosphorothioate backbone degradation during synthesis?
A1: Phosphorothioate backbone degradation during synthesis primarily occurs through three pathways:
-
Incomplete Sulfurization: The most common issue is the incomplete conversion of the phosphite (B83602) triester intermediate to a phosphorothioate triester. If the sulfurization step is not efficient, the subsequent oxidation step (intended for phosphodiester synthesis) or exposure to ambient moisture can lead to the formation of a standard phosphate (B84403) diester (P=O) linkage, also known as a "PS/PO" or "oxo" impurity.[1][2][3][4]
-
Acidic Depurination: During the repetitive detritylation step, which uses an acid to remove the 5'-dimethoxytrityl (DMT) group, the N-glycosidic bond of purine (B94841) bases (adenine and guanine) can be cleaved. This results in an abasic site, which can lead to strand scission during the final basic deprotection step.[1][5]
-
Side Reactions during Deprotection: The final deprotection step to remove protecting groups from the nucleobases and phosphate backbone can cause degradation if the conditions are too harsh (e.g., prolonged exposure to strong bases at high temperatures).[5][6] This can be particularly problematic for oligonucleotides containing sensitive modified bases.
Q2: How does the choice of sulfurizing reagent impact the integrity of the phosphorothioate backbone?
A2: The choice of sulfurizing reagent and its concentration are critical for achieving high sulfurization efficiency and minimizing the formation of phosphate diester impurities. Several reagents are commonly used, each with its own advantages and disadvantages. Using an aged or improperly stored reagent can lead to lower efficiency.[2] For RNA synthesis, some reagents are more effective than others.[7][8]
Q3: What are "n-1" impurities and how can they be minimized?
A3: "n-1" impurities are deletion mutants that are one nucleotide shorter than the desired full-length oligonucleotide.[3][9] They arise from incomplete reactions at any stage of the synthesis cycle (detritylation, coupling, or sulfurization) followed by capping of the unreacted 5'-hydroxyl group.[9] To minimize n-1 impurities, it is crucial to optimize coupling efficiency, ensure complete detritylation, and use highly efficient sulfurization and capping steps.
Q4: Can the deprotection method affect the final yield and purity of phosphorothioate oligonucleotides?
A4: Absolutely. The deprotection strategy must be chosen based on the sensitivity of the oligonucleotide sequence to basic conditions. While standard methods using concentrated ammonium (B1175870) hydroxide (B78521) are effective for robust oligonucleotides, they can degrade sensitive modifications.[5][10] Milder deprotection methods are necessary for these cases to preserve the integrity of the final product.[5][11][12][13]
Troubleshooting Guide
Issue 1: High Levels of Phosphate Diester (P=O) Impurities Detected by LC-MS
| Possible Cause | Recommended Solution |
| Inefficient Sulfurization | 1. Optimize Sulfurizing Reagent and Conditions: Switch to a more efficient sulfurizing reagent like 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) or Phenylacetyl disulfide (PADS).[2][7] Ensure the reagent is fresh and dissolved in anhydrous solvent. Optimize the concentration and reaction time as recommended by the manufacturer. For example, a 0.05 M solution of DDTT with a 2-4 minute sulfurization time is recommended for RNA phosphorothioates.[7] For DNA, a 60-second sulfurization time with DDTT can be optimal.[7] 2. Check for Moisture: Ensure all solvents and reagents are anhydrous, as water can lead to oxidation of the phosphite triester.[5] |
| Oxidation during Synthesis | 1. Use Antioxidants in Solvents: Peroxides in solvents like THF (used in capping reagents) can oxidize phosphite triesters. Using THF with antioxidants can suppress this side reaction.[6][14] |
| Desulfurization during Deprotection | 1. Add Thiol Scavengers: During deprotection with ammonium hydroxide, the addition of a thiol scavenger like 2-mercaptoethanol (B42355) can prevent sulfur loss.[6] |
Issue 2: Presence of Abasic Site Impurities and Strand Scission Products
| Possible Cause | Recommended Solution |
| Acid-Induced Depurination | 1. Minimize Acid Exposure: Reduce the time of the acidic detritylation step to the minimum required for complete removal of the DMT group. 2. Use Milder Deprotection Conditions: Harsh basic conditions during the final deprotection can cleave the oligonucleotide chain at abasic sites. Use milder deprotection methods where appropriate.[5] |
Issue 3: Low Yield of Full-Length Product
| Possible Cause | Recommended Solution |
| Suboptimal Coupling Efficiency | 1. Verify Reagent Quality: Ensure that phosphoramidites and activators are of high quality and anhydrous.[5] 2. Optimize Coupling Time: Increase the coupling time to ensure complete reaction, especially for sterically hindered monomers. |
| Inefficient Capping | 1. Ensure Fresh Capping Reagents: Use fresh capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) to efficiently block unreacted 5'-hydroxyl groups and prevent the formation of n-1 deletion mutants.[5] |
Experimental Protocols
Protocol 1: Analysis of Phosphorothioate Oligonucleotide Degradation by Weak Anion Exchange Chromatography (WAX-HPLC)
This protocol is designed to detect and quantify major degradation products of phosphorothioate oligonucleotides, such as phosphate diester (P=O) and deaminated impurities.[1][15][16][17]
-
Instrumentation: Agilent 1290 Infinity LC system or equivalent.
-
Mobile Phase B (MPB): 25-30% WAX stock solution in 50-70% methanol (B129727) and 5-20% H₂O.[1][15]
-
WAX Stock Solution: 20 mM Na₃PO₄, 1 M NaBr, and 1 M guanidinium (B1211019) chloride (GnDCl), pH ~11.4.[1][15]
-
Injection Volume: 2-10 µL of 0.1 mg/mL sample solution.[1][15]
-
Detection: UV at 260 nm.
Protocol 2: Quantification of Phosphorothioate Degradation by LC-MS
This protocol allows for the identification and quantification of various degradation products based on their mass-to-charge ratio.[4][18]
-
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer.
-
Column: Waters ACQUITY Premier Oligonucleotide C18 (1.7 µm, 2.1 mm × 150 mm).[18]
-
Mobile Phase A: 0.5% Hexafluoroisopropanol (HFIP) and 0.2% Triethylamine (TEA) in water.[18]
-
Mobile Phase B: 0.5% HFIP and 0.2% TEA in 10:90 acetonitrile/water (v/v).[18]
-
Gradient: 0.1% MPB for 3 min, then increase to 40% MPB over 37-47 min.[18]
-
Flow Rate: 0.2 mL/min.[18]
-
Column Temperature: 60 °C.[18]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Data Analysis: Extract ion chromatograms (EICs) for the expected masses of the full-length product and its degradation products (e.g., P=O impurity with a mass difference of -16 Da).[1]
Visualizations
References
- 1. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organica1.org [organica1.org]
- 3. phenomenex.com [phenomenex.com]
- 4. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Separation of phosphorothioate oligonucleotide impurities by WAX HPLC under high organic content elution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Analysis of Phosphorothioate Isomers in CRISPR sgRNA at Single-Residue Resolution Using Endonuclease Digestion Coupled with Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of 2'-Fluoro Modified siRNAs
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing off-target effects associated with 2'-fluoro (2'-F) modified small interfering RNAs (siRNAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using 2'-fluoro (2'-F) modified siRNAs?
A1: 2'-Fluoro modified siRNAs offer several benefits over unmodified siRNAs, making them valuable for RNAi experiments. The key advantages include:
-
Increased Nuclease Stability: The 2'-F modification protects the siRNA from degradation by nucleases, significantly increasing its half-life in serum compared to unmodified siRNAs.[1][2] For instance, one study showed that an unmodified siRNA was completely degraded within 4 hours in serum, whereas the 2'-F modified version had a half-life greater than 24 hours.[1]
-
Enhanced Thermal Stability: Duplexes with 2'-F modifications have a higher melting temperature (Tm), indicating greater stability. This increased stability is primarily due to favorable enthalpic contributions.[1][3]
-
Reduced Immune Stimulation: Generally, 2'-F modifications reduce the innate immune response often triggered by siRNAs.[1][4] They can abrogate the activation of Toll-like receptors (TLRs) 3 and 7.[5] However, this effect can be nucleotide-dependent.[4]
-
High Potency: In many cases, 2'-F modified siRNAs exhibit similar or even superior gene silencing activity (potency) both in vitro and in vivo compared to their unmodified counterparts.[1][3][6] The small size of the fluorine atom allows it to be well-tolerated by the RNA-induced silencing complex (RISC).[6]
Q2: What is the main cause of off-target effects with 2'-F modified siRNAs?
A2: The predominant cause of off-target effects for all siRNAs, including those with 2'-F modifications, is a mechanism that mimics microRNA (miRNA) activity.[7][8] This occurs when the "seed region" (nucleotides 2-8 of the siRNA guide strand) binds to the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs) with partial complementarity.[8][9][10] This binding leads to the translational repression or degradation of these off-target mRNAs, causing unforeseen biological effects and confounding experimental results.[7][8] While 2'-F modifications enhance stability and potency, they do not inherently eliminate these seed-mediated off-target effects.[11]
Q3: How does the 2'-F modification specifically influence the innate immune response?
A3: The 2'-F modification has a differential effect on pattern recognition receptors (PRRs), which are key components of the innate immune system.[5][12]
-
Toll-Like Receptors (TLRs): Incorporation of 2'-F pyrimidines has been shown to abrogate the activation of TLR3 and TLR7, which are often stimulated by unmodified RNA, thereby reducing unwanted inflammatory responses.[5]
-
RIG-I-Like Receptors (RLRs): In contrast, 2'-F modification can enhance the activity of retinoic acid-inducible gene I (RIG-I), another PRR.[5] When combined with a 5'-triphosphate (5'ppp) group, 2'-F modified RNAs can increase RIG-I-mediated cell death and interferon expression in some cancer cells.[5][12]
Therefore, while 2'-F siRNAs are generally considered less immunostimulatory than unmodified ones, their interaction with the immune system is complex and context-dependent.[1][5] For therapeutic applications requiring immune evasion, 2'-F modification of specific nucleotides, particularly adenosine (B11128), has been shown to be effective in reducing cytokine induction.[4]
Q4: Can the passenger (sense) strand of a 2'-F siRNA cause off-target effects?
A4: Yes. During the RNAi process, the siRNA duplex is loaded into the RISC, and ideally, only the guide (antisense) strand is used to identify the target mRNA. However, the passenger (sense) strand can also be loaded into RISC, albeit usually less efficiently.[9][13] If the passenger strand is loaded, its own seed region can direct miRNA-like off-target silencing of unintended transcripts.[13] Chemical modifications can be strategically applied to the passenger strand to discourage its loading into RISC, thereby reducing its off-target activity and improving the overall specificity of the siRNA.[9][13][14]
Troubleshooting Guide
Problem: I'm observing significant off-target gene regulation in my RNA-seq/microarray results.
This is a common issue stemming from the miRNA-like activity of the siRNA guide strand.
Workflow for Troubleshooting Off-Target Effects
Caption: A stepwise workflow for diagnosing and mitigating siRNA off-target effects.
Solutions & Strategies
-
Lower siRNA Concentration: Off-target effects are highly concentration-dependent.[11] Reducing the siRNA concentration to the lowest level that still provides effective on-target knockdown (e.g., 1 nM or lower) can significantly decrease the number of off-target transcripts.[11][15]
-
Pool Multiple siRNAs: Using a pool of 3-4 siRNAs that target different regions of the same mRNA can dilute the concentration of any single siRNA, thereby reducing the impact of sequence-specific off-target effects.[16][17]
-
Apply Advanced Chemical Modifications: While 2'-F modification is beneficial, other modifications can be combined to further reduce off-targeting. A 2'-O-methyl (2'-OMe) modification at position 2 of the guide strand is known to sterically hinder seed region binding to off-targets and can reduce miRNA-like effects.[11][18][19]
-
Redesign Your siRNA: Use computational tools (e.g., BLAST, specialized algorithms) to screen siRNA candidates for potential off-targets.[7] Avoid sequences with seed regions that have high complementarity to the 3' UTRs of known off-target genes.[8] siRNAs with lower thermodynamic stability in the seed region (specifically nucleotides 2-5) tend to have weaker off-target effects.[10][20]
Data Summary: Effect of Concentration on Off-Targets
| siRNA Target | Concentration | On-Target Silencing | Off-Targets Down-Regulated > On-Target | Total Off-Targets (>2-fold change) | Reference |
| STAT3 | 25 nM | ~80% | 12 | 56 | [11] |
| STAT3 | 10 nM | ~80% | 1 | 30 | [11] |
| HK2 | 25 nM | 4.2-fold decrease | 77 | 728 | [11] |
Problem: My 2'-F modified siRNA is causing unexpected cytotoxicity or an immune response.
Even with modifications, some siRNA sequences can induce toxicity or immune reactions.
Signaling Pathway: siRNA-Mediated Immune Activation
Caption: Differential activation of immune receptors by 2'-F modified siRNAs.
Solutions & Strategies
-
Check for Immune-Stimulatory Motifs: Certain sequence motifs can activate the immune system. Analyze your siRNA sequence for these motifs and consider redesigning it if they are present.
-
Confirm Lack of 5'-Triphosphate: Synthetically produced siRNAs should lack a 5'-triphosphate (5'ppp), which is a potent activator of RIG-I.[5] Ensure your siRNA synthesis method does not produce this moiety.
-
Modify Specific Nucleotides: Studies have shown that modifying adenosine nucleotides with 2'-F or 2'-OMe is particularly effective at reducing immune stimulation while preserving knockdown activity.[4]
-
Test Different Transfection Reagents: The delivery vehicle itself can cause cytotoxicity or immune responses.[21] Test different transfection reagents to find one with a lower toxicity profile for your cell type.
Problem: How do I validate that my observed phenotype is due to on-target, and not off-target, effects?
Confirming that a phenotype is a direct result of silencing the intended target is critical for data interpretation.
Solutions & Strategies
-
Perform a Rescue Experiment: This is the gold standard for validation. After knocking down the target gene, introduce a version of that gene's cDNA that is resistant to the siRNA (e.g., by making silent mutations in the siRNA binding site). If re-expression of the resistant gene reverses the phenotype, it confirms the effect is on-target.[21]
-
Correlate Phenotype with Knockdown: Perform a dose-response experiment and show that the magnitude of the phenotype correlates with the level of on-target mRNA or protein knockdown.
-
Analyze Off-Target Expression: If a primary off-target is suspected from bioinformatics analysis, use RT-qPCR to measure its expression level. If the off-target is significantly knocked down, it could be responsible for the phenotype.
Key Experimental Protocols
Protocol 1: Global Off-Target Profiling using RNA-Sequencing
This protocol provides a general workflow to identify genome-wide off-target effects.
-
Cell Culture and Transfection: Plate cells and allow them to adhere. Transfect cells with the experimental 2'-F siRNA, a validated positive control siRNA, and a non-targeting negative control siRNA at the lowest effective concentration. Include an untransfected or mock-transfected control.
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a high-quality RNA isolation kit. Assess RNA integrity (RIN > 8.0 is recommended).
-
Library Preparation and Sequencing: Prepare sequencing libraries from the total RNA (e.g., using poly(A) selection or rRNA depletion). Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Align reads to the reference genome/transcriptome.
-
Perform differential expression analysis (e.g., using DESeq2 or edgeR) comparing the 2'-F siRNA-treated sample to the negative control-treated sample.[23]
-
Generate a list of significantly up- and down-regulated genes (off-targets).
-
Perform a "seed match analysis": Scan the 3' UTRs of the differentially expressed genes for matches to the seed region of your siRNA to identify potential miRNA-like off-targets.[8][23]
-
Protocol 2: Validating Seed-Mediated Off-Target Effects using a Luciferase Reporter Assay
This assay directly tests if an siRNA's seed region can suppress a transcript.
-
Vector Construction: Clone the 3' UTR of a suspected off-target gene downstream of a luciferase reporter gene (e.g., Renilla or Firefly luciferase) in an expression vector. As a control, create a mutant vector where the seed-binding site in the 3' UTR is mutated.
-
Co-transfection: Co-transfect cells with:
-
The luciferase reporter vector (wild-type or mutant 3' UTR).
-
A control vector expressing a second luciferase (e.g., Firefly if the reporter is Renilla) to normalize for transfection efficiency.
-
Your 2'-F modified siRNA or a negative control siRNA.
-
-
Luciferase Assay: At 24-48 hours post-transfection, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the reporter luciferase activity to the control luciferase activity. A significant decrease in luciferase activity in the presence of the 2'-F siRNA and the wild-type 3' UTR (but not the mutant) confirms a direct, seed-mediated interaction.[20]
Mechanism: On-Target vs. Off-Target Silencing
Caption: Differentiating between on-target mRNA cleavage and off-target repression.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Adenosine Modification May Be Preferred for Reducing siRNA Immune Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. A Single Amide Linkage in the Passenger Strand Suppresses Its Activity and Enhances Guide Strand Targeting of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 15. researchgate.net [researchgate.net]
- 16. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 17. sitoolsbiotech.com [sitoolsbiotech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. siRNA Seed Region Is Divided into Two Functionally Different Domains in RNA Interference in Response to 2′-OMe Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Modified Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering solubility challenges with modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: My lyophilized modified oligonucleotide pellet will not dissolve. What should I do?
A1: This is a common issue that can often be resolved with the following steps:
-
Gentle Agitation: After adding your chosen buffer (e.g., sterile TE or water), vortex the tube for a few seconds and then let it sit at room temperature for a few minutes.[1] Repeat this process several times. High molecular weight oligonucleotides, in particular, require time to hydrate (B1144303) and dissolve completely.[1]
-
Heating: If the oligonucleotide is still not dissolved, incubate the sample at 50°C for 1-2 hours with periodic vortexing.[1] This can help break up aggregates.
-
pH Adjustment: Ensure the pH of your solvent is appropriate. Oligonucleotides are most stable and soluble around a neutral pH (6.0-8.0).[2][3] Low pH can decrease solubility.[3]
-
Check for Precipitates: If you observe solid material after vortexing, it may be due to incomplete resuspension or the presence of insoluble impurities.[1] Centrifuge the tube briefly and carefully aspirate the supernatant containing the dissolved oligonucleotide.
Q2: What is the best solvent for reconstituting my modified oligonucleotide?
A2: The ideal solvent depends on your downstream application. Here are some common choices:
-
Nuclease-free Water: Suitable for many applications, but lacks buffering capacity, which can lead to pH fluctuations.
-
TE Buffer (Tris-EDTA): A common choice that maintains a stable pH. The EDTA also chelates divalent cations, which can be cofactors for nucleases.
-
Phosphate-Buffered Saline (PBS): Often used for in vivo studies, but be aware that high salt concentrations can sometimes promote aggregation of certain modified oligonucleotides.
We recommend starting with a slightly alkaline buffer (pH 7.5-8.0) to ensure the phosphate (B84403) backbone is fully deprotonated, which aids in solubility. All solvents should be sterile and nuclease-free.[4]
Q3: Can the type of chemical modification on my oligonucleotide affect its solubility?
A3: Absolutely. Chemical modifications are a primary factor influencing solubility.
-
Phosphorothioate (PS) Backbone: While increasing nuclease resistance, extensive PS modifications can increase hydrophobicity and lead to aggregation, potentially decreasing aqueous solubility.[5][6]
-
2'-Sugar Modifications (e.g., 2'-O-Methyl, 2'-O-Methoxyethyl): These modifications generally improve solubility and nuclease resistance.[6][7]
-
Peptide Nucleic Acids (PNAs): Uncharged PNAs can have poor aqueous solubility.[8] Incorporating charged amino acids into the PNA backbone can enhance solubility.[8]
-
Lipid Conjugates: While useful for delivery, conjugation with hydrophobic moieties like lipids will decrease aqueous solubility. These often require specific formulation strategies.[6]
Troubleshooting Guides
Issue 1: Oligonucleotide Precipitates Out of Solution After Initial Dissolution
If your oligonucleotide dissolves initially but then precipitates upon storage or a change in conditions (e.g., addition to a new buffer), consider the following:
-
Salt Concentration: The ionic strength of the solution is critical. Both very low and very high salt concentrations can lead to precipitation. For many oligonucleotides, a sodium chloride concentration between 100-150 mM is optimal for maintaining solubility.[9]
-
pH Shift: A change in the buffer system could have altered the pH, causing the oligonucleotide to fall out of solution. Verify the final pH of your solution. Oligonucleotides are generally most stable and soluble in a pH range of 5 to 9.[3]
-
Temperature: Some modified oligonucleotides exhibit temperature-sensitive solubility. If precipitation occurred after a temperature change (e.g., moving from room temperature to 4°C), try to re-dissolve it at room temperature or with gentle warming. Store at a consistent temperature where solubility is maintained. Most oligonucleotides are stable in solution at 2°C–8°C.[2]
Issue 2: Low Yield After Desalting/Purification
Low recovery after desalting or purification steps can be mistaken for poor solubility.
-
Ethanol (B145695) Precipitation: Ensure you are using the correct salt concentration (e.g., 0.3 M sodium acetate) and volume of ethanol (2.5-3 volumes).[10] Chilling at -20°C for at least 30 minutes is crucial for efficient precipitation.[10] After centrifugation, the oligonucleotide pellet can be difficult to see; be careful not to discard it with the supernatant.
-
Column Purification: For reverse-phase purification, ensure the oligonucleotide is fully eluted from the column. The choice of elution buffer and gradient is critical. For size-exclusion chromatography (SEC), ensure the column is properly calibrated for the size of your oligonucleotide to prevent loss.[11]
Experimental Protocols
Protocol 1: Solubility Assessment of a Modified Oligonucleotide
This protocol provides a method to determine the approximate solubility of a modified oligonucleotide in a specific buffer.
-
Preparation of Oligonucleotide Stock:
-
Serial Dilutions:
-
Prepare a series of dilutions of the oligonucleotide stock in the buffer of interest (e.g., PBS, pH 7.4).
-
The concentration range should span from expected soluble concentrations to potentially insoluble ones (e.g., 500 µM, 250 µM, 100 µM, 50 µM, 10 µM).
-
-
Incubation and Observation:
-
Incubate the dilutions at the desired experimental temperature (e.g., room temperature, 37°C) for 24 hours.
-
Visually inspect each dilution for any signs of precipitation or cloudiness.
-
-
Quantification of Soluble Fraction:
-
Centrifuge all tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble material.
-
Carefully remove the supernatant and measure the A260 to determine the concentration of the soluble oligonucleotide.
-
The highest concentration that shows no precipitation and has a measured concentration close to the expected concentration is the approximate solubility limit.
-
Protocol 2: Optimizing pH and Salt for Improved Solubility
This protocol helps identify optimal pH and salt conditions for a problematic oligonucleotide.
-
Buffer Preparation:
-
Prepare a set of buffers with varying pH values (e.g., Tris-HCl at pH 6.5, 7.0, 7.5, 8.0).
-
For each pH, prepare solutions with different NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
-
-
Solubility Testing:
-
Add a fixed amount of lyophilized oligonucleotide to a constant volume of each buffer condition to achieve a target concentration known to be problematic.
-
Vortex and incubate at room temperature for 1 hour, with periodic vortexing.
-
-
Analysis:
-
Visually inspect for dissolution.
-
Quantify the soluble fraction as described in Protocol 1.
-
The condition that results in the highest concentration of soluble oligonucleotide is the optimal one.
-
Data Presentation
Table 1: Effect of Chemical Modifications on Oligonucleotide Solubility
| Modification Type | General Impact on Aqueous Solubility | Rationale |
| Phosphorothioate (PS) Backbone | Can decrease | Increases hydrophobicity and potential for aggregation.[5][6] |
| 2'-O-Methyl (2'-OMe) | Generally increases | Enhances hydrophilicity compared to unmodified DNA.[6][7] |
| 2'-O-Methoxyethyl (2'-MOE) | Generally increases | The methoxyethyl group improves hydration and solubility.[6][7] |
| Locked Nucleic Acid (LNA) | Can decrease | The rigid conformation can sometimes lead to aggregation.[8] |
| Peptide Nucleic Acid (PNA) | Decreases (if uncharged) | Lack of a charged phosphate backbone reduces interaction with water.[8] |
| Lipid Conjugation | Significantly decreases | The hydrophobic lipid tail dominates the molecule's properties.[6] |
Table 2: Troubleshooting Summary for Oligonucleotide Precipitation
| Symptom | Possible Cause | Recommended Action |
| Pellet won't dissolve | Incomplete hydration | Vortex, gently heat (50°C), allow more time to dissolve.[1] |
| Incorrect pH | Use a slightly alkaline buffer (pH 7.5-8.0).[3] | |
| Precipitates after storage | Suboptimal salt concentration | Adjust NaCl concentration to 100-150 mM.[9] |
| Temperature sensitivity | Store at a consistent temperature where it remains soluble. | |
| Precipitates in new buffer | pH shock | Verify the final pH of the mixture. Ensure it's within the 6.0-8.0 range. |
| Incompatible buffer components | Test solubility in the new buffer system before mixing large amounts. |
Visualizations
Caption: Troubleshooting workflow for poor oligonucleotide solubility.
Caption: Key factors affecting modified oligonucleotide solubility.
References
- 1. dnagenotek.com [dnagenotek.com]
- 2. Technical Considerations for Use of Oligonucleotide Solution API - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH stability of oligonucleotides [biosyn.com]
- 4. Oligo Reconstitution Lyophilized [biosyn.com]
- 5. Delivery of Oligonucleotide Therapeutics: Chemical Modifications, Lipid Nanoparticles, and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Solvent, pH, and Ionic Effects on the Binding of Single-Stranded DNA by Circular Oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. gilson.com [gilson.com]
- 12. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 13. pepolska.pl [pepolska.pl]
Technical Support Center: Nuclease Stability and 2'-Fluoro Modified RNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-fluoro (2'-F) modified RNA.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using 2'-fluoro modified RNA?
The primary benefits of incorporating 2'-fluoro modifications into RNA oligonucleotides are increased nuclease resistance and enhanced binding affinity to target RNA sequences.[1][2] The fluorine atom at the 2' position of the ribose sugar mimics the A-form helix of RNA, leading to more stable duplexes.[][4]
Q2: How does the nuclease resistance of 2'-F modified RNA compare to other common modifications?
2'-F modified RNA offers significant protection against nuclease degradation compared to unmodified RNA.[1] While generally more stable than unmodified RNA, its resistance can be comparable to or slightly less than that of 2'-O-Methyl (2'-OMe) modified RNA in some contexts. For maximum stability, 2'-F modifications are often used in combination with other modifications, such as a phosphorothioate (B77711) (PS) backbone.[]
Q3: Can 2'-F modified RNA be used in siRNA applications?
Yes, 2'-F modifications are well-tolerated in siRNA duplexes and can enhance their stability and in vivo activity.[1][5][6] The modification does not typically interfere with the RNA-induced silencing complex (RISC) and can lead to more potent and persistent gene silencing effects.[7]
Q4: Are there any known off-target effects associated with 2'-F modified RNA?
When combined with a phosphorothioate (PS) backbone, 2'-F modified oligonucleotides have been shown to cause off-target effects by inducing the proteasome-mediated degradation of specific cellular proteins, namely P54nrb (NONO) and PSF (SFPQ).[8][9] This can lead to cytotoxicity and should be a consideration during experimental design and data interpretation.
Troubleshooting Guide
Issue 1: My 2'-F modified RNA is degrading faster than expected in serum.
-
Possible Cause 1: Insufficient Modification: While 2'-F modification increases stability, complete protection may require additional modifications.
-
Troubleshooting Tip: Consider incorporating phosphorothioate (PS) linkages, particularly at the ends of the oligonucleotide, to protect against exonuclease activity. A combination of 2'-F and 2'-OMe modifications can also enhance stability.[]
-
-
Possible Cause 2: Assay Conditions: The source and handling of the serum can impact nuclease activity.
-
Troubleshooting Tip: Ensure consistent serum sourcing and handling. Use fresh or properly stored frozen serum for all experiments to maintain consistent nuclease activity.[10] It is also advisable to perform a time-course degradation assay to accurately determine the half-life in your specific experimental setup.
-
Issue 2: I am observing unexpected cytotoxicity or off-target effects with my 2'-F modified siRNA.
-
Possible Cause: Proteasome-Mediated Protein Degradation: 2'-F modified oligonucleotides with a phosphorothioate backbone (2'-F-PS-ASOs) can lead to the degradation of P54nrb and PSF proteins, resulting in cellular toxicity.[8][9]
-
Troubleshooting Tip 1: Western Blot Analysis: Perform a western blot to check the protein levels of P54nrb and PSF in cells treated with your 2'-F modified RNA. A decrease in these proteins can confirm this off-target effect.
-
Troubleshooting Tip 2: Modify Chemical Design: The position of the 2'-F modifications can influence protein binding. Consider altering the placement of the 2'-F nucleotides within your oligonucleotide sequence.[11]
-
Troubleshooting Tip 3: Alternative Modifications: If toxicity persists, consider using alternative 2' modifications like 2'-O-Methyl (2'-OMe) which have not been reported to cause this specific protein degradation pathway.
-
Data Summary
Table 1: Nuclease Resistance and Thermal Stability of Modified RNA
| Modification | Relative Nuclease Resistance | Change in Melting Temperature (Tm) per modification vs. DNA/RNA duplex |
| Unmodified RNA | Low (half-life of minutes in serum)[10] | +1.1°C |
| 2'-Fluoro (2'-F) | High (half-life > 24 hours in serum)[1] | +1.8°C to +2.0°C[] |
| 2'-O-Methyl (2'-OMe) | High | +1.3°C to +1.5°C[] |
| Phosphorothioate (PS) | High | Minimal change |
Table 2: Half-life of Modified Oligonucleotides in Serum
| Oligonucleotide Modification | Half-life in Mouse Serum | Half-life in Human Serum |
| Unmodified RNA | Seconds to minutes[10] | Seconds to minutes[10] |
| 2'-Fluoro RNA (fYrR) | ~2.2 hours[10] | ~5 to 12 hours[10] |
| 2'-F-modified siRNA | > 24 hours[1] | Not specified |
| DNA | ~1.7 hours[10] | ~5 to 16 hours[10] |
| Fully Modified (100% 2'-O-Methyl or combination of 2'-OMe and 2'-F) | Significantly prolonged | Little degradation after prolonged incubation[10] |
Experimental Protocols
Protocol: In Vitro Serum Stability Assay of 2'-Fluoro Modified RNA
This protocol outlines a method to assess the stability of 2'-F modified RNA oligonucleotides in the presence of serum.
Materials:
-
2'-F modified RNA oligonucleotide (and controls, e.g., unmodified RNA)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
RNA loading dye
-
10x TBE buffer
-
Urea
-
Acrylamide/Bis-acrylamide solution
-
Ammonium persulfate (APS)
-
TEMED
-
Gel staining solution (e.g., SYBR Gold)
-
Microcentrifuge tubes
-
Heating block
-
Gel electrophoresis apparatus
-
Gel imaging system
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the 2'-F modified RNA and control oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
-
Incubation with Serum:
-
For each time point (e.g., 0, 1, 4, 8, 24, 48 hours), prepare a reaction tube.
-
In each tube, mix 1 µL of the 100 µM oligonucleotide stock with 9 µL of 90% serum (pre-warmed to 37°C). This gives a final oligonucleotide concentration of 10 µM in 81% serum.
-
Incubate the tubes at 37°C.
-
-
Sample Collection and Quenching:
-
At each designated time point, take the corresponding tube from the incubator.
-
Immediately add 10 µL of RNA loading dye containing a denaturing agent (e.g., formamide) to quench the nuclease reaction.
-
Store the quenched samples at -20°C until all time points are collected.
-
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a 15-20% denaturing polyacrylamide gel containing 7M urea.
-
Load the quenched samples onto the gel. Include a lane with the untreated oligonucleotide as a reference.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization and Analysis:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) according to the manufacturer's instructions.
-
Visualize the gel using a gel imaging system.
-
Quantify the band intensity of the intact oligonucleotide at each time point relative to the 0-hour time point to determine the percentage of degradation over time and calculate the half-life.
-
Visualizations
Caption: Workflow for Serum Stability Assay of 2'-F Modified RNA.
Caption: Off-target effect of 2'-F-PS oligonucleotides.
Caption: Troubleshooting logic for 2'-F RNA-induced cytotoxicity.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. siRNA-optimized Modifications for Enhanced In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Impact of 2'-Fluoro-Arabinonucleic Acid (2'-F-ANA) on siRNA Immunostimulation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of 2'-Fluoro-Arabinonucleic Acid (2'-F-ANA or 2'-F-A) modifications on the immunostimulatory properties of small interfering RNA (siRNA). Find answers to frequently asked questions and troubleshooting tips for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which unmodified siRNA activates the innate immune system?
Unmodified siRNA can be recognized by endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR8 in humans, which detect single-stranded RNA (ssRNA) motifs.[1][2][3] This recognition can also be mediated by cytosolic sensors like RIG-I (retinoic acid-inducible gene I) and PKR (protein kinase R), which recognize double-stranded RNA (dsRNA) features.[1][4] Activation of these pattern recognition receptors (PRRs) triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and Type I interferons (e.g., IFN-α, TNF-α), resulting in an innate immune response.[1][5][6]
Q2: How does incorporating 2'-F-A modifications into siRNA affect its immunostimulatory properties?
Incorporating 2'-fluoro (2'-F) modifications at the 2' position of the ribose sugar in siRNA has been shown to significantly reduce or abrogate its immunostimulatory activity.[7][8] Specifically, 2'-F modifications can inhibit the activation of TLR3 and TLR7.[4] This reduction in immune stimulation is a key advantage for therapeutic applications where minimizing off-target inflammatory effects is crucial. The FANA modification is also reported to decrease immune side-effects and toxicity.[9]
Q3: Are 2'-F-A modifications more effective than other 2'-modifications like 2'-O-methyl (2'-OMe) at reducing immunostimulation?
Both 2'-F and 2'-OMe modifications are widely used to reduce the immunogenicity of siRNA. However, their effects can differ. While both can abrogate TLR7 and TLR8 activation, 2'-OMe modifications are often described as being more effective and consistent in reducing cytokine induction across different siRNA sequences and strands.[8] For instance, one study found that 2'-OMe adenosine (B11128) modifications reduced TNFα induction by 47- to 133-fold, whereas 2'-F adenosine was less effective.[8] Conversely, another study noted that while 2'-OMe modifications dramatically limit dsRNA-induced PRR activation, 2'-F modifications can enhance the activity of RIG-I-stimulating RNAs.[4]
Q4: Does the position or nucleotide context of the 2'-F-A modification matter?
Yes, the type of nucleotide and its position within the siRNA strand can influence the effectiveness of 2'-F modifications in reducing immune stimulation. For example, a systematic evaluation showed that 2'-fluoro modification of adenosine significantly reduced cytokine induction while retaining knockdown activity, a benefit not consistently observed with modifications of guanosine (B1672433), cytidine, or uridine.[8][10] Furthermore, modifications near the 5'-end of an siRNA guide strand have been observed to be more effective at blocking cytokine production than those at the 3'-end.[11]
Troubleshooting Guide
Problem: My 2'-F-A modified siRNA is still showing significant immunostimulatory effects (e.g., high cytokine levels in my cell-based assay).
Possible Causes and Solutions:
-
Incomplete or Inconsistent Modification:
-
Verify Modification Efficiency: Confirm the successful incorporation and purity of the 2'-F-A modified nucleotides in your siRNA duplexes through methods like mass spectrometry.
-
Strategic Placement: As research suggests, the location and the specific nucleotide being modified are critical.[8][11] If you have uniform modifications, consider a design where only specific adenosines, particularly near the 5'-end of the guide strand, are modified.
-
-
Activation of Alternative Immune Pathways:
-
RIG-I Activation: Unlike its effect on TLRs, 2'-F modifications can sometimes enhance the activity of RIG-I, a cytosolic dsRNA sensor.[4] This is particularly relevant for siRNAs with blunt ends or 5'-triphosphate groups.[1]
-
Experimental Check: To test for RIG-I involvement, you can use cell lines deficient in RIG-I signaling components (e.g., RIG-I or MAVS knockout cells) and compare the immune response to your control cell line.
-
-
Transfection Reagent-Induced Immunostimulation:
-
Reagent Contribution: The choice of transfection reagent can significantly influence the level of inflammatory cytokine induction, independent of the siRNA itself.[6]
-
Mitigation Strategy: Screen different transfection reagents to find one with minimal inherent immunostimulatory properties in your experimental system. Always include a "reagent only" control to quantify its contribution to the observed immune response.
-
-
Sequence-Dependent Effects:
-
Inherent Immunostimulatory Motifs: Certain nucleotide sequences, particularly those rich in guanosine and uridine, are more prone to immune stimulation.[1]
-
Sequence Optimization: If possible, redesign your siRNA to avoid known immunostimulatory motifs while maintaining silencing efficacy.
-
Quantitative Data Summary
The following tables summarize the quantitative impact of 2'-F modifications on cytokine induction as reported in the literature.
Table 1: Effect of 2'-F vs. 2'-OMe Uridine Modification on TNFα Induction
| siRNA Target | Modification Type | Fold Reduction in TNFα vs. Unmodified | Reference |
| β-gal | 2'-F Uridine | 4- to 6-fold | [8] |
| β-gal | 2'-OMe Uridine | 7- to 77-fold | [8] |
Table 2: Immunostimulatory Profile of Unmodified vs. 2'-F Modified siRNA in Human PBMCs
| siRNA Type | INFα Production | TNFα Production | Reference |
| Unmodified siRNA | Stimulated | Stimulated | [7] |
| 2'-F Modified siRNA | Not Stimulated | Not Stimulated | [7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of siRNA Immunostimulation in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from methodologies described for evaluating siRNA-mediated immune responses.[7][8][11]
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the PBMCs in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Cell Plating:
-
Plate the PBMCs in 96-well plates at a density of 5 x 10^5 cells per well.
-
Allow the cells to adhere and stabilize for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
siRNA Transfection:
-
Prepare siRNA-lipid complexes. For each well, dilute the desired amount of siRNA (e.g., 100 nM final concentration) and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium as per the manufacturer's protocol.
-
Incubate the mixture for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA complexes to the plated PBMCs. Include controls such as "cells only," "transfection reagent only," and a known immunostimulatory RNA (e.g., poly(U)).
-
-
Incubation and Supernatant Collection:
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates and carefully collect the cell culture supernatant for cytokine analysis.
-
-
Cytokine Analysis:
-
Measure the concentration of cytokines of interest (e.g., TNF-α, IFN-α, IL-6) in the collected supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Visualizations
Caption: Signaling pathways for siRNA-mediated immune activation.
Caption: Workflow for assessing siRNA immunostimulatory potential.
Caption: Logical impact of 2'-F-A modification on immune pathways.
References
- 1. Action and Reaction: The Biological Response to siRNA and Its Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single Naturally Occurring 2’-O-Methylation Converts a TLR7- and TLR8-Activating RNA into a TLR8-Specific Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Chemical Modifications on the Interferon-Inducing and Antiproliferative Activity of Short Double-Stranded Immunostimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory cytokine induction by siRNAs is cell type- and transfection reagent-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine Modification May Be Preferred for Reducing siRNA Immune Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06645A [pubs.rsc.org]
- 10. Adenosine modification may be preferred for reducing siRNA immune stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Base Modification Strategies to Modulate Immune Stimulation by an siRNA [escholarship.org]
Technical Support Center: Reducing the Toxicity of Modified Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address toxicity issues encountered during the development and application of modified antisense oligonucleotides (ASOs).
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High level of cytotoxicity observed in vitro after ASO transfection. | Hybridization-Dependent Off-Target Effects: The ASO may be binding to and silencing unintended mRNA targets.[1][2] | 1. Conduct a thorough bioinformatics analysis (e.g., BLAST) to identify potential off-target sequences. Redesign the ASO to a different region of the target RNA to avoid these interactions.[1] 2. Test a second ASO with a different sequence targeting the same mRNA. If both ASOs produce the same phenotype, it is more likely an on-target effect.[2] 3. Synthesize and test mismatch and scrambled control ASOs. These controls help differentiate between sequence-specific and non-specific effects.[2] |
| Hybridization-Independent Toxicity: The ASO chemistry or sequence motifs may be causing toxicity.[3] | 1. Review the ASO sequence for known toxic motifs, such as CpG islands (which can activate TLR9) or G-quadruplex forming sequences.[4] If present, redesign the ASO to avoid these motifs. 2. Reduce the phosphorothioate (B77711) (PS) content. A full PS backbone can lead to non-specific protein binding. Consider a mixed PS/phosphodiester (PO) backbone.[5] 3. Evaluate alternative 2'-sugar modifications. 2'-O-methoxyethyl (MOE) or 2'-O-methyl (2'-OMe) modifications are generally better tolerated than 2'-deoxy or locked nucleic acid (LNA) modifications.[5][6] | |
| Delivery Method Toxicity: The transfection reagent or delivery vehicle may be causing cytotoxicity.[1] | 1. Test the delivery vehicle alone (e.g., empty lipid nanoparticles) to assess its intrinsic toxicity. [1] 2. Optimize the concentration of the delivery reagent. Use the lowest concentration that provides efficient ASO delivery. 3. Consider gymnotic delivery (naked ASO uptake) for in vitro experiments, as this avoids lipid-associated toxicity, though it may require higher ASO concentrations and longer incubation times.[2][7] | |
| Observed in vivo toxicity (e.g., weight loss, elevated liver enzymes, neurotoxicity). | Hybridization-Dependent Off-Target Effects: Similar to in vitro, the ASO could be affecting unintended targets in the animal model.[8] | 1. Perform in silico off-target analysis for the specific species being used. [8] 2. If possible, assess the expression of top predicted off-target genes in relevant tissues. 3. Reduce the ASO dose. [1] |
| Hybridization-Independent Toxicity: Chemical properties of the ASO are causing systemic toxicity.[9] | 1. Reduce PS content in the ASO backbone. [5] 2. Consider alternative 2'-sugar modifications to improve the therapeutic index. [6] 3. For CNS-administered ASOs, formulate with divalent cations like Ca2+ and avoid phosphate-based buffers. [5] | |
| Immunostimulation: The ASO may be activating the innate immune system.[4] | 1. Screen for and remove CpG motifs from the ASO sequence. 2. Consider using ASOs with 5-methylcytosine (B146107) modifications, which can reduce immunostimulatory responses. | |
| Inconsistent or unexpected toxicity results between experiments. | Reagent Variability: Differences in the quality of cell culture media, serum, or ASO synthesis batches. | 1. Use a single, quality-controlled lot of reagents for the duration of a study. [10] 2. Ensure consistent purity and quality of ASO preparations between batches. |
| Procedural Variations: Minor differences in experimental procedures. | 1. Standardize all protocols, including cell seeding density, incubation times, and reagent addition. [10] 2. Use automated liquid handlers for improved precision where possible. [10] | |
| Cell Culture Conditions: Cell health, passage number, and confluency can impact sensitivity to ASOs. | 1. Use healthy, low-passage cells in the logarithmic growth phase. [10] 2. Optimize cell seeding density to avoid overgrowth or sparseness. [10] 3. Regularly test cell lines for mycoplasma contamination. [10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of toxicity with modified antisense oligonucleotides?
A1: ASO toxicity can be broadly categorized into two types:
-
Hybridization-dependent toxicity: This occurs when the ASO binds to unintended RNA targets (off-target effects) or when the desired on-target effect is too pronounced, leading to adverse biological consequences.[3]
-
Hybridization-independent toxicity: This is more common and is related to the chemical properties of the ASO itself, independent of its sequence-specific binding. Key contributors include the phosphorothioate (PS) backbone, certain 2'-sugar modifications, and specific sequence motifs that can lead to non-specific protein binding, immune stimulation, or disruption of cellular processes.[3][9]
Q2: How can I predict if my ASO sequence is likely to be toxic?
A2: While perfect prediction is not yet possible, you can assess the risk by:
-
Sequence Motif Analysis: Screen your ASO sequence for known toxic motifs, such as CpG islands (which can trigger immune responses via TLR9) and G-quadruplex forming sequences.[4]
-
In Silico Off-Target Prediction: Use bioinformatics tools like BLAST to identify potential off-target binding sites in the relevant transcriptome.[1]
-
Physicochemical Property Assessment: ASOs with very high binding affinity (e.g., those with a high density of LNA modifications) may have a higher propensity for off-target effects and toxicity.[6]
Q3: What are the most effective chemical modifications to reduce ASO toxicity?
A3: Several strategies involving chemical modifications can mitigate toxicity:
-
Backbone Modification: Reducing the number of phosphorothioate (PS) linkages by creating mixed PS/PO backbones can significantly decrease neurotoxicity and other toxicities.[5]
-
2'-Sugar Modifications: Employing 2'-O-methoxyethyl (MOE) or 2'-O-methyl (2'-OMe) modifications in the "wings" of a gapmer ASO generally leads to a better safety profile compared to ASOs with only 2'-deoxyribose sugars in the wings.[5][6]
-
Nucleobase Modifications: Incorporating 5-methylcytosine can reduce the immunostimulatory potential of CpG motifs.
Q4: What are the best control oligonucleotides to use in my experiments?
A4: A comprehensive set of controls is crucial for interpreting ASO experiments:
-
Mismatch Control: An ASO with the same chemistry and length but with 2-4 nucleotide mismatches to disrupt binding to the target RNA. This helps distinguish on-target from off-target and non-specific effects.[2]
-
Scrambled Control: An ASO with the same base composition and length but in a randomized sequence. This control helps assess non-specific effects related to the ASO's general chemical properties.[2]
-
Unrelated ASO Control: An ASO of the same chemistry class known to be active against an unrelated target.
Q5: When should I be concerned about immunostimulation from my ASO?
A5: Immunostimulation is a potential concern, particularly for ASOs containing unmethylated CpG motifs, which can activate Toll-like receptor 9 (TLR9).[4] This is more relevant for in vivo studies. If your ASO contains such motifs and you observe inflammatory responses, consider redesigning the sequence to remove them or using 5-methylcytosine modifications.
Quantitative Data on ASO Toxicity
The following tables summarize the relative toxicity of different ASO modifications based on published findings.
Table 1: Relative Neurotoxicity of ASO Modifications (in vivo)
| ASO Chemistry | Relative Neurotoxicity Score (EvADINT Assay) | Key Findings |
| Full PS, DNA Wings | High | PS-modified DNA ASOs are the most neurotoxic.[5] |
| Full PS, 2'-OMe Wings | Low | 2'-O-substituted RNA modifications improve the tolerability of PS ASOs.[5] |
| Full PS, 2'-MOE Wings | Low | 2'-O-substituted RNA modifications improve the tolerability of PS ASOs.[5] |
| Mixed PS/PO Backbone | Low | Reducing the PS content significantly decreases neurotoxicity.[5] |
Table 2: Relative Hepatotoxicity of ASO Modifications
| ASO Chemistry | Relative Hepatotoxicity (ALT/AST Levels) | Key Findings |
| LNA Gapmer | Can be high, sequence-dependent | High-affinity modifications like LNA can increase the risk of hepatotoxicity, often associated with off-target effects.[6][11] |
| 2'-MOE Gapmer | Generally lower than LNA | 2'-MOE modifications are often better tolerated.[6] |
| 2'-OMe Gapmer | Generally lower than LNA | 2'-OMe modifications are often better tolerated.[6] |
| Full PS Backbone | Moderate, sequence-dependent | The PS backbone can contribute to hepatotoxicity.[6] |
Experimental Protocols
Protocol 1: In Vitro ASO Cytotoxicity Assessment using MTT Assay
This protocol provides a method for assessing the effect of ASO treatment on cell metabolic activity as an indicator of cytotoxicity.
Materials:
-
Cells of interest (e.g., HepG2 for hepatotoxicity, neuronal cells for neurotoxicity)
-
96-well cell culture plates
-
Complete cell culture medium
-
ASO stock solutions (in sterile, nuclease-free water or buffer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12][13]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.[13]
-
ASO Treatment: Prepare serial dilutions of your test and control ASOs in complete medium. Remove the old medium from the wells and add 100 µL of the ASO-containing medium. Include untreated and vehicle-only controls. Typical final ASO concentrations for cytotoxicity screening range from 10 nM to 10 µM.[14]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[14][15]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[16]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[12][13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12][13]
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the ASO concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: In Vitro ASO-Induced Apoptosis Assessment using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells and culture reagents
-
ASO stock solutions
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)[17]
-
Reaction buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with ASOs as described in Protocol 1.
-
Cell Lysis: After the desired incubation period (e.g., 24-48 hours), collect and lyse the cells according to the manufacturer's instructions for your caspase-3 assay kit. This typically involves incubating the cells with a lysis buffer on ice.[18]
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Caspase-3 Assay: a. In a 96-well plate, add an equal amount of protein from each lysate (e.g., 50-100 µg). b. Add the caspase-3 substrate and reaction buffer to each well.[17] c. Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Absorbance Measurement: Read the absorbance at 405 nm.[18]
Data Analysis:
-
Calculate the fold-change in caspase-3 activity in ASO-treated cells compared to untreated controls.
Protocol 3: In Vivo ASO-Induced Neurotoxicity Assessment using the EvADINT Assay
The Evaluation of Acute Drug-Induced NeuroToxicity (EvADINT) assay is a quantitative scoring system for transient motor phenotypes following intracerebroventricular (ICV) injection of ASOs in mice.[5][19]
Materials:
-
Mice
-
ASO solutions for injection
-
Stereotaxic apparatus for ICV injection
-
Observation cages
Procedure:
-
ASO Administration: Administer ASOs via ICV injection to mice. Include vehicle-treated control groups. A typical dose for screening is 35 nmol/mouse.[5][19]
-
Behavioral Scoring: A blinded investigator scores the mice at multiple time points over 24 hours (e.g., 1, 3, 6, and 24 hours post-injection).[19] The scoring is based on the parameters outlined in Table 3.
-
Cumulative Score: Sum the scores from all time points for each mouse to get a cumulative EvADINT score.
Table 3: EvADINT Scoring Parameters (Adapted from[5][19])
| Score | Observation |
| 0 | Normal behavior |
| 1-5 | Reduced activity, lethargy |
| 6-10 | Ataxia, gait abnormalities |
| 11-20 | Severe ataxia, inability to maintain posture |
| 21-30 | Seizures, hyperactivity |
| 75 | Death |
Data Analysis:
-
Compare the cumulative EvADINT scores between different ASO treatment groups and the control group using appropriate statistical analysis (e.g., ANOVA).[19]
Protocol 4: In Vivo ASO-Induced Hepatotoxicity Assessment
This protocol involves measuring plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.
Materials:
-
Mice or other relevant animal model
-
ASO solutions for administration (e.g., subcutaneous or intravenous injection)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
ALT/AST assay kits or access to a clinical chemistry analyzer
Procedure:
-
ASO Administration: Administer ASOs to animals. A single high dose (e.g., 30-100 mg/kg) can be used for acute screening, with sample collection 3 days post-injection.[8][20] For sub-chronic studies, administer ASOs once or twice weekly for several weeks.[8]
-
Blood Collection: At the end of the study, collect blood via cardiac puncture or another appropriate method into heparinized tubes.[8]
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
ALT/AST Measurement: Measure ALT and AST levels in the plasma using a commercial assay kit or a clinical chemistry analyzer according to the manufacturer's instructions.[8][21]
-
Tissue Collection (Optional): Collect liver tissue for histopathological analysis.[8]
Data Analysis:
-
Compare the plasma ALT and AST levels between ASO-treated groups and vehicle-treated controls.[21]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nlorem.org [nlorem.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 7. ncardia.com [ncardia.com]
- 8. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity of Antisense Oligonucleotides is Determined by the Synergistic Interplay of Chemical Modifications and Nucleotide Sequences, Not by Either Factor Alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Antisense Oligonucleotide Technologies to Combat Obesity and Fatty Liver Disease [frontiersin.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Quantifying and mitigating motor phenotypes induced by antisense oligonucleotides in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 2'-Fluoro-Arabinonucleic Acid (2'-F-ANA) Oligonucleotides
Welcome to the technical support center for the large-scale synthesis of 2'-Fluoro-Arabinonucleic Acid (2'-F-ANA or FANA) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of 2'-F-ANA oligonucleotides compared to standard DNA or RNA synthesis?
A1: The primary challenges stem from the stereochemistry of the 2'-fluoroarabinose sugar. The 2'-fluoro group is in the up (arabino) configuration, which introduces steric hindrance that can impede the efficiency of the phosphoramidite (B1245037) coupling reaction. This often necessitates longer coupling times and careful optimization of reagents to achieve high stepwise yields, which are critical for the synthesis of long oligonucleotides. Additionally, while 2'-F-ANA is chemically robust, ensuring complete and efficient synthesis on a large scale requires rigorous control over anhydrous conditions and reagent quality.
Q2: How does the 2'-fluoro modification in the arabinose configuration affect the properties of the resulting oligonucleotide?
A2: The 2'-F-ANA modification imparts several beneficial properties. Oligonucleotides containing 2'-F-ANA typically exhibit high binding affinity to complementary RNA and DNA targets.[1] The duplexes they form, particularly with RNA, are often more thermally stable than corresponding DNA/RNA duplexes.[1] This increased stability is attributed to the conformational preferences of the fluorinated sugar.[1] Furthermore, 2'-F-ANA provides significant resistance to nuclease degradation and hydrolysis under both acidic and basic conditions, enhancing the oligonucleotide's stability in biological environments.[2][3]
Q3: Are special deprotection conditions required for 2'-F-ANA oligonucleotides?
A3: No, extensive special conditions are generally not required. 2'-F-ANA oligonucleotides are notably stable and can be deprotected using standard reagents like ammonium (B1175870) hydroxide, even at elevated temperatures, without degradation of the 2'-fluoro moiety.[4][5] This chemical robustness simplifies the cleavage and deprotection workflow compared to other 2'-modified oligonucleotides that may require milder or more complex deprotection strategies.
Q4: What purification methods are suitable for large-scale 2'-F-ANA oligonucleotide synthesis?
A4: Standard purification methods, such as High-Performance Liquid Chromatography (HPLC), are effective for 2'-F-ANA oligonucleotides.[4][5] For large-scale purification, Ion-Exchange (IEX) HPLC and Reversed-Phase (RP) HPLC are the most common methods.[6][7] The choice between them depends on the length of the oligonucleotide, the presence of other modifications, and the desired final purity. RP-HPLC is often preferred for its capacity and resolving power, especially for DMT-on purification strategies.[6][7]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency / Low Overall Yield
Low coupling efficiency is the most common problem encountered during 2'-F-ANA synthesis, leading directly to a lower yield of the full-length product (FLP) and an increase in n-1 shortmer impurities.
dot
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-F-ANA-A Oligo Modifications from Gene Link [genelink.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labcluster.com [labcluster.com]
Technical Support Center: 2'-F-A Oligonucleotide Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for experiments involving 2'-Deoxy-2'-fluoroarabinonucleic acid (2'-F-ANA or 2'-F-A) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are 2'-F-A oligos and what are their primary advantages?
2'-F-A oligos are synthetic nucleic acid analogs where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom in the arabino configuration. This modification gives them unique properties, including high binding affinity to RNA targets and increased nuclease resistance compared to standard DNA and RNA, making them valuable tools in antisense applications and diagnostics.[1][2] The 2'-fluoro modification helps the oligonucleotide adopt an RNA-like A-form helix, which generally forms more stable duplexes than DNA-DNA (B-form) helices.[3]
Q2: What are the essential components of a buffer for 2'-F-A oligo experiments?
A typical buffer for oligo experiments, including those with 2'-F-A modifications, contains three key components:
-
A buffering agent: Maintains a stable pH. Tris-HCl is commonly used to keep the pH in a stable range of 7.5 to 8.0.
-
Salts: Provide ionic strength. Salts like Sodium Chloride (NaCl) or Potassium Chloride (KCl) are crucial as the positive ions shield the negative charges on the phosphate (B84403) backbones of the oligonucleotides, reducing electrostatic repulsion and promoting hybridization.[4]
-
A chelating agent: Sequesters divalent cations. Ethylenediaminetetraacetic acid (EDTA) is often included to chelate ions like magnesium (Mg²⁺), which can act as cofactors for nucleases that might degrade the oligos.
Q3: How does pH affect the stability of 2'-F-A oligos?
The pH of the buffer significantly impacts the stability of oligonucleotides.[5] 2'-F-ANA oligonucleotides demonstrate remarkable stability under acidic conditions (pH ~1.2), showing virtually no degradation after two days, whereas DNA degrades in minutes.[6][7] They are also quite stable under strongly basic conditions (1 M NaOH), with a half-life of approximately 20 hours, which is a significant improvement over RNA that degrades in minutes.[6][7] For most hybridization experiments, maintaining a near-neutral pH between 7.0 and 8.0 is recommended to ensure duplex stability and prevent acid-induced depurination.[5]
Q4: What is the role of salt concentration in hybridization experiments?
Salt concentration is critical for hybridization. The positively charged sodium or potassium ions in the buffer associate with the negatively charged phosphate backbone of the oligos. This interaction neutralizes the electrostatic repulsion between the two strands, thereby stabilizing the duplex and increasing the melting temperature (Tₘ). The optimal salt concentration must be determined empirically for each specific application, as excessively high salt can sometimes promote non-specific binding.
Troubleshooting Guide
Problem: I'm observing low hybridization efficiency or a weak signal in my assay.
-
Possible Cause 1: Suboptimal Salt Concentration. Insufficient salt concentration can lead to electrostatic repulsion between your 2'-F-A oligo and its target, preventing efficient hybridization.
-
Solution: Increase the salt concentration in your hybridization buffer. A common starting point is 50-100 mM NaCl or KCl. You may need to titrate the concentration to find the optimum for your specific oligo sequence and application.
-
-
Possible Cause 2: Incorrect pH. While 2'-F-A oligos are stable across a wide pH range, hybridization itself is optimal within a narrower, near-neutral window.[5][6]
-
Solution: Ensure your buffer is maintained between pH 7.5 and 8.0 using a reliable buffering agent like Tris-HCl. Verify the pH of your final buffer solution before use.
-
-
Possible Cause 3: Incomplete Annealing. If your experiment involves a pre-annealed duplex, improper annealing can leave a significant fraction of single-stranded oligos.
Problem: My 2'-F-A oligo appears to be degrading during my experiment.
-
Possible Cause 1: Nuclease Contamination. Although 2'-F-A modifications enhance nuclease resistance, contamination with potent nucleases can still cause degradation, especially during long incubations.[1][3]
-
Solution: Prepare all buffers with nuclease-free water. Include 1 mM EDTA in your buffer to chelate divalent cations that are necessary for the activity of many nucleases.
-
-
Possible Cause 2: Extreme pH Conditions. Exposing oligos to very low (<5) or very high (>9) pH for extended periods can eventually lead to strand breakage, although 2'-F-A oligos are notably resistant to this compared to DNA and RNA.[5][6]
-
Solution: Unless your protocol specifically requires it, maintain the buffer pH in the stable range of 7.0 to 8.5. For long-term storage, resuspend oligos in a TE buffer (Tris-EDTA) at a slightly alkaline pH of 8.0.
-
Problem: I'm experiencing high background or non-specific binding.
-
Possible Cause 1: Excessively High Salt Concentration. While salt is necessary for hybridization, too much can reduce stringency by shielding repulsion so effectively that it allows for partial or mismatched binding.
-
Solution: Try decreasing the salt concentration in your hybridization and wash buffers. Perform a titration to find the lowest concentration that still provides a robust specific signal.
-
-
Possible Cause 2: Buffer Components Promoting Aggregation. Some buffer components or contaminants can cause oligo aggregation, leading to non-specific signals.
-
Solution: Ensure all buffer components are fully dissolved and the final solution is filtered if necessary. Consider including a non-ionic detergent like Tween-20 (at ~0.05%) in your wash buffers to reduce non-specific interactions.
-
Data Summaries
Table 1: Hydrolytic Stability of 2'-F-ANA vs. DNA and RNA This table summarizes the half-life (t₁/₂) of different oligonucleotides under harsh acidic and basic conditions, demonstrating the superior stability of the 2'-F-ANA modification.
| Condition | 2'-F-ANA (PS) | DNA (PS) | RNA (PS) |
| Simulated Gastric Fluid (pH ~1.2) | > 48 hours | ~2 minutes | ~3 days |
| 1 M NaOH at 65°C | ~20 hours | N/A | < 5 minutes |
| Data sourced from studies on 2'-fluoroarabinonucleic acid (2'F-ANA).[6][7] PS = Phosphorothioate backbone. |
Table 2: Effect of 2'-Modifications on Duplex Stability (Tₘ) with an RNA Target This table shows the approximate increase in melting temperature (Tₘ) per modification when an oligonucleotide is hybridized to a complementary RNA strand, relative to a standard DNA oligo.
| Modification | Tₘ Increase per Modification (vs. DNA) |
| RNA | +1.1 °C |
| 2'-O-Methyl RNA | +1.5 °C |
| 2'-F-RNA | +2.0 °C |
| Data demonstrates that 2'-F modifications provide the greatest thermodynamic stability.[1] |
Visual Guides and Protocols
Diagrams
Caption: Standard workflow for annealing complementary 2'-F-A oligonucleotides.
Caption: Troubleshooting flowchart for low hybridization signal.
Experimental Protocols
Protocol 1: Annealing Complementary 2'-F-A Oligonucleotides
This protocol is adapted from general oligo annealing procedures and is suitable for creating double-stranded 2'-F-A oligos for use in hybridization or binding studies.[8]
Materials:
-
Lyophilized complementary 2'-F-A oligonucleotides
-
Nuclease-free water
-
Annealing Buffer (10X stock): 1 M NaCl, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Resuspension: Briefly centrifuge the tubes containing the lyophilized oligos to collect the pellets. Resuspend each oligo in nuclease-free water to create a stock solution of 100 µM. Verify the concentration using UV spectrophotometry.
-
Mixing: In a new nuclease-free tube, combine the following:
-
20 µL of oligo 1 (100 µM stock)
-
20 µL of oligo 2 (100 µM stock)
-
10 µL of 10X Annealing Buffer
-
50 µL of nuclease-free water (This creates a 100 µL final volume with each oligo at 20 µM in 1X annealing buffer).
-
-
Denaturation: Place the tube in a heat block or thermocycler and incubate at 95°C for 5 minutes. This step separates any secondary structures.[4]
-
Annealing: Gradually cool the mixture to room temperature.
-
Optimal Method: If using a thermocycler, program a ramp-down to 25°C over 45-60 minutes.
-
Standard Method: Turn off the heat block and allow it to cool slowly to room temperature on the benchtop (this may take over an hour). Avoid rapid cooling on ice.[8]
-
-
Storage: The annealed oligos are now ready for use. For long-term storage, keep at -20°C.
Table 3: Common Annealing Buffer Formulations Different buffer compositions can be used for annealing, depending on downstream applications.
| Buffer Name | Components | Reference |
| Tris-NaCl-EDTA Buffer | 10 mM Tris-HCl (pH 7.5-8.0), 50 mM NaCl, 1 mM EDTA | |
| HEPES-Potassium Acetate | 30 mM HEPES (pH 7.5), 100 mM Potassium Acetate | [8] |
| Simple Saline Buffer | 100 mM NaCl, 10 mM Sodium Phosphate (pH 7.2) | N/A (General Purpose) |
References
- 1. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Annealing of Oligonucleotides [biosyn.com]
- 5. pH stability of oligonucleotides [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eu.idtdna.com [eu.idtdna.com]
Technical Support Center: Mismatch Discrimination in 2'-F-ANA Containing Duplexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving mismatch discrimination in 2'-deoxy-2'-fluoro-arabinonucleic acid (2'-F-ANA) containing duplexes.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of a single mismatch on the thermal stability of a 2'-F-ANA containing duplex?
A single mismatch is expected to significantly decrease the thermal stability (melting temperature, Tm) of 2'-F-ANA containing duplexes. The exact change in Tm (ΔTm) can vary depending on the duplex type (2'-F-ANA/RNA or 2'-F-ANA/DNA), the nature of the mismatch, and the surrounding sequence context.
Q2: How does the mismatch discrimination of 2'-F-ANA compare to that of native DNA or RNA?
2'-F-ANA containing oligonucleotides exhibit high binding specificity to their target strands.[1][2] A single mismatch in a 2'-F-ANA/RNA duplex results in a significant decrease in the melting temperature (Tm), indicating excellent mismatch discrimination.[1][2] For instance, a single mismatch in a 2'-F-ANA/RNA duplex can lead to a ΔTm of -7.2 °C.[1][2] In 2'-F-ANA/DNA duplexes, the ΔTm for a single mismatch can range from -3.9 °C to -8.0 °C.[1][2][3] This high level of discrimination is attributed to the more ordered and less flexible structure of 2'-F-ANA containing duplexes.[3]
Q3: What is the typical conformation of a 2'-F-ANA/RNA duplex?
2'-F-ANA/RNA hybrids generally adopt an A-like helical conformation, which is an intermediate between the canonical A-form of RNA/RNA duplexes and the B-form of DNA/DNA duplexes.[3][4] This structural feature is significant for biological applications, such as RNase H-mediated cleavage of the RNA strand.[3][4] The 2'-F-ANA strand itself has a preference for an unusual O4'-endo (east) sugar pucker, which contributes to the stability of the duplex.[1][2]
Q4: Can 2'-F-ANA/RNA duplexes activate RNase H?
Yes, 2'-F-ANA/RNA hybrids are substrates for RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid.[1][5] This property is crucial for the design of antisense oligonucleotides, as it allows for the targeted degradation of mRNA. The A-like conformation of the 2'-F-ANA/RNA duplex is believed to be a key factor for RNase H recognition and activity.[3][4]
Troubleshooting Guides
UV Thermal Melting Experiments
Issue 1: Unexpectedly low Tm or broad melting transition.
-
Possible Cause:
-
Incorrect buffer composition: The ionic strength of the buffer significantly affects Tm. Low salt concentrations will result in lower Tm values.
-
Oligonucleotide degradation: 2'-F-ANA oligonucleotides are generally stable, but repeated freeze-thaw cycles or contamination with nucleases can lead to degradation.
-
Impure oligonucleotides: Impurities from synthesis or incomplete deprotection can interfere with proper duplex formation.
-
Incorrect oligonucleotide concentration: Accurate concentration determination is critical for reproducible Tm measurements.
-
-
Troubleshooting Steps:
-
Verify buffer composition: Ensure the buffer contains the correct concentration of salt (e.g., 1 M NaCl) and has the appropriate pH (typically around 7.0).
-
Assess oligonucleotide integrity: Run a sample on a denaturing polyacrylamide gel to check for degradation.
-
Purify oligonucleotides: If impurities are suspected, purify the oligonucleotides using methods like HPLC or PAGE.
-
Accurately measure concentration: Use a reliable method, such as UV absorbance at 260 nm with calculated extinction coefficients, to determine oligonucleotide concentrations.
-
Issue 2: Presence of multiple transitions in the melting curve.
-
Possible Cause:
-
Formation of secondary structures: The single strands may be forming hairpins or self-dimers that melt at different temperatures than the target duplex.
-
Presence of mismatched duplexes: If the sample contains a mixture of perfect and mismatched duplexes, multiple transitions may be observed.
-
Artifacts: Instrument-related issues or air bubbles in the cuvette can cause artifacts in the melting curve.
-
-
Troubleshooting Steps:
-
Analyze single strands: Run melting experiments on the individual 2'-F-ANA and target strands to check for any secondary structures.
-
Ensure proper annealing: Heat the sample to a high temperature (e.g., 95 °C) and then slowly cool it to room temperature to ensure proper duplex formation.
-
Check for artifacts: Inspect the cuvette for air bubbles. Consult resources on identifying and removing artifacts from melting curve data.[6][7]
-
Circular Dichroism (CD) Spectroscopy
Issue 1: CD spectrum does not show the expected A-like conformation for a 2'-F-ANA/RNA duplex.
-
Possible Cause:
-
Incomplete duplex formation: Similar to UV melting issues, incorrect buffer conditions or oligonucleotide problems can lead to incomplete hybridization.
-
Presence of single-stranded species: The CD spectrum will be an average of all species in solution.
-
Instrument miscalibration: An improperly calibrated CD spectropolarimeter can lead to distorted spectra.
-
-
Troubleshooting Steps:
-
Confirm duplex formation: Use a complementary technique, such as UV thermal melting, to confirm that the duplex is formed under the same conditions.
-
Optimize hybridization conditions: Ensure the buffer and annealing protocol are optimal for duplex formation.
-
Calibrate the instrument: Follow the manufacturer's instructions for calibrating the CD instrument.
-
Issue 2: Difficulty in interpreting the CD spectrum of a mismatched duplex.
-
Possible Cause:
-
Subtle conformational changes: The introduction of a mismatch may only cause minor changes in the overall duplex conformation, which can be difficult to discern from the CD spectrum alone.
-
Complex spectral features: The CD spectra of modified oligonucleotides can be complex and may not follow the canonical patterns of A- or B-form DNA.
-
-
Troubleshooting Steps:
-
Compare with the perfect match: Always run a CD spectrum of the corresponding perfectly matched duplex under the same conditions for direct comparison.
-
Focus on the difference spectrum: Subtract the spectrum of the perfect match from the spectrum of the mismatch to highlight the spectral changes induced by the mismatch.
-
Consult literature: Compare your results with published CD spectra of similar mismatched duplexes.
-
Quantitative Data Summary
Table 1: Change in Melting Temperature (ΔTm) for Single Mismatches in 2'-F-ANA Duplexes
| Duplex Type | Mismatch Type | ΔTm (°C) | Reference |
| 2'-F-ANA/RNA | Single Mismatch | -7.2 | [1][2] |
| 2'-F-ANA/DNA | Single Mismatch | -3.9 to -8.0 | [1][2][3] |
Experimental Protocols
UV Thermal Melting Analysis
Objective: To determine the melting temperature (Tm) of a 2'-F-ANA containing duplex and assess the effect of a mismatch on its thermal stability.
Methodology:
-
Oligonucleotide Preparation:
-
Synthesize and purify the 2'-F-ANA oligonucleotide and its complementary RNA or DNA strand (both perfect match and mismatch sequences).
-
Accurately determine the concentration of each oligonucleotide solution by measuring the absorbance at 260 nm at a high temperature (e.g., 85 °C) and using the calculated molar extinction coefficients.
-
-
Sample Preparation:
-
Prepare the duplex samples by mixing equimolar amounts of the 2'-F-ANA oligonucleotide and its complementary strand in the desired buffer. A typical buffer is 1 M NaCl, 10 mM sodium phosphate, 0.5 mM EDTA, pH 7.0.[8]
-
The final duplex concentration is typically in the range of 1-5 µM.
-
Anneal the samples by heating to 95 °C for 5 minutes and then slowly cooling to room temperature.
-
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20 °C) to a high temperature (e.g., 95 °C).
-
The heating rate is typically set to 0.5 or 1 °C per minute.[8]
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain the melting curve.
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.
-
Circular Dichroism (CD) Spectroscopy
Objective: To characterize the helical conformation of a 2'-F-ANA containing duplex and observe the structural changes induced by a mismatch.
Methodology:
-
Sample Preparation:
-
Prepare the duplex samples as described for UV thermal melting analysis. The buffer conditions should be identical.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record the CD spectrum over a wavelength range of 200-320 nm at a constant temperature below the Tm of the duplex (e.g., 20 °C).
-
A buffer blank spectrum should be recorded and subtracted from the sample spectra.
-
-
Data Analysis:
-
Analyze the shape and intensity of the CD bands to determine the overall conformation of the duplex. An A-like duplex will typically show a positive band around 260 nm and a negative band around 210 nm.
-
Compare the spectrum of the mismatched duplex to that of the perfectly matched duplex to identify any conformational changes.
-
RNase H Cleavage Assay
Objective: To determine if a 2'-F-ANA/RNA duplex can serve as a substrate for RNase H and to assess the impact of a mismatch on cleavage efficiency.
Methodology:
-
Substrate Preparation:
-
Synthesize the 2'-F-ANA oligonucleotide and the target RNA strand. The RNA strand is typically labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye for detection.
-
Anneal the 2'-F-ANA oligonucleotide to the labeled RNA strand to form the duplex.
-
-
Enzymatic Reaction:
-
Set up the reaction mixture containing the 2'-F-ANA/RNA duplex, RNase H reaction buffer (typically includes MgCl2), and RNase H enzyme.
-
Incubate the reaction at 37 °C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Product Analysis:
-
Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the labeled RNA fragments by autoradiography or fluorescence imaging. The presence of smaller RNA fragments indicates cleavage by RNase H.
-
Visualizations
References
- 1. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Removal of artifact bias from qPCR results using DNA melting curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optical Melting Measurements of Nucleic Acid Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of 2'-Fluoro Modified Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the cellular uptake of 2'-fluoro (2'-F) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering 2'-fluoro modified oligonucleotides into cells?
The primary challenges include the hydrophilic and anionic nature of oligonucleotides, which hinders their passive diffusion across the hydrophobic cell membrane.[1] Additionally, oligonucleotides are susceptible to degradation by nucleases in the bloodstream and within cells.[2][3] Once inside the cell, often through endocytosis, they must escape the endosomal pathway to reach their target in the cytoplasm or nucleus.[4][5]
Q2: What are the most common strategies to enhance the cellular uptake of 2'-F modified oligonucleotides?
The most common strategies involve the use of delivery vehicles or conjugation to targeting moieties. These include:
-
Lipid-Based Transfection Reagents and Lipid Nanoparticles (LNPs): Cationic lipids form complexes with negatively charged oligonucleotides, facilitating interaction with the cell membrane and subsequent uptake.[6][7][8] LNPs are advanced lipid-based carriers that encapsulate and protect oligonucleotides, enhancing their stability and cellular delivery.[8][9][10]
-
Cell-Penetrating Peptides (CPPs): These short peptides can be covalently conjugated or non-covalently complexed with oligonucleotides to facilitate their translocation across the cell membrane.[9][11][12]
-
Receptor-Mediated Endocytosis: Conjugating oligonucleotides to ligands that bind to specific cell surface receptors can trigger uptake into target cells. A prime example is the use of N-acetylgalactosamine (GalNAc) to target asialoglycoprotein receptors (ASGPR) on hepatocytes.[5][13]
Q3: How do 2'-fluoro modifications affect the properties of an oligonucleotide?
2'-fluoro modifications increase the binding affinity of oligonucleotides to their target RNA and enhance their resistance to nuclease degradation, thereby improving their stability.[2][12][14] However, some studies have reported that 2'-F modifications can sometimes lead to off-target effects or toxicity.[15][16][17]
Q4: Can I use serum in my cell culture medium during transfection with lipid-based reagents?
It is generally recommended to form the oligonucleotide-lipid complexes in a serum-free medium because serum components can interfere with complex formation.[18] However, after the complexes are formed, they can often be added to cells cultured in a medium containing serum, though this may vary depending on the specific transfection reagent and cell type. Always refer to the manufacturer's protocol.
Troubleshooting Guides
Issue 1: Low Transfection Efficiency
| Potential Cause | Troubleshooting Step |
| Suboptimal Oligonucleotide:Lipid Ratio | Perform a dose-response curve to determine the optimal ratio of your 2'-F modified oligonucleotide to the transfection reagent.[18] |
| Incorrect Complex Formation | Ensure that the oligonucleotide and lipid reagents are diluted in a serum-free medium before complexing. Avoid vortexing vigorously, which can shear the complexes. |
| Low Cell Viability or Unhealthy Cells | Use cells that are in the exponential growth phase and have a high viability (ideally >90%). Ensure cells are not overgrown or stressed at the time of transfection.[16][19] |
| Presence of Antibiotics | Some antibiotics can be toxic to cells when their permeability is increased by transfection reagents. Consider performing the transfection in an antibiotic-free medium. |
| Inhibitors in the Medium | Components of certain serum-free media formulations can inhibit cationic lipid-mediated transfection. If possible, test different serum-free media for complex formation. |
Issue 2: High Cell Toxicity
| Potential Cause | Troubleshooting Step |
| Excessive Amount of Transfection Reagent | Reduce the concentration of the lipid transfection reagent. High concentrations of cationic lipids can be toxic to cells.[19] |
| High Concentration of Oligonucleotide | Lower the concentration of the 2'-F modified oligonucleotide. While essential for the desired effect, high concentrations can induce toxicity. |
| Prolonged Exposure to Transfection Complexes | Reduce the incubation time of the cells with the transfection complexes. After the initial incubation period (typically 4-6 hours), the medium can be replaced with fresh, complete medium. |
| Inherent Toxicity of the 2'-F Modification | Some studies suggest that 2'-F modifications can cause cellular toxicity in a sequence-independent manner.[15][16] If toxicity persists despite optimization, consider testing oligonucleotides with alternative modifications. |
| Contamination | Ensure that your cell cultures and reagents are free from mycoplasma or other contaminants, which can exacerbate cytotoxicity.[16] |
Quantitative Data Summary
The following tables summarize quantitative data on the cellular uptake of modified oligonucleotides using different enhancement strategies. Note: Direct comparison between studies can be challenging due to variations in cell types, oligonucleotide sequences, and experimental conditions.
Table 1: Enhancement of Oligonucleotide Uptake by Lipid-Based Delivery Systems
| Delivery System | Oligonucleotide Type | Cell Type | Fold Increase in Uptake (vs. free oligo) | Reference |
| Cationic Liposomes (Lipofectin) | Antisense Oligonucleotide | Mouse Fibroblasts | 2-18 fold | [10] |
| Lipid Nanoparticles (LNP) | ASO | Primary CNS cells | ~10-fold (in microglia) | [20] |
| Cationic Lipid (DOTMA) | DNA Nanocages | Zebrafish Embryos | ~2-fold | [21] |
Table 2: Enhancement of Oligonucleotide Uptake by Peptide and Ligand Conjugation
| Conjugate | Oligonucleotide Type | Cell Type/Model | Fold Increase in Uptake/Potency | Reference |
| GalNAc | ASO | Mouse Hepatocytes | ~6-7 fold increase in hepatocyte drug levels | [13] |
| GalNAc | 2'-MOE ASO | Human Volunteers | Up to 30-fold more potent | [22] |
| Cell-Penetrating Peptide (bPrPp) | siRNA | HeLa Cells | Concentration-dependent increase | [23] |
Experimental Protocols
Protocol 1: Lipid Nanoparticle (LNP) Formulation for 2'-F Oligonucleotide Delivery
This protocol provides a general method for preparing LNPs encapsulating 2'-F modified oligonucleotides using a microfluidic mixing approach.
Materials:
-
Ionizable cationic lipid (e.g., DODMA) dissolved in ethanol (B145695)
-
Helper lipids (e.g., DSPC, cholesterol) dissolved in ethanol
-
PEG-lipid dissolved in ethanol
-
2'-F modified oligonucleotide dissolved in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate, pH 4-5)[4]
-
Microfluidic mixing device
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Mixture: Combine the ionizable lipid, helper lipids, and PEG-lipid in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare Oligonucleotide Solution: Dissolve the 2'-F modified oligonucleotide in the acidic aqueous buffer.
-
Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).[4]
-
LNP Formation: Pump the ethanolic lipid mixture and the aqueous oligonucleotide solution through the microfluidic mixer. The rapid mixing will induce the self-assembly of LNPs.
-
Dialysis: Transfer the resulting LNP dispersion into a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove the ethanol and neutralize the pH.[4]
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Covalent Conjugation of a Cell-Penetrating Peptide (CPP) to a 2'-F Oligonucleotide
This protocol describes a common method for conjugating a CPP to an oligonucleotide via a thiol-maleimide linkage.[24]
Materials:
-
Thiol-modified 2'-F oligonucleotide
-
Maleimide-activated CPP
-
Reaction buffer (e.g., PBS with EDTA)
-
Size-exclusion chromatography column for purification
Procedure:
-
Dissolve Reagents: Dissolve the thiol-modified oligonucleotide and the maleimide-activated CPP in the reaction buffer.
-
Conjugation Reaction: Mix the oligonucleotide and CPP solutions. The molar ratio will need to be optimized, but a slight excess of the CPP is often used. Allow the reaction to proceed at room temperature for several hours or overnight.
-
Purification: Purify the CPP-oligonucleotide conjugate from unreacted components using size-exclusion chromatography.
-
Analysis: Confirm the successful conjugation by methods such as mass spectrometry and assess the purity by HPLC.
Protocol 3: Quantification of Cellular Uptake by Flow Cytometry
This protocol outlines a method for quantifying the cellular uptake of fluorescently labeled 2'-F modified oligonucleotides.
Materials:
-
Fluorescently labeled 2'-F oligonucleotide
-
Cells of interest
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).[25]
-
Oligonucleotide Treatment: Treat the cells with the fluorescently labeled 2'-F oligonucleotide at the desired concentration in fresh cell culture medium. Include an untreated control group for background fluorescence.
-
Incubation: Incubate the cells for the desired time period at 37°C.
-
Cell Harvesting:
-
Wash the cells twice with PBS to remove any unbound oligonucleotide.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing serum and transfer the cell suspension to a tube.
-
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in FACS buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer using the appropriate laser and filter for the fluorophore. Collect data from a sufficient number of cells (e.g., 10,000 events).
-
Data Analysis: Gate on the live cell population and determine the mean fluorescence intensity (MFI) for each sample. Compare the MFI of the treated cells to the untreated control to quantify uptake.[25]
Visualizations
Caption: Workflow for 2'-F Oligonucleotide LNP Formulation.
References
- 1. Lipid nanoparticles for antisense oligonucleotide gene interference into brain border-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. Delivery of therapeutic oligonucleotides with cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of Oligonucleotides Access and Distribution in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. Comparison of antisense oligonucleotide drug delivery systems [pubmed.ncbi.nlm.nih.gov]
- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. precigenome.com [precigenome.com]
- 16. genscript.com [genscript.com]
- 17. [PDF] 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF | Semantic Scholar [semanticscholar.org]
- 18. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2'-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bachem.com [bachem.com]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of 2'-F-ANA and 2'-O-Methyl-A Modifications in Antisense Oligonucleotides
For researchers, scientists, and drug development professionals, the selection of chemical modifications is paramount in the design of effective and safe antisense oligonucleotides (ASOs). Among the myriad of available modifications, 2'-deoxy-2'-fluoro-arabinonucleic acid (2'-F-ANA) and 2'-O-Methyl RNA (2'-O-Me) are prominent second-generation analogs that significantly enhance the therapeutic potential of ASOs. This guide provides an objective, data-driven comparison of these two critical modifications to inform rational ASO design.
This document delves into the structural nuances, performance characteristics, and experimental evaluation of 2'-F-ANA and 2'-O-Methyl-A modified ASOs. By presenting quantitative data in accessible tables, detailing experimental protocols, and visualizing key pathways, this guide aims to equip researchers with the necessary information to select the optimal modification for their specific application.
Performance Comparison at a Glance
The choice between 2'-F-ANA and 2'-O-Methyl-A modification hinges on the desired mechanism of action and the specific therapeutic target. The following tables summarize the key performance characteristics of each, based on available experimental data.
| Parameter | 2'-F-ANA | 2'-O-Methyl-A | Unmodified DNA |
| Binding Affinity (ΔTm per modification) | +1.2 to +1.5°C[1][2] | +1.3°C[3] | Baseline |
| Nuclease Resistance | High (>20-fold vs PS-DNA)[2][4] | High[5][6] | Low |
| RNase H Activation | Yes[1][2][7] | No (when fully modified)[6][8] | Yes |
| In Vitro Potency | High (low nM range)[2][9] | Moderate to High (requires gapmer) | Low |
| In Vivo Efficacy | High, persistent effect[10][11] | High (as gapmers) | Low |
| Toxicity | Generally well-tolerated, but some sequence-dependent hepatotoxicity noted[12] | Generally low, reduced non-specific effects compared to PS-DNA[6][13] | Low (but poor efficacy) |
Table 1: Key Performance Characteristics of 2'-F-ANA and 2'-O-Methyl-A in ASOs.
| Property | 2'-F-ANA / RNA Duplex | 2'-O-Methyl-A / RNA Duplex |
| Helical Conformation | A-like[14][15] | A-form[5] |
| Mismatch Discrimination (ΔTm) | High (-7.2°C for a single mismatch)[1][7] | High |
| In Vivo Half-life | Significantly enhanced[16] | Enhanced[5][17] |
Table 2: Physicochemical and Biological Properties of ASO Duplexes.
Deciphering the Mechanism: The Role of RNase H
A primary mechanism for ASO-mediated gene silencing is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of a DNA/RNA heteroduplex. This process leads to the degradation of the target mRNA, thereby inhibiting protein expression.
Caption: RNase H-dependent mechanism of antisense oligonucleotide action.
A key differentiator between 2'-F-ANA and 2'-O-Methyl modifications is their interaction with RNase H. 2'-F-ANA modified ASOs, which adopt an A-like helical geometry similar to DNA/RNA duplexes, are recognized and processed by RNase H.[2][4][14] In contrast, fully 2'-O-Methylated ASOs form a classic A-form RNA/RNA-like duplex, which is not a substrate for RNase H.[6][8] To overcome this, 2'-O-Methyl ASOs are often designed as "gapmers," where a central DNA core is flanked by 2'-O-Methyl modified wings. This design allows for RNase H activation while benefiting from the nuclease resistance and binding affinity conferred by the 2'-O-Methyl modification.[18]
Experimental Protocols for ASO Evaluation
The following are detailed methodologies for key experiments cited in the evaluation of 2'-F-ANA and 2'-O-Methyl-A modified ASOs.
Thermal Melting (Tm) Analysis for Binding Affinity
Objective: To determine the thermal stability of the ASO:RNA duplex, an indicator of binding affinity.
Methodology:
-
ASOs and their complementary single-stranded RNA targets are synthesized and purified.
-
The oligonucleotides are dissolved in a buffered solution (e.g., 140 mM KCl, 1 mM MgCl2, 5 mM Na2HPO4, pH 7.2).[14]
-
Equimolar concentrations of the ASO and target RNA are mixed.
-
The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature to allow for annealing.
-
UV absorbance is monitored at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute).
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated, typically calculated from the first derivative of the melting curve.[14]
Nuclease Stability Assay
Objective: To assess the resistance of ASOs to degradation by nucleases.
Methodology:
-
ASOs are incubated in a solution containing nucleases, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or fetal bovine serum (to simulate in vivo conditions).
-
Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
The reaction is quenched at each time point by adding a chelating agent (e.g., EDTA) and flash freezing.
-
The samples are analyzed by gel electrophoresis (e.g., polyacrylamide gel electrophoresis) or HPLC to visualize the full-length ASO and any degradation products.
-
The percentage of intact ASO at each time point is quantified to determine the rate of degradation. PS-2′F-ANA is reported to be >20-fold more stable than PS-DNA towards 3′-exonuclease hydrolysis.[2][4]
In Vitro RNase H Cleavage Assay
Objective: To determine if an ASO can mediate RNase H cleavage of its target RNA.
Methodology:
-
A radiolabeled (e.g., 32P) or fluorescently labeled target RNA is synthesized.
-
The labeled RNA is pre-annealed with the ASO to form the heteroduplex.
-
The duplex is incubated with recombinant human RNase H in an appropriate buffer at 37°C.
-
Aliquots are removed at different time intervals and the reaction is stopped.
-
The RNA cleavage products are separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is imaged and the percentage of cleaved RNA is quantified.
Gene Knockdown in Cell Culture
Objective: To measure the ability of an ASO to reduce the expression of a target gene in vitro.
Methodology:
-
Human leukemia cells (e.g., K562) are cultured under standard conditions.[2][11]
-
ASOs are delivered to the cells using a transfection method such as nucleofection.[2][11]
-
Cells are harvested at various time points post-transfection (e.g., 24, 48, 72, 96 hours).
-
Total RNA is isolated from the cells.
-
The level of the target mRNA is quantified using quantitative real-time PCR (qRT-PCR), normalized to a housekeeping gene (e.g., GAPDH).[9]
-
Protein levels of the target gene can be assessed by Western blotting.
Experimental and Developmental Workflow
The development of a therapeutic ASO follows a rigorous pipeline of evaluation, from initial design to in vivo testing.
Caption: A typical workflow for the development of antisense oligonucleotides.
Conclusion
Both 2'-F-ANA and 2'-O-Methyl-A are powerful modifications that significantly enhance the drug-like properties of antisense oligonucleotides. 2'-F-ANA offers the distinct advantage of supporting RNase H activity in a fully modified format, leading to potent and persistent gene silencing.[2][10] 2'-O-Methyl-A, while not directly activating RNase H, provides excellent nuclease resistance and binding affinity, and is highly effective in a gapmer design.[18] The choice between these two modifications will ultimately be dictated by the specific therapeutic strategy, target, and desired safety profile. A thorough understanding of their individual characteristics, as outlined in this guide, is crucial for the successful development of next-generation antisense therapeutics.
References
- 1. glenresearch.com [glenresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]
- 8. 2'-OMe-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing | Semantic Scholar [semanticscholar.org]
- 11. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 18. idtdna.com [idtdna.com]
LNA vs. 2'-F-RNA: A Comparative Guide to Enhancing Thermal Stability in Oligonucleotides
For researchers, scientists, and drug development professionals seeking to enhance the thermal stability of oligonucleotide-based therapeutics and diagnostics, the choice of chemical modification is critical. Among the most effective and widely utilized modifications are Locked Nucleic Acid (LNA) and 2'-Fluoro-RNA (2'-F-RNA). This guide provides an objective comparison of their performance in enhancing thermal stability, supported by experimental data, detailed protocols, and workflow visualizations.
Locked Nucleic Acid (LNA) and 2'-Fluoro-RNA (2'-F-RNA) are two prominent classes of nucleic acid analogs that significantly increase the binding affinity and thermal stability of oligonucleotides. This enhancement is crucial for applications such as antisense therapy, diagnostics, and nanotechnology, where stable hybridization to a target sequence is paramount. The fundamental difference between these modifications lies in their conformational effects on the sugar moiety of the nucleotide.
LNA features a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar, locking the sugar in a rigid C3'-endo conformation. This pre-organized structure minimizes the entropic penalty of hybridization, leading to a substantial increase in thermal stability. In contrast, 2'-F-RNA incorporates a fluorine atom at the 2' position of the ribose. The high electronegativity of fluorine favors the C3'-endo pucker, similar to LNA, which contributes to an A-form helical geometry and enhanced thermal stability, albeit to a lesser extent than LNA.
Performance Comparison: Thermal Stability (Tm)
The most direct measure of the stabilizing effect of these modifications is the change in melting temperature (Tm) of a nucleic acid duplex. A higher Tm indicates a more stable duplex. Experimental data consistently demonstrates that LNA modifications provide a significantly greater increase in thermal stability compared to 2'-F-RNA modifications.
A single LNA incorporation can increase the Tm of a DNA:RNA duplex by as much as 10°C, a considerably larger effect than that observed with other nucleic acid analogs.[1] In contrast, the introduction of 2'-F-RNA residues into an oligonucleotide typically increases the Tm by approximately 1 to 2°C per modification.[2]
A direct comparative study on the thermal stability of various chemically modified oligonucleotides within the context of the bacteriophage phi29 motor packaging RNA's three-way junction (3WJ) further elucidates this difference. The study established a clear order of increasing thermal stability: PS-DNA < DNA < RNA < 2'-F RNA < LNA.[3]
The following table summarizes the melting temperatures (Tm) for homogeneous 3WJ structures composed of different nucleic acid chemistries, as determined by Temperature Gradient Gel Electrophoresis (TGGE).
| Oligonucleotide Chemistry | Melting Temperature (Tm) (°C) |
| PS-DNA | 21.2 |
| DNA | 39.3 |
| RNA | 58.0 |
| 2'-F-RNA | 67.5 |
| LNA | > 80 (Did not melt) |
Data sourced from Binzel et al. (2017) as presented in a study assessing the thermal stability of phi29 pRNA 3WJ.[3]
This data unequivocally shows the superior thermal stabilizing effect of LNA, which resulted in a structure that did not denature under the experimental conditions.
Experimental Protocols
The determination of oligonucleotide melting temperature (Tm) is a standard method to assess the thermal stability of duplexes. The most common technique is UV-Vis spectrophotometry, which monitors the change in absorbance at 260 nm as a function of temperature.
Detailed Protocol for UV Melting Temperature (Tm) Measurement
This protocol outlines the key steps for determining the Tm of an oligonucleotide duplex.
1. Sample Preparation:
-
Oligonucleotide Resuspension: Resuspend lyophilized oligonucleotides (both the modified strand and its complementary strand) in a suitable buffer to create stock solutions. A common buffer is 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.
-
Concentration Determination: Measure the absorbance of the single-stranded oligonucleotide stock solutions at 260 nm (A260) using a UV-Vis spectrophotometer. Calculate the concentration using the Beer-Lambert law (A = εcl), where ε is the extinction coefficient of the oligonucleotide, c is the concentration, and l is the path length of the cuvette.
-
Duplex Annealing: Mix equimolar amounts of the modified oligonucleotide and its complementary strand in the melting buffer to the desired final concentration (e.g., 1.5 µM each). To anneal the strands, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
2. UV-Vis Spectrophotometry Measurement:
-
Instrument Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Set the wavelength to 260 nm.
-
Melting Curve Acquisition:
-
Place the annealed duplex sample in a quartz cuvette and insert it into the spectrophotometer.
-
Equilibrate the sample at the starting temperature (e.g., 20°C).
-
Increase the temperature at a controlled rate, typically 1°C per minute, up to a final temperature where the duplex is fully denatured (e.g., 90°C).
-
Record the absorbance at 260 nm at regular temperature intervals (e.g., every 1°C).
-
3. Data Analysis:
-
Melting Curve Generation: Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve. The Tm is most accurately determined by calculating the first derivative of the melting curve (dA/dT vs. T); the peak of the first derivative plot corresponds to the Tm.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for determining the thermal stability of modified oligonucleotides.
Caption: Workflow for determining the melting temperature (Tm) of modified oligonucleotides.
Conclusion
Both LNA and 2'-F-RNA are effective modifications for enhancing the thermal stability of oligonucleotides. However, for applications requiring the highest degree of thermal stabilization, LNA is the superior choice, offering a significantly greater increase in melting temperature per modification compared to 2'-F-RNA. The choice between these two modifications will ultimately depend on the specific requirements of the application, including the desired level of thermal stability, cost considerations, and the potential for off-target effects. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these and other nucleic acid modifications in your research and development endeavors.
References
2'-F-A Modified siRNA Outperforms Unmodified siRNA in Gene Silencing Efficacy and Stability
A comprehensive analysis of experimental data reveals that 2'-Fluoro-Arabinonucleic Acid (2'-F-A) modified small interfering RNA (siRNA) demonstrates superior performance in gene silencing applications compared to its unmodified counterpart. Key advantages of 2'-F-A modification include enhanced stability in serum, increased potency, and reduced immunostimulatory effects, making it a more robust tool for researchers and a promising candidate for therapeutic development.
For scientists and professionals in drug development, the choice of siRNA chemistry is a critical determinant of experimental success. This guide provides an objective comparison of 2'-F-A modified siRNA and unmodified siRNA, supported by quantitative data and detailed experimental protocols.
Enhanced Gene Silencing and Prolonged Duration of Action
Studies consistently show that siRNA duplexes incorporating 2'-F-A modifications exhibit greater potency and a longer duration of gene silencing compared to unmodified siRNAs. For instance, a fully modified sense strand with 2'-F-A was found to be four times more potent than unmodified siRNA.[1][2] This increased activity is maintained over extended periods, with significant target suppression observed for up to 96 hours post-transfection.[1] In vivo studies have also demonstrated that 2'-F-modified siRNA can be approximately twice as potent as unmodified siRNA.[3][4]
The enhanced efficacy of 2'-F-A modified siRNA is attributed to its compatibility with the intracellular RNA-induced silencing complex (RISC), the cellular machinery responsible for RNA interference.[1][2] This allows for efficient and specific degradation of the target messenger RNA (mRNA).
Superior Stability in Biological Fluids
A significant drawback of unmodified siRNA is its rapid degradation by nucleases present in serum and plasma, which severely limits its therapeutic potential.[1][2][3] In contrast, 2'-F-A modifications confer substantial resistance to nuclease degradation. Unmodified siRNA is often completely degraded within 15 to 24 hours in serum, whereas 2'-F-A modified siRNA can have a half-life of greater than 24 hours.[1][2][3] Specifically, an siRNA with a fully modified 2'-F-A sense strand demonstrated a half-life of approximately 5-6 hours in serum, a stark contrast to the less than 15-minute half-life of unmodified siRNA.[1][2]
Reduced Off-Target Effects and Immunogenicity
Furthermore, unmodified siRNAs can trigger innate immune responses by activating pattern recognition receptors like Toll-like receptors (TLRs).[3][8] The 2'-F modification has been shown to significantly reduce these immunostimulatory effects, making it a safer option for in vivo applications.[3] For example, while unmodified siRNA stimulated the production of INFα and TNFα in human peripheral blood mononuclear cells, 2'-F modified siRNA did not.[3]
Comparative Performance Data
The following tables summarize the quantitative comparison between 2'-F-A modified and unmodified siRNA based on key performance indicators.
| Performance Metric | Unmodified siRNA | 2'-F-A Modified siRNA | Reference |
| Gene Silencing Potency | Baseline | Up to 4-fold more potent | [1][2] |
| In Vivo Potency | Baseline | Approximately 2-fold more potent | [3][4] |
| Serum Half-life | < 15 minutes | > 24 hours (fully modified) | [1][2][3] |
| Immunostimulation (INFα, TNFα) | Stimulatory | Non-stimulatory | [3] |
Experimental Methodologies
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are provided below.
Gene Silencing Efficacy Assay
This protocol outlines the steps to assess the gene silencing efficiency of different siRNA constructs.
1. Cell Culture and Seeding:
- One day prior to transfection, seed healthy, subconfluent cells (e.g., HeLa, SKOV3ip1) in a 6-well plate to achieve 60-80% confluency at the time of transfection.[9][10]
- Use antibiotic-free normal growth medium.[11]
2. siRNA Transfection:
- Prepare two solutions:
- Solution A: Dilute 20-80 pmols of siRNA duplex in 100 µl of serum-free medium (e.g., Opti-MEM®).[9]
- Solution B: Dilute 2-8 µl of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µl of serum-free medium.[9][10]
- Combine Solution A and Solution B, mix gently, and incubate for 5 minutes at room temperature to allow complex formation.[10]
- Add the siRNA-lipid complex to the cells.
- Incubate the cells for 24-72 hours at 37°C.[9]
3. Analysis of Gene Knockdown:
- For RT-PCR analysis: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the target mRNA levels.[9]
- For Western blot analysis: Lyse the cells and determine the target protein levels by Western blotting.[9]
- Include appropriate controls such as a non-targeting negative control siRNA and a positive control siRNA known to effectively silence a housekeeping gene.[12][13]
Serum Stability Assay
This protocol is designed to evaluate the stability of siRNA in the presence of serum nucleases.
1. Incubation in Serum:
- Incubate the siRNA duplexes (both unmodified and 2'-F-A modified) in fetal bovine serum (FBS) or human plasma at 37°C.[1]
- Collect aliquots at various time points (e.g., 0, 15 min, 1h, 4h, 8h, 24h).
2. Analysis of siRNA Integrity:
- Analyze the collected samples by polyacrylamide gel electrophoresis (PAGE) to visualize the integrity of the siRNA strands.[14]
- Unmodified siRNA is expected to show rapid degradation, while modified siRNA will remain intact for longer periods.
Visualizing the RNA Interference Pathway
The following diagram illustrates the key steps in the RNA interference (RNAi) pathway, from the introduction of siRNA into the cell to the degradation of the target mRNA.
References
- 1. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. youtube.com [youtube.com]
- 11. Optimizing siRNA Transfection | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Performing appropriate RNAi control experiments [qiagen.com]
- 13. Guidelines for RNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Structural variations and stabilising modifications of synthetic siRNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Stability: Phosphorothioate vs. 2'-Fluoro Modifications in Oligonucleotides
For researchers, scientists, and drug development professionals, the in vivo stability of therapeutic oligonucleotides is a critical determinant of their efficacy and safety. Unmodified oligonucleotides are rapidly degraded by nucleases in the body, limiting their therapeutic potential. Chemical modifications are therefore essential to enhance their resistance to enzymatic degradation and improve their pharmacokinetic profiles. This guide provides an objective comparison of two of the most common modifications: phosphorothioate (B77711) (PS) linkages and 2'-fluoro (2'-F) ribose modifications, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Stability and Properties
Phosphorothioate and 2'-fluoro modifications both significantly enhance the in vivo stability of oligonucleotides compared to their unmodified counterparts. However, they achieve this through different mechanisms and can have distinct impacts on the overall properties of the oligonucleotide.
| Feature | Phosphorothioate (PS) Modification | 2'-Fluoro (2'-F) Modification |
| Mechanism of Nuclease Resistance | The replacement of a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone sterically hinders the approach of nucleases.[1] | The electronegative fluorine atom at the 2' position of the ribose sugar provides conformational rigidity and resistance to nuclease cleavage.[2] |
| In Vivo Half-Life | Significantly extends plasma half-life from minutes to hours or even days.[2][3] For instance, PS-modified oligonucleotides can have a terminal elimination half-life of 35 to 50 hours.[3] | Also confers substantial nuclease resistance and can be used in combination with a PS backbone to further enhance stability.[2][4] |
| Protein Binding | Increases non-specific binding to plasma and cellular proteins, which can facilitate tissue uptake and distribution but may also lead to off-target effects.[2][5] | The influence on protein binding is less pronounced than that of PS modifications, but it can still be influenced by the overall hydrophobicity of the oligonucleotide.[2] |
| Target Affinity | Can slightly decrease binding affinity to the target RNA sequence.[6] | Generally increases binding affinity (Tm) to complementary RNA strands.[6] |
| Potential Toxicity | High doses of fully phosphorothioated oligonucleotides have been associated with some toxicity. The chiral nature of the PS linkage can also lead to diastereomeric mixtures with variable properties.[3] | Can cause sequence- and cell-type-independent degradation of certain proteins, such as P54nrb and PSF, through a proteasome-mediated pathway, potentially leading to cellular toxicity.[7][8][9] |
Quantitative Comparison of In Vivo Stability
The following table summarizes quantitative data on the half-life and thermal stability of oligonucleotides with phosphorothioate and 2'-fluoro modifications.
| Oligonucleotide Modification | Half-Life in Human Serum/Plasma | Melting Temperature (Tm) vs. RNA | Key Findings |
| Unmodified DNA | ~1.5 hours[10] | Lower | Rapidly degraded by nucleases. |
| Phosphorothioate (PS) | >72 hours (in 10% FBS)[6] | Lower than unmodified DNA·RNA duplexes[6] | Significantly enhances nuclease resistance.[5][11][12] |
| 2'-O-Methyl (as a proxy for 2'-sugar modifications) | >72 hours (in 10% FBS)[6] | Higher than PS-ODN·RNA duplexes[6] | 2'-modifications improve thermal stability. |
| 2'-Fluoro (in combination with PS) | Not explicitly quantified in a direct comparison, but confers stability toward nucleases and a prolonged half-life in human plasma.[2] | Increases nucleic acid binding affinity.[2] | Often used in conjunction with PS backbones for optimal stability and affinity.[2] |
Experimental Protocols
Assessment of Nuclease Resistance in Serum
This protocol outlines a common in vitro method to assess the stability of modified oligonucleotides in the presence of nucleases found in serum.
-
Preparation of Oligonucleotides : Resuspend the phosphorothioate-modified, 2'-fluoro-modified, and an unmodified control oligonucleotide in a suitable buffer (e.g., TE buffer) to a stock concentration of 100 µM.
-
Incubation with Serum : Prepare a reaction mixture containing the oligonucleotide at a final concentration of 1 µM in 90% fetal bovine serum (FBS) or human serum and 10% phosphate-buffered saline (PBS).[13]
-
Time-Course Sampling : Incubate the reaction mixtures at 37°C. At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots of the reaction mixture and immediately stop the degradation by adding a stop solution (e.g., 2X gel loading dye containing EDTA) or by snap-freezing in liquid nitrogen.[13]
-
Analysis by Gel Electrophoresis : The collected samples are then analyzed by polyacrylamide gel electrophoresis (PAGE) under denaturing conditions (e.g., 7M urea).[13]
-
Visualization : The integrity of the oligonucleotides is visualized using a suitable nucleic acid stain (e.g., SYBR Gold) and an imaging system. The disappearance of the full-length oligonucleotide band over time indicates degradation.[3]
Thermal Stability (Melting Temperature) Analysis
This protocol is used to determine the melting temperature (Tm) of an oligonucleotide duplex, which is an indicator of its binding affinity to a target sequence.
-
Duplex Formation : Anneal the modified oligonucleotide with its complementary RNA strand by mixing them in a suitable buffer, heating to 90°C, and then slowly cooling to room temperature.
-
UV-Vis Spectrophotometry : Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller to monitor the absorbance of the duplex at 260 nm as the temperature is gradually increased.[13]
-
Melting Curve Generation : The temperature is increased at a constant rate (e.g., 1.0 °C/min) from a starting temperature (e.g., 15 °C) to a final temperature (e.g., 90 °C).[13]
-
Tm Determination : The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the peak of the first derivative of the melting curve.[13]
Visualizing Mechanisms and Workflows
Mechanism of Nuclease Degradation and Protection
Caption: Mechanisms of nuclease resistance for modified oligonucleotides.
Experimental Workflow for In Vitro Stability Assay
Caption: Workflow for assessing oligonucleotide stability in serum.
Conclusion
Both phosphorothioate and 2'-fluoro modifications are invaluable tools for enhancing the in vivo stability of therapeutic oligonucleotides. The choice between them, or their combination, depends on the specific application and desired properties of the drug candidate. While PS modifications provide robust nuclease resistance and favorable tissue distribution through protein binding, they can slightly compromise target affinity. Conversely, 2'-F modifications can increase binding affinity and provide nuclease resistance, but their potential for off-target protein degradation requires careful evaluation. A thorough understanding of these properties, supported by rigorous experimental evaluation as outlined in this guide, is crucial for the successful development of safe and effective oligonucleotide-based therapies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. | Sigma-Aldrich [merckmillipore.com]
- 9. [PDF] 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
A Head-to-Head Comparison: 2'-Fluoro Modified Aptamers vs. Unmodified Aptamers
In the landscape of drug development and diagnostics, aptamers have emerged as compelling alternatives to antibodies, offering high specificity and affinity for a diverse range of targets. These single-stranded oligonucleotides, however, often face challenges in biological systems, primarily due to their susceptibility to nuclease degradation. Chemical modifications are a key strategy to overcome these limitations. Among the most prevalent and effective of these is the substitution of the 2'-hydroxyl (2'-OH) group on the ribose sugar with a 2'-fluoro (2'-F) group. This guide provides an objective, data-driven comparison of aptamers with and without 2'-fluoro modifications, focusing on critical performance metrics.
Core Performance Metrics: A Comparative Analysis
The introduction of 2'-fluoro modifications, typically on pyrimidine (B1678525) (Cytosine and Uracil) residues, profoundly impacts the physicochemical properties of an aptamer. This alteration enhances its therapeutic and diagnostic potential by improving stability and, in many cases, binding affinity.
Nuclease Resistance
Unmodified RNA aptamers are rapidly degraded by nucleases present in biological fluids like serum, with half-lives that can be as short as seconds to minutes.[1][2] The 2'-F modification provides a steric shield, making the phosphodiester backbone less accessible to nuclease enzymes. This dramatically increases the aptamer's half-life, a critical factor for in vivo applications. For instance, an unmodified RNA aptamer might be degraded in less than 8 minutes in serum, whereas its 2'-amino-modified counterpart (another common 2' modification) can have a half-life of 20 hours.[2] Similarly, 2'-F modification has been shown to significantly extend aptamer stability in human serum and urine.[2][3]
Binding Affinity
The effect of 2'-F modification on binding affinity (quantified by the dissociation constant, Kd) is a key consideration. The high electronegativity of the fluorine atom favors a C3'-endo sugar pucker, pre-organizing the aptamer backbone into an A-form helical structure, which is often conducive to target binding.[4][5] This can lead to a significant increase in binding affinity.[6][7] For example, two 2'-F-modified thrombin-binding aptamers demonstrated an approximate four-fold increase in binding affinity to their target compared to their unmodified versions.[3][8] However, it is important to note that this enhancement is not universal and depends on the specific aptamer-target interaction. In some cases, post-selection modification of a previously identified unmodified aptamer can have non-trivial consequences on its structure and function.[5]
Quantitative Performance Data
The following tables summarize quantitative data from studies directly comparing the performance of unmodified aptamers with their 2'-fluoro modified counterparts.
Table 1: Nuclease Resistance Comparison
| Aptamer Target | Modification Status | Medium | Half-life |
| Human Neutrophil Elastase | Unmodified RNA | Human Serum | < 8 minutes[2] |
| Human Neutrophil Elastase | 2'-NH2 Pyrimidine Modified* | Human Serum | 20 hours[2] |
| Thrombin | Unmodified | 10% Fetal Bovine Serum | - |
| Thrombin | 2'-F Modified | 10% Fetal Bovine Serum | Up to 7-fold higher resistance[3][8] |
| Generic Aptamer | Unmodified RNA | Human Serum | ~20 seconds[2] |
| Generic Aptamer | 2'-F Modified | Human Serum | ~6 hours[2] |
Note: Data for a 2'-amino modification is included to illustrate the dramatic stability enhancement provided by 2'-position modifications. The principle of nuclease shielding is similar for 2'-F.
Table 2: Binding Affinity (Kd) Comparison
| Aptamer Target | Modification Status | Dissociation Constant (Kd) | Fold Improvement |
| Thrombin | Unmodified | - | - |
| Thrombin | 2'-F Modified | ~4-fold lower Kd[3][8] | 4x |
| SARS-CoV-2 S1 Protein | Unmodified TNA Aptamer | 34 ± 11 nM[6][9] | - |
| SARS-CoV-2 S1 Protein | Modified TNA Aptamer | 3.1 ± 1.0 nM[6][9] | ~11x |
| HIV-1 Reverse Transcriptase | Unmodified RNA | > 1 µM[2] | - |
| HIV-1 Reverse Transcriptase | 2'-NH2 Pyrimidine Modified* | 7–30 nM[2] | >30x |
Note: Data for a 2'-amino modification is included as a comparative example of affinity enhancement through 2' modifications.
Key Experimental Protocols
Reproducible and standardized protocols are essential for the valid comparison of modified and unmodified aptamers.
Protocol 1: Nuclease Stability Assay
Objective: To determine and compare the half-life of aptamers in a biologically relevant medium such as human serum.
Methodology:
-
Sample Preparation: Dilute the 2'-F modified and unmodified control aptamers to a final concentration (e.g., 1 µM) in 50% human serum. Prepare a zero-time point control by immediately adding a denaturing loading buffer to an aliquot.[10]
-
Incubation: Incubate the aptamer-serum mixtures at 37°C.[10]
-
Time-Course Sampling: At predefined time points (e.g., 0, 0.5, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture and quench the nuclease activity by adding an equal volume of denaturing loading buffer (containing formamide (B127407) or urea).[10]
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes. Load the samples onto a denaturing polyacrylamide gel (e.g., 12% with urea).[10]
-
Visualization & Analysis: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold). Visualize the bands using a gel imaging system and quantify the intensity of the full-length aptamer band at each time point using software like ImageJ.[10] The half-life is calculated as the time at which 50% of the initial aptamer remains intact.
Protocol 2: Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
Objective: To measure the association (kon) and dissociation (koff) rates and calculate the equilibrium dissociation constant (Kd) of an aptamer to its target.
Methodology:
-
Chip Preparation: Immobilize the target protein onto a suitable SPR sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of both the 2'-F modified and unmodified aptamers in a suitable running buffer.
-
Binding Measurement:
-
Association: Inject the aptamer solutions over the sensor chip surface at a constant flow rate and monitor the change in response units (RU) over time.
-
Dissociation: After the association phase, inject the running buffer alone over the surface and monitor the decrease in RU as the aptamer dissociates from the immobilized target.
-
-
Regeneration: Inject a regeneration solution (e.g., high salt or low pH buffer) to remove any remaining bound aptamer from the surface, preparing it for the next cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants, kon and koff. The dissociation constant is calculated as Kd = koff / kon.
Visualizing Key Processes and Workflows
Caption: Workflow for 2'-Fluoro Modified Aptamer Selection via SELEX.
Caption: 2'-F modification sterically hinders nuclease-mediated degradation.
Caption: Experimental workflow for comparing aptamer performance.
Conclusion
The incorporation of 2'-fluoro modifications is a robust and widely adopted strategy for enhancing the therapeutic and diagnostic utility of aptamers. The primary and most significant advantage is a dramatic increase in nuclease resistance, which extends the aptamer's half-life in biological fluids from minutes to many hours.[1][2] Furthermore, the 2'-F substitution often improves binding affinity by promoting a favorable A-form helical conformation.[4][6] While the selection of modified aptamers can be more complex, requiring specialized polymerases, the resulting improvements in stability and binding often outweigh these challenges.[11][12] For researchers and drug developers, 2'-F modified aptamers represent a superior class of molecules for in vivo applications, offering the stability and potency required for successful clinical translation.
References
- 1. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 2. In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding [frontiersin.org]
- 7. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Selection of 2'-Fluoro-Modified Aptamers with Optimized Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Gene Knockdown: A Comparative Guide to 2'-F-ANA Modified Antisense Oligonucleotides
In the landscape of gene silencing technologies, 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) modified antisense oligonucleotides (ASOs) have emerged as a potent tool for researchers and drug developers. This guide provides an objective comparison of 2'-F-ANA ASOs against other common antisense chemistries, supported by experimental data, detailed protocols, and visual workflows to aid in the effective validation of gene knockdown.
Performance Comparison of ASO Chemistries
The efficacy of an ASO is determined by several factors, including its binding affinity to the target RNA, resistance to nuclease degradation, and its ability to recruit RNase H for target cleavage. The following tables summarize the performance of 2'-F-ANA ASOs in comparison to other widely used modifications.
Table 1: Gene Knockdown Efficiency and Duration
| ASO Chemistry | Target Gene | Cell Line | Knockdown Efficiency (%) | Duration of Effect | Citation |
| 2'-F-ANA-DNA Chimera (PS) | c-MYB | K562 (Human Leukemia) | >90% | > 4 days | [1][2] |
| Unmodified PS-DNA | c-MYB | K562 (Human Leukemia) | >90% (at 5x higher dose) | Lost by 72 hours | [1][2] |
| 2'-F-ANA Gapmer (PS) | Bcl-2 | 518A2 (Melanoma) | Approx. as effective as LNA | Up to 8 days | [3] |
| LNA Gapmer (PS) | Bcl-2 | 518A2 (Melanoma) | Highly potent | Up to 8 days | [3] |
| 2'-F/MOE Chimera (PS) | miR-122 | Mouse Liver | >4-5 fold target derepression | > 3 weeks (in vivo) | [4] |
| 2'-MOE Gapmer (PS) | miR-122 | Mouse Liver | Lower efficacy than 2'-F/MOE | > 3 weeks (in vivo) | [4] |
Table 2: Potency of ASO Chemistries
| ASO Chemistry | Target Gene | Potency Metric | Result | Citation |
| 2'-F-ANA-DNA Chimera (PS) | c-MYB | Effective Dose | Effective at 20% of the PS-DNA dose | [1][2] |
| Unmodified PS-DNA | c-MYB | Effective Dose | Required 5x higher dose than 2'-F-ANA | [1][2] |
| 2'-F/MOE Chimera (PS) | miR-122 | In vivo Potency | At least 8-fold more potent than 2'-MOE | [4] |
| LNA Gapmer (PS) | Various | In vivo Potency | Generally more potent than 2'-MOE ASOs | [5] |
Key Advantages of 2'-F-ANA Modification
The 2'-F-ANA modification confers several beneficial properties to ASOs:
-
High Binding Affinity: The arabinose sugar conformation increases the thermal stability of the ASO-RNA duplex.[3]
-
Nuclease Resistance: 2'-F-ANA modification enhances the oligonucleotide's resistance to degradation by cellular nucleases, leading to a longer duration of action.[3][6]
-
RNase H Activation: Unlike some other 2' modifications, 2'-F-ANA/RNA duplexes are recognized by RNase H, an essential enzyme for the degradation of the target RNA in gapmer ASO designs.[1][3] This allows for efficient cleavage of the target mRNA.
Experimental Protocols for Validation of Gene Knockdown
Accurate validation of ASO-mediated gene knockdown is crucial. Below are detailed protocols for key experiments.
ASO Transfection in Cell Culture
This protocol describes the delivery of ASOs into cultured cells to assess their gene silencing activity.
Materials:
-
ASOs (target-specific and control sequences)
-
Cultured cells (e.g., HeLa, K562)
-
Appropriate cell culture medium
-
Transfection reagent (e.g., Lipofectamine® 2000) or electroporation device (e.g., Nucleofector™)
-
Multi-well plates
Procedure:
-
Cell Seeding: Plate cells in multi-well plates to achieve 70-80% confluency on the day of transfection.
-
ASO Preparation: Dilute the ASOs (e.g., 2'-F-ANA ASO, scrambled control ASO) to the desired working concentrations in serum-free medium. It is recommended to test a range of concentrations (e.g., 1 nM to 30 nM) to determine the optimal dose.[7]
-
Transfection Complex Formation (for lipid-based transfection):
-
Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate for the recommended time to allow for complex formation.
-
-
Transfection: Add the ASO-transfection reagent complexes to the cells. For gymnotic delivery (delivery without a transfection reagent), ASOs are added directly to the culture medium, often at higher concentrations.[3] For difficult-to-transfect cells, nucleofection can be employed.[1][2]
-
Incubation: Incubate the cells for 24-96 hours, depending on the stability of the target mRNA and protein.[8]
-
Harvesting: After incubation, harvest the cells for RNA or protein analysis.
Quantification of Gene Expression by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for measuring target mRNA levels.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and associated reagents
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers for the target gene and at least two housekeeping genes
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercial kit. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Run the qPCR program on a thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct value of the target gene to the geometric mean of the housekeeping genes.
-
Calculate the relative gene expression (knockdown) using the ΔΔCt method.[9]
-
Western Blotting for Protein Level Analysis
Assessing the target protein levels is crucial to confirm that mRNA knockdown translates to a functional effect.[10]
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes in ASO-mediated gene knockdown.
Caption: Workflow of 2'-F-ANA ASO-mediated gene knockdown via RNase H.
Caption: A standard experimental workflow for validating ASO-mediated gene knockdown.
Off-Target Effects and Control Strategies
A critical aspect of validating ASO activity is to ensure the observed phenotype is a direct result of target gene knockdown and not due to off-target effects.
Strategies to Mitigate and Assess Off-Target Effects:
-
Bioinformatic Analysis: Screen ASO sequences against relevant transcriptomes to identify potential off-target binding sites.[11]
-
Multiple ASOs: Use at least two different ASOs targeting different regions of the same mRNA to confirm that the biological effect is consistent.[10]
-
Control Oligonucleotides:
-
Transcriptome-wide Analysis: Employ techniques like microarray or RNA-sequencing to globally assess changes in gene expression following ASO treatment.[11][12]
By adhering to rigorous experimental design and utilizing appropriate controls, researchers can confidently validate the on-target effects of 2'-F-ANA modified ASOs and advance their gene silencing studies.
References
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antisense part III: chemistries [cureffi.org]
- 6. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 8. aumbiotech.com [aumbiotech.com]
- 9. ncardia.com [ncardia.com]
- 10. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of 2'-F-Bz-A and Other 2'-Modified Phosphoramidites for Therapeutic Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Performance Indicators for 2'-Fluoro, 2'-O-Methyl, and 2'-O-Methoxyethyl Modified Phosphoramidites.
The landscape of oligonucleotide therapeutics is rapidly evolving, with chemical modifications to the sugar moiety playing a pivotal role in enhancing the stability, binding affinity, and overall efficacy of these molecules. Among the most prevalent second-generation modifications are 2'-Fluoro (2'-F), 2'-O-Methyl (2'-OMe), and 2'-O-Methoxyethyl (2'-O-MOE). This guide provides a comprehensive, data-supported comparison of 2'-F-Bz-A against its 2'-OMe and 2'-O-MOE counterparts, focusing on critical performance metrics for drug development.
Executive Summary
Oligonucleotides modified with 2'-F, 2'-OMe, or 2'-O-MOE groups exhibit significantly improved nuclease resistance and thermal stability compared to unmodified RNA. The 2'-fluoro modification, as seen in this compound, generally imparts the highest thermal stability per modification. All three modifications offer substantial protection against nuclease degradation, a crucial attribute for in vivo applications. The choice of modification often depends on the specific application, balancing the need for high binding affinity, nuclease resistance, and optimal performance within the desired biological context. While all three modifications can be incorporated with high efficiency during solid-phase oligonucleotide synthesis, their steric bulk necessitates longer coupling times compared to standard DNA phosphoramidites.
Data Presentation: Performance Comparison
The following tables summarize the key performance indicators for oligonucleotides synthesized with 2'-F, 2'-OMe, and 2'-O-MOE phosphoramidites, based on available experimental data.
Table 1: Coupling Efficiency and Synthesis Parameters
| Parameter | 2'-Fluoro (e.g., this compound) | 2'-O-Methyl (e.g., 2'-OMe-A) | 2'-O-Methoxyethyl (e.g., 2'-O-MOE-A) |
| Typical Coupling Time | 5 - 15 minutes | 6 - 15 minutes | 6 - 15 minutes |
| Reported Coupling Efficiency | >98% | >98-99% | >98-99% |
| Activator | Tetrazole derivatives (e.g., ETT, BTT), DCI | Tetrazole derivatives (e.g., ETT, BTT), DCI | Tetrazole derivatives (e.g., ETT, BTT), DCI |
Table 2: Thermal Stability of Modified Oligonucleotide Duplexes
| Modification | Increase in Melting Temperature (ΔTm) per Modification | Key Characteristics |
| 2'-Fluoro (2'-F) | +1.6°C to +2.5°C[1] | Provides the highest increase in thermal stability, promoting a strong A-form helical structure. |
| 2'-O-Methyl (2'-OMe) | +0.9°C to +1.7°C | Enhances thermal stability by favoring the C3'-endo sugar pucker conformation. |
| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9°C to +1.7°C[2] | Offers a significant increase in thermal stability, comparable to 2'-OMe. |
Table 3: Nuclease Resistance of Modified Oligonucleotides
| Modification | Reported Half-Life (t½) | Key Resistance Characteristics |
| 2'-Fluoro (2'-F) | Data not directly comparable, but shows significant resistance. | The electronegative fluorine atom protects the 2'-position from nuclease attack. |
| 2'-O-Methyl (2'-OMe) | >72 hours (in 10% Fetal Bovine Serum)[3] | The methyl group provides steric hindrance against nucleases. |
| 2'-O-Methoxyethyl (2'-O-MOE) | Fully modified oligos are completely stable for >8 hours in GI tract contents.[4] | The bulky methoxyethyl group offers excellent steric protection against a broad range of nucleases. |
| Unmodified Oligonucleotide | ~1.5 hours (in human serum) | Highly susceptible to degradation by endo- and exonucleases. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Determination of Oligonucleotide Synthesis Coupling Efficiency
Methodology: Coupling efficiency can be assessed in real-time by monitoring the release of the dimethoxytrityl (DMT) cation during the deblocking step of each synthesis cycle. Post-synthesis, the purity and presence of failure sequences (n-1, n-2, etc.) are quantified by High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).
-
Trityl Cation Monitoring:
-
During automated solid-phase synthesis, the acidic deblocking solution removes the 5'-DMT protecting group, releasing a brightly colored orange DMT cation.
-
The absorbance of this cation is measured spectrophotometrically at approximately 495 nm.
-
A consistent and high absorbance reading at each cycle indicates a high coupling efficiency for the preceding step. A significant drop in absorbance suggests incomplete coupling.
-
-
Post-Synthesis Analysis by HPLC:
-
The crude oligonucleotide product is cleaved from the solid support and deprotected.
-
The sample is analyzed by ion-pair reversed-phase HPLC.
-
The resulting chromatogram will show a major peak corresponding to the full-length product (FLP) and smaller peaks for shorter, failure sequences.
-
The coupling efficiency can be estimated by calculating the percentage of the full-length product relative to the total integrated peak area of all oligonucleotide species. A higher percentage of FLP indicates a higher average coupling efficiency.[5]
-
Protocol 2: Thermal Melting (Tm) Analysis of Oligonucleotide Duplexes
Methodology: The melting temperature (Tm) is determined by measuring the change in UV absorbance of an oligonucleotide duplex solution as the temperature is increased.
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Thermal Denaturation: Monitor the absorbance of the sample at 260 nm while gradually increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve.
Protocol 3: Nuclease Stability Assay in Serum
Methodology: The stability of modified oligonucleotides is assessed by incubating them in serum and analyzing the extent of degradation over time using gel electrophoresis or HPLC.
-
Incubation: Incubate the modified oligonucleotide (e.g., at a final concentration of 1-5 µM) in a solution containing serum (e.g., 50-90% fetal bovine serum or human serum) at 37°C.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Reaction Quenching: Stop the enzymatic degradation at each time point by adding a quenching solution (e.g., formamide (B127407) loading buffer) and heating the sample.
-
Analysis:
-
Polyacrylamide Gel Electrophoresis (PAGE): Separate the intact oligonucleotide from its degradation products on a denaturing polyacrylamide gel. Visualize the bands by staining (e.g., with SYBR Gold) and quantify the band intensity using densitometry.
-
HPLC: Analyze the samples by ion-pair reversed-phase HPLC to separate and quantify the full-length oligonucleotide and its degradation products.
-
-
Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point. The half-life (t½) is determined by plotting the percentage of intact oligonucleotide versus time and fitting the data to an exponential decay curve.[6]
Mandatory Visualization
Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase phosphoramidite (B1245037) oligonucleotide synthesis.
Experimental Workflow for Thermal Stability (Tm) Analysis
Caption: Workflow for determining the melting temperature (Tm) of modified oligonucleotides.
Experimental Workflow for Nuclease Resistance Assay
Caption: Workflow for assessing the nuclease resistance of modified oligonucleotides in serum.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. advion.com [advion.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of 2'-F-RNA/DNA and DNA/DNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features of 2'-deoxy-2'-fluoro-RNA (2'-F-RNA)/DNA duplexes and canonical DNA/DNA duplexes. The inclusion of 2'-F-RNA, a modification where the 2'-hydroxyl group of ribose is replaced by fluorine, significantly impacts the structural and thermodynamic properties of nucleic acid duplexes, making it a molecule of great interest in therapeutics and diagnostics. This document summarizes key quantitative data, details common experimental protocols for structural analysis, and presents visual representations of experimental workflows and structural characteristics.
Data Presentation: Structural and Thermodynamic Parameters
The introduction of the highly electronegative fluorine atom at the 2' position of the ribose sugar preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA.[1][2][3] This contrasts with the typical C2'-endo sugar pucker in B-form DNA.[3][4][5] This fundamental difference in sugar conformation leads to distinct helical geometries and thermodynamic stabilities.
| Parameter | 2'-F-RNA/DNA Duplex | DNA/DNA Duplex | References |
| Predominant Helical Form | A-form like | B-form | [1][3][6] |
| Sugar Pucker | C3'-endo (North) | C2'-endo (South) | [3][4][5][7] |
| Thermodynamic Stability (ΔG°) | Generally more stable | Less stable | [1][2][6][8][9][10] |
| Enthalpy of Formation (ΔH°) | More favorable (more negative) | Less favorable | [1][2][6] |
| Entropy of Formation (ΔS°) | Less favorable | More favorable | [6] |
| Melting Temperature (Tm) | Higher per modification | Lower | [1][2] |
| Minor Groove Width | Intermediate between A- and B-form | ~6 Å | [11][12] |
Key Structural Differences and a General Experimental Workflow
The structural analysis of these duplexes typically follows a general workflow, starting from sample preparation to data acquisition and structure determination.
References
- 1. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 8. Relative thermodynamic stability of DNA, RNA, and DNA:RNA hybrid duplexes: relationship with base composition and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic parameters to predict stability of RNA/DNA hybrid duplexes. – ScienceOpen [scienceopen.com]
- 10. Stability of mRNA/DNA and DNA/DNA Duplexes Affects mRNA Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Unraveling RNase H Activity: A Comparative Analysis of 2' Oligonucleotide Modifications
For researchers, scientists, and professionals in drug development, understanding the intricate dance between antisense oligonucleotides (ASOs) and RNase H is paramount for designing effective therapeutics. A critical aspect of this interaction lies in the chemical modifications of the oligonucleotide's sugar moiety, particularly at the 2' position. These modifications significantly influence an ASO's properties, including its binding affinity, nuclease resistance, and, crucially, its ability to recruit and activate RNase H for target RNA degradation. This guide provides a comparative study of RNase H activity with various 2' modifications, supported by experimental data and detailed protocols.
The Central Role of RNase H in Antisense Technology
Ribonuclease H (RNase H) is a key enzyme in the mechanism of action for many antisense oligonucleotides.[1][2][3] It is an endonuclease that specifically cleaves the RNA strand of an RNA/DNA hybrid duplex.[2][4][5] In the context of antisense therapy, an ASO binds to its complementary messenger RNA (mRNA) target, forming a hetero-duplex that serves as a substrate for RNase H. The subsequent cleavage of the mRNA by RNase H leads to the inhibition of protein expression, thereby exerting a therapeutic effect.[1]
However, not all oligonucleotide chemistries are created equal in their ability to elicit RNase H activity. Modifications at the 2' position of the ribose sugar, while often enhancing binding affinity and stability, can have a profound impact on the recognition and cleavage of the target RNA by RNase H.
Comparative Analysis of RNase H Activity with Different 2' Modifications
The following sections compare the performance of several common 2' modifications in mediating RNase H activity. The data is summarized from multiple studies to provide a comprehensive overview.
2'-O-Methyl (2'-OMe) Modification
The 2'-O-methyl (2'-OMe) modification is a first-generation modification that offers increased nuclease resistance and binding affinity to target RNA.[6][7] However, oligonucleotides fully modified with 2'-OMe are not capable of mediating RNase H cleavage.[7] This is because the 2'-hydroxyl group, which is replaced by a methoxy (B1213986) group in this modification, is thought to be important for RNase H recognition and catalysis.[8] Despite this, 2'-OMe modifications are often used in "gapmer" ASO designs, where a central DNA "gap" that supports RNase H activity is flanked by modified wings to enhance stability and affinity.[9] Studies have shown that a stretch of six nucleotides in the RNA strand complementary to the 2'-O-Me-T modified AON strand becomes resistant to RNase H digestion.[6]
2'-Fluoro (2'-F) Modification
The 2'-fluoro (2'-F) modification is another modification that enhances binding affinity and nuclease resistance.[10][11][12][13] Unlike 2'-OMe, the 2'-F modification can support RNase H activity to some extent, although it is generally less efficient than unmodified DNA.[12] The small size of the fluorine atom is thought to cause less steric hindrance in the minor groove of the RNA/DNA duplex, allowing for some level of RNase H recognition.[10] However, fully 2'-F modified RNA/DNA hybrids are not substrates for RNase H.[8][10]
2'-O-Methoxyethyl (2'-MOE) Modification
The 2'-O-methoxyethyl (2'-MOE) modification is a second-generation modification that provides excellent nuclease resistance and high binding affinity.[7][14][15][16][17] Similar to 2'-OMe, ASOs fully modified with 2'-MOE do not support RNase H activity.[7][15] In gapmer designs, 2'-MOE wings are widely used to create highly potent and stable ASOs.[7][15] A stretch of seven nucleotide residues in the RNA strand becomes resistant to RNase H digestion when complementary to a 2'-O-MOE-T modified AON strand.[6]
Locked Nucleic Acid (LNA)
Locked Nucleic Acid (LNA) is a conformationally locked nucleic acid analogue where the ribose ring is "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[18][19] This modification results in an unprecedented increase in thermal stability and nuclease resistance.[9][18][19][20] However, fully LNA-modified oligonucleotides do not elicit RNase H activity.[9] Gapmer ASOs with LNA wings and a central DNA gap are highly effective at recruiting RNase H.[1][9] A DNA gap of six to seven nucleotides is generally required for significant RNase H activity, with a seven-nucleotide gap often allowing for complete activity.[9]
Quantitative Comparison of 2' Modifications on RNase H Activity
The following table summarizes the key parameters related to RNase H activity for different 2' modifications based on available literature. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| 2' Modification | Supports RNase H Activity (when fully modified) | Effect on Thermal Stability (ΔTm per modification) | Kinetic Parameters (relative to unmodified DNA) |
| Unmodified DNA | Yes | N/A | Reference |
| 2'-O-Methyl (2'-OMe) | No[7] | +0.5°C[6] | Decreased enzyme activity (Kcat/Km) by ~1.1-3.2 fold[6] |
| 2'-Fluoro (2'-F) | Limited/No[8][10][12] | +0.5 to +1.8°C[10][11] | Not consistently reported, but generally lower than DNA |
| 2'-O-Methoxyethyl (2'-MOE) | No[7][15] | +0.5°C[6] | Decreased enzyme activity (Kcat/Km) by ~1.1-3.2 fold[6] |
| Locked Nucleic Acid (LNA) | No[9] | +2 to +8°C[18] | Not applicable for fully modified strands |
Experimental Protocols
A fundamental method for assessing RNase H activity is the cleavage assay. Below is a generalized protocol.
RNase H Cleavage Assay Protocol
This protocol outlines the key steps for in vitro evaluation of RNase H-mediated cleavage of a target RNA hybridized to a modified oligonucleotide.
1. Substrate Preparation:
-
Synthesize the desired 2'-modified antisense oligonucleotide and a complementary RNA substrate. The RNA is often labeled with a fluorescent dye at one end and a quencher at the other, or radioactively labeled.
-
Anneal the oligonucleotide and RNA substrate to form a duplex. This is typically done by mixing equimolar amounts in an annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl), heating to 95°C for 2 minutes, and then slowly cooling to room temperature.[21][22]
2. Cleavage Reaction:
-
Prepare a reaction mixture containing the RNA/oligonucleotide duplex, RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 2 mM MgCl2, 0.1 mM EDTA), and the RNase H enzyme.[3]
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).[4][21]
3. Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching solution, such as EDTA, to chelate the magnesium ions required for RNase H activity.[4][21]
-
Analyze the cleavage products. This can be done in several ways:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): If the RNA is radioactively labeled, the cleavage products can be separated by size on a denaturing gel and visualized by autoradiography.[23]
-
Fluorescence Measurement: If using a fluorescently labeled and quenched RNA, cleavage will result in an increase in fluorescence as the dye and quencher are separated. This can be measured using a fluorometer.[21]
-
Capillary Electrophoresis or HPLC: These methods can also be used to separate and quantify the cleavage products.
-
Visualizing the Process and Logic
To better understand the experimental workflow and the logic behind the impact of 2' modifications, the following diagrams are provided.
Caption: Workflow of an in vitro RNase H cleavage assay.
Caption: Impact of 2' modifications on RNase H activity.
Conclusion
The choice of 2' modification is a critical determinant of an ASO's ability to mediate RNase H cleavage. While modifications like 2'-OMe, 2'-MOE, and LNA significantly enhance the stability and binding affinity of oligonucleotides, they abrogate or significantly reduce RNase H activity when incorporated throughout the entire ASO. The "gapmer" design, which strategically places these modifications in the wings of an ASO while maintaining a central DNA gap, has emerged as a highly effective strategy to harness the benefits of both modified and unmodified nucleotides. For researchers in the field, a thorough understanding of these structure-activity relationships is essential for the rational design of next-generation antisense therapeutics.
References
- 1. Dissecting the target specificity of RNase H recruiting oligonucleotides using massively parallel reporter analysis of short RNA motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonuclease H - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. Comparison of the RNase H cleavage kinetics and blood serum stability of the north-conformationally constrained and 2'-alkoxy modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. Molecular requirements for degradation of a modified sense RNA strand by Escherichia coli ribonuclease H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. 2' Fluoro RNA Modification [biosyn.com]
- 14. researchgate.net [researchgate.net]
- 15. idtdna.com [idtdna.com]
- 16. The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field — Department of Paediatrics [paediatrics.ox.ac.uk]
- 17. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 18. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Ribonuclease H cleavage assay [bio-protocol.org]
A Comparative Guide to the Safety and Toxicity Profile of 2'-Fluoro Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The modification of oligonucleotides at the 2' position of the ribose sugar is a critical strategy for enhancing their therapeutic properties, including nuclease resistance and binding affinity to target RNA. Among these, the 2'-fluoro (2'-F) modification has garnered significant interest due to the high affinity it confers. However, the safety and toxicity profile of 2'-F modified oligonucleotides, particularly in the context of antisense oligonucleotides (ASOs), presents a complex picture that warrants careful consideration. This guide provides a comprehensive comparison of the safety and toxicity of 2'-F modified oligonucleotides with other common modifications, supported by experimental data and detailed methodologies. A key finding is that while 2'-F modifications can be well-tolerated in certain oligonucleotide formats like siRNAs and aptamers, 2'-F modified phosphorothioate (B77711) (PS) ASOs, especially in a 5-10-5 gapmer configuration, have been linked to significant hepatotoxicity. This toxicity is primarily attributed to enhanced, non-specific binding to intracellular proteins, leading to a cascade of adverse cellular events.
Comparison of Toxicity Profiles: 2'-Fluoro vs. Other Modifications
The safety of modified oligonucleotides is highly dependent on the specific chemical modification, the oligonucleotide sequence, and its structural configuration. Here, we compare the toxicity profile of 2'-F modified oligonucleotides with other second-generation modifications, namely 2'-O-Methoxyethyl (2'-MOE) and 2'-O-Methyl (2'-OMe), as well as the high-affinity locked nucleic acid (LNA) modification.
Key Observations:
-
Hepatotoxicity: 2'-F modified ASOs with a 5-10-5 gapmer design have demonstrated a higher propensity for causing hepatotoxicity in mice compared to 2'-MOE modified ASOs of the same sequence.[1][2] This is characterized by elevated levels of plasma aminotransferases (ALT and AST), liver necrosis, and apoptosis.[1][2]
-
Mechanism of Toxicity: The toxicity of 2'-F gapmer ASOs is not primarily driven by on- or off-target hybridization and subsequent RNase H1-mediated cleavage of RNA.[1][2] Instead, it is strongly correlated with increased binding to intracellular proteins, particularly the Drosophila behavior/human splicing (DBHS) protein family (p54nrb, PSF, and PSPC1).[1][3][4][5][6] This interaction leads to the rapid, proteasome-mediated degradation of these proteins.[3][4][5][6]
-
Downstream Cellular Effects: The loss of DBHS proteins, which are involved in DNA double-strand break (DSB) repair, results in an accumulation of DNA damage and activation of the p53 signaling pathway, ultimately leading to apoptosis and cell death.[1][2][3][4]
-
Comparison with LNA: Like 2'-F ASOs, LNA-modified ASOs, which also have very high binding affinity, have been associated with hepatotoxicity.[1] This suggests that excessively high affinity for intracellular proteins may be a contributing factor to the toxicity of some modified oligonucleotides.
-
Favorable Profile of 2'-MOE and 2'-OMe: In direct comparative studies, 2'-MOE modified ASOs showed minimal hepatotoxicity.[1] 2'-O-Methyl modifications are also generally considered to have a favorable safety profile with reduced non-specific protein binding and fewer off-target effects.[1][7]
-
Dependence on Oligonucleotide Modality: It is crucial to note that the observed toxicity of 2'-F modifications is highly context-dependent. For instance, the FDA-approved aptamer, Pegaptanib sodium (Macugen), which contains 2'-F modifications, has an excellent safety profile.[1] Similarly, 2'-F modifications are well-tolerated in siRNAs.[3] This indicates that the toxic potential of 2'-F is most pronounced in the specific context of single-stranded, phosphorothioate-modified ASOs with a gapmer design.
Quantitative Data on Toxicity
The following tables summarize the quantitative data from preclinical studies, providing a direct comparison of the toxic effects of different oligonucleotide modifications.
Table 1: In Vivo Hepatotoxicity in Mice (Single Administration)
| Oligonucleotide Modification | Target Gene | Dose (mg/kg) | Plasma ALT (U/L) | Plasma AST (U/L) | Reference |
| 2'-Fluoro (5-10-5 Gapmer) | Pten | 100 | ~2,500 | ~4,000 | [1] |
| 400 | >10,000 | >10,000 | [1] | ||
| 2'-MOE (5-10-5 Gapmer) | Pten | 100 | ~50 | ~100 | [1] |
| 400 | ~100 | ~200 | [1] | ||
| cEt (5-10-5 Gapmer) | Pten | 100 | ~200 | ~400 | [1] |
| 400 | ~1,000 | ~2,000 | [1] | ||
| Saline Control | N/A | N/A | ~40 | ~80 | [1] |
Data are approximated from graphical representations in the cited literature.
Table 2: In Vitro Cytotoxicity in HeLa Cells
| Oligonucleotide Modification | Concentration (nM) | Cell Viability (%) | Reference |
| 2'-Fluoro-PS-ASO | 6.25 | ~80 | [4] |
| 12.5 | ~60 | [4] | |
| 25 | ~40 | [4] | |
| 50 | ~20 | [4] | |
| 2'-MOE-PS-ASO | up to 50 | ~100 | [4] |
| Mock Transfection | N/A | 100 | [4] |
Data are approximated from graphical representations in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety and toxicity studies. Below are generalized protocols for key experiments cited in the literature.
In Vivo Hepatotoxicity Studies in Mice
-
Animal Model: Male BALB/c or similar mouse strains are typically used.
-
Oligonucleotide Administration: ASOs are dissolved in saline and administered via a single intraperitoneal (i.p.) or intravenous (i.v.) injection at specified doses (e.g., 100 mg/kg and 400 mg/kg). A control group receives saline only.
-
Monitoring: Animals are monitored for general health and body weight.
-
Blood Collection: Blood samples are collected at specified time points (e.g., 96 hours post-injection) via tail-bleeding or cardiac puncture at the time of sacrifice.
-
Biochemical Analysis: Plasma is separated, and levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using standard clinical chemistry analyzers as indicators of liver damage.
-
Tissue Harvesting and Analysis: At the end of the study, mice are euthanized, and livers are harvested. A portion of the liver is fixed in formalin for histopathological examination (e.g., H&E staining to assess necrosis and apoptosis), and another portion is snap-frozen for RNA and protein analysis.
-
Gene Expression Analysis: Total RNA is isolated from liver tissue, and the expression of the target mRNA and markers of hepatotoxicity is quantified using quantitative real-time PCR (qRT-PCR).
In Vitro Cytotoxicity Assay (WST-8 Assay)
-
Cell Culture: HeLa or other suitable human cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Oligonucleotide Transfection: Oligonucleotides are complexed with a transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions and added to the cells at various concentrations (e.g., 6.25 nM to 50 nM). A mock transfection control (transfection reagent only) is included.
-
Incubation: Cells are incubated with the oligonucleotide complexes for a specified period (e.g., 24 hours).
-
Cell Viability Measurement: After incubation, a cell viability reagent such as WST-8 is added to each well. WST-8 is reduced by cellular dehydrogenases to an orange formazan (B1609692) product, the amount of which is proportional to the number of living cells.
-
Data Acquisition: The absorbance of the formazan product is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the mock-transfected control cells.
Western Blot Analysis for DBHS Proteins
-
Cell Lysis: Cells treated with oligonucleotides are washed with PBS and then lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the DBHS proteins (p54nrb, PSF) and a loading control (e.g., GAPDH or γ-tubulin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.
Visualizations: Pathways and Workflows
Proposed Mechanism of 2'-F ASO-Induced Toxicity
Caption: Proposed mechanism of 2'-F ASO-induced cytotoxicity.
Experimental Workflow for In Vivo Hepatotoxicity Study
Caption: Workflow for a typical in vivo hepatotoxicity study.
Chemical Structures of 2' Ribose Modifications
Caption: Comparison of common 2' ribose modifications.
Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for rendering.
Conclusion
The safety and toxicity profile of 2'-fluoro modified oligonucleotides is multifaceted and highly dependent on the molecular context. While the 2'-F modification offers high binding affinity and is well-tolerated in modalities such as siRNAs and aptamers, its incorporation into phosphorothioate-backbone ASOs with a gapmer design is strongly associated with a risk of hepatotoxicity. This toxicity is mechanistically linked to enhanced non-specific protein binding, leading to the degradation of essential cellular proteins and subsequent DNA damage and apoptosis. In contrast, 2'-MOE and 2'-OMe modifications generally exhibit a more favorable safety profile in ASOs, with reduced off-target effects and lower toxicity. For researchers and drug developers, these findings underscore the importance of careful chemical design and comprehensive preclinical safety assessment when considering the use of 2'-F modified oligonucleotides, particularly for antisense applications.
References
- 1. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF | Semantic Scholar [semanticscholar.org]
- 6. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of 2'-Fluoro-Arabinonucleic Acid (FANA) Modified Aptamers: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity and performance of 2'-Fluoro-Arabinonucleic Acid (FANA) modified aptamers against alternative nucleic acid ligands. FANA modifications have been shown to confer aptamers with unique structural properties, leading to exceptionally high binding affinities and specificities for their targets.
This guide summarizes key experimental data, offers detailed protocols for assessing binding and cross-reactivity, and visualizes the underlying experimental and logical frameworks. The inclusion of 2'-fluoro-arabinose sugars into the nucleic acid backbone results in a conformational state that can lead to superior binding performance compared to natural DNA or RNA aptamers.
Performance Comparison: Enhanced Affinity and Specificity
The 2'-F-A modification significantly enhances the binding affinity of aptamers to their targets, often achieving dissociation constants (Kd) in the picomolar range. This represents a substantial improvement over unmodified DNA and RNA aptamers, which typically exhibit binding affinities in the nanomolar range.[1][2] The unique sugar pucker of the arabinose forces the furanose ring into a C2'-endo conformation, which, combined with the electronegativity of the fluorine atom, allows for novel interactions with target proteins.[1]
Cross-Reactivity Profile of 2'-FANA Aptamers
Cross-reactivity is a critical parameter in the development of therapeutic and diagnostic agents. The following tables present a compilation of cross-reactivity data from studies on 2'-FANA modified aptamers, demonstrating their high specificity.
Table 1: Cross-Reactivity of Anti-HIV-1 Reverse Transcriptase FANA Aptamer (FA1)
| Target Molecule | Aptamer Type | Dissociation Constant (Kd) | Fold Difference in Binding | Reference |
| HIV-1 Reverse Transcriptase (RT) | 2'-FANA (FA1) | Low pM | - | [3] |
| Avian Myeloblastosis Virus (AMV) RT | 2'-FANA (FA1) | No specific binding detected | N/A | [3] |
| Moloney Murine Leukemia Virus (MuLV) RT | 2'-FANA (FA1) | No specific binding detected | N/A | [3] |
| HIV-1 Reverse Transcriptase (RT) | DNA version of FA1 | Low binding | Significantly weaker than FANA |
Table 2: Cross-Reactivity of Anti-SARS-CoV-2 S Protein RBD FANA Aptamer
| Target Molecule | Aptamer Type | Dissociation Constant (Kd,app) | Fold Difference in Binding | Reference |
| SARS-CoV-2 S Protein RBD | 2'-FANA | ~10-20 nM | - | [4][5] |
| SARS-CoV-1 S1 Domain | 2'-FANA | ~10-fold lower affinity | 10x weaker | [4][5] |
Table 3: Comparison of 2'-FANA Modified vs. Unmodified Aptamers against HIV-1 Integrase
| Target Molecule | Aptamer Type | Dissociation Constant (Kd,app) | Reference |
| HIV-1 Integrase (IN) | 2'-FANA (IN-1.1) | ~50-100 pM | [1][2] |
| HIV-1 Integrase (IN) | Unmodified RNA | Low nM | [1] |
| HIV-1 Integrase (IN) | Unmodified DNA | Low nM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the selection and characterization of 2'-FANA modified aptamers.
Protocol 1: SELEX for 2'-FANA Modified Aptamers
This protocol outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process adapted for the selection of 2'-FANA aptamers.
-
Library Preparation: A starting DNA template library is synthesized, containing a central random region of approximately 40 nucleotides flanked by constant primer binding sites.
-
FANA Pool Generation: The initial FANA pool is generated from the DNA template using a primer and a polymerase capable of incorporating 2'-F-arabinonucleoside triphosphates (FANA-NTPs). The resulting chimeric aptamers consist of a 5' DNA primer region followed by the FANA sequence.
-
Selection Step: The FANA aptamer pool is incubated with the target protein. In early rounds, a high concentration of the aptamer pool is used, which is gradually decreased in subsequent rounds to increase selection pressure.
-
Partitioning: The protein-aptamer complexes are separated from the unbound aptamers. This is commonly achieved using nitrocellulose filter binding, where proteins and bound aptamers are retained on the filter while unbound nucleic acids pass through.
-
Elution and Reverse Transcription: The bound aptamers are eluted from the filter and then reverse-transcribed back into cDNA using a specific primer.
-
PCR Amplification: The cDNA is amplified by PCR to generate a DNA pool enriched with sequences that bind to the target protein.
-
Next Round Preparation: The amplified DNA is used as a template to generate a new, enriched FANA aptamer pool for the subsequent round of selection.
-
Monitoring Enrichment: The binding affinity of the enriched pools is monitored after several rounds. The selection process is typically continued for 8-12 rounds until a significant increase in binding affinity is observed.
-
Cloning and Sequencing: Once sufficient enrichment is achieved, the DNA from the final round is cloned and sequenced to identify individual aptamer candidates.
Protocol 2: Nitrocellulose Filter Binding Assay for Cross-Reactivity Assessment
This assay is used to determine the binding affinity (Kd) of a selected 2'-FANA aptamer to its target and to assess its cross-reactivity with other molecules.
-
Aptamer Labeling: The 2'-FANA aptamer is radiolabeled at the 5' end with 32P using T4 polynucleotide kinase.
-
Binding Reaction: A constant, low concentration (e.g., 2 pM) of the radiolabeled aptamer is incubated with a range of concentrations of the target protein in a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2). To assess cross-reactivity, the same procedure is followed with non-target proteins.
-
Incubation: The binding reactions are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: The reaction mixtures are passed through a nitrocellulose filter under vacuum. The filter is then washed with cold binding buffer to remove any unbound aptamer.
-
Quantification: The amount of radioactivity retained on the filter, corresponding to the protein-bound aptamer, is quantified using a scintillation counter.
-
Data Analysis: The fraction of bound aptamer is plotted against the protein concentration. The data is then fitted to a binding isotherm equation (e.g., one-site binding model) to determine the apparent equilibrium dissociation constant (Kd,app). A significantly higher Kd,app for a non-target protein compared to the target protein indicates high specificity.
Visualizing the Workflow and Logic
To further clarify the experimental processes and the principles behind the enhanced performance of 2'-FANA aptamers, the following diagrams are provided.
Caption: Workflow of the SELEX process for generating 2'-FANA modified aptamers.
Caption: Experimental workflow for assessing the cross-reactivity of a 2'-FANA aptamer.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Selection of 2′-deoxy-2′-fluoroarabinonucleotide (FANA) aptamers that bind HIV-1 reverse transcriptase with picomolar affinity | Semantic Scholar [semanticscholar.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Thermodynamic Showdown: 2'-F-RNA versus RNA Duplexes
For researchers, scientists, and drug development professionals, the quest for more stable and effective nucleic acid therapeutics is ongoing. Among the chemical modifications explored, 2'-fluoro-RNA (2'-F-RNA) has emerged as a promising candidate, demonstrating enhanced stability and biological activity. This guide provides a detailed thermodynamic comparison between 2'-F-RNA and unmodified RNA duplexes, supported by experimental data and methodologies, to inform the rational design of next-generation RNA-based drugs.
The substitution of the 2'-hydroxyl group in the ribose sugar with a fluorine atom in 2'-F-RNA oligonucleotides leads to a significant increase in the thermal stability of their duplexes.[1][2] This enhanced stability, a critical attribute for therapeutic applications, is not driven by the expected entropic advantages but rather by favorable enthalpic contributions.[1][3][4][5][6]
Unraveling the Thermodynamics: A Data-Driven Comparison
The thermodynamic parameters of duplex formation, including melting temperature (Tm), enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), provide a quantitative measure of duplex stability. The following tables summarize experimental data from studies comparing 2'-F-RNA and RNA duplexes.
| Sequence | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| 5'-GCGUUUUCGC-3' (hairpin) | RNA | 56.3 | -29.9 | -81.2 | -5.8 |
| 5'-GfCfGfUfUfUfUfCfGfCf-3' (hairpin) | 2'-F-RNA | 57.4 | -29.5 | -80.9 | -6.0 |
| 5'-GCGUUUUCGCAA-3' (hairpin) | RNA | 67.9 | -34.2 | -91.1 | -7.2 |
| 5'-GfCfGfUfUfUfUfCfGfCfAf-3' (hairpin) | 2'-F-RNA | 74.3 | -38.2 | -101.9 | -8.0 |
Data extracted from a study on hairpin structures, highlighting the stabilizing effect of a 3'-overhang. f indicates a 2'-fluoro modified nucleotide.[1]
| Duplex | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| [r(CGAAUUCG)]2 | RNA | 56.8 | -63.9 | -181.2 | -10.1 |
| [f(CGAAUUCG)]2 | 2'-F-RNA | 72.0 | -76.8 | -214.3 | -13.1 |
Thermodynamic data for self-complementary octamer duplexes. f indicates a fully modified 2'-F-RNA strand.[3]
The data clearly illustrates that 2'-F-RNA duplexes exhibit higher melting temperatures and more favorable Gibbs free energy of formation compared to their unmodified RNA counterparts. Notably, the increased stability is primarily a result of a more negative (more favorable) enthalpy change.[1][3] This suggests that the interactions within the 2'-F-RNA duplex are stronger.
The "Why" Behind the Stability: Enthalpy Takes the Lead
Contrary to the long-held belief that the C3'-endo conformation of the 2'-F sugar would provide an entropic advantage by pre-organizing the backbone for duplex formation, studies have revealed that the stabilization is overwhelmingly enthalpy-driven.[1][3][4][5] This enthalpic benefit is attributed to:
-
Enhanced Base Stacking: The electron-withdrawing nature of the fluorine atom is thought to polarize the nucleobase, leading to stronger π-π stacking interactions between adjacent base pairs.[1]
-
Stronger Watson-Crick Hydrogen Bonds: The increased polarization of the nucleobases also strengthens the hydrogen bonds between complementary base pairs.[1]
Interestingly, the hydration patterns of the duplexes also differ significantly. The 2'-hydroxyl group of RNA is a hydrogen bond donor and is extensively hydrated in the minor groove. In contrast, the 2'-fluoro group is a poor hydrogen bond acceptor, resulting in a less hydrated, or "drier," minor groove in 2'-F-RNA duplexes.[1][3][4][5]
Experimental Corner: How the Data is Generated
The thermodynamic parameters presented are typically determined through the following key experimental techniques:
UV Thermal Denaturation (Melting)
This is the most common method for determining the melting temperature (Tm) of nucleic acid duplexes.
-
Principle: The absorbance of UV light at 260 nm by a nucleic acid solution increases as the duplex denatures into single strands (hyperchromic effect).
-
Procedure:
-
A solution of the RNA or 2'-F-RNA duplex of known concentration is prepared in a buffered solution (e.g., 10 mM sodium cacodylate, 300 mM NaCl, 0.1 mM EDTA, pH 7.4).
-
The solution is placed in a spectrophotometer equipped with a temperature controller.
-
The temperature is gradually increased at a constant rate (e.g., 0.5°C per minute).[3]
-
The absorbance at 260 nm is recorded as a function of temperature, generating a melting curve.
-
The Tm is the temperature at which 50% of the duplexes are denatured, determined from the midpoint of the transition in the melting curve.[3]
-
-
Data Analysis: Thermodynamic parameters (ΔH° and ΔS°) can be derived from the shape of the melting curve using van't Hoff analysis.[1]
Differential Scanning Calorimetry (DSC)
DSC provides a direct measurement of the heat absorbed during the melting of a duplex.
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Procedure:
-
The sample cell is filled with the nucleic acid duplex solution, and the reference cell is filled with the buffer.
-
Both cells are heated at a constant rate.
-
The instrument records the excess heat capacity of the sample as a function of temperature.
-
-
Data Analysis: The area under the peak of the resulting thermogram provides a direct measure of the calorimetric enthalpy (ΔH°) of the transition. The Tm is the temperature at the peak maximum. This method provides more accurate enthalpic data than that derived from UV melting curves.[3]
Conclusion
The incorporation of 2'-fluoro modifications into RNA oligonucleotides offers a robust strategy for enhancing duplex stability. This guide highlights that the increased stability is a consequence of more favorable enthalpic interactions, namely stronger base stacking and hydrogen bonding, rather than entropic effects. The provided experimental data and methodologies offer a framework for researchers to evaluate and understand the thermodynamic consequences of this and other chemical modifications, ultimately aiding in the design of more potent and durable RNA-based therapeutics.
References
- 1. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Immunogenicity of 2'-Fluoro Modified Nucleic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of nucleic acids, such as small interfering RNAs (siRNAs) and messenger RNAs (mRNAs), is vast. However, their clinical translation is often hampered by their inherent immunogenicity, which can trigger unwanted inflammatory responses. Chemical modifications are a key strategy to mitigate these effects. Among these, the 2'-fluoro (2'F) modification of the ribose sugar has emerged as a promising approach to enhance nuclease resistance and target affinity. This guide provides a comprehensive comparison of the immunogenic profiles of 2'-fluoro modified nucleic acids and their unmodified counterparts, supported by experimental data and detailed protocols.
Comparative Analysis of Immunogenicity: 2'-Fluoro vs. Unmodified Nucleic Acids
The 2'-fluoro modification has a distinct and differential impact on the innate immune system's recognition of nucleic acids. It tends to dampen responses mediated by endosomal Toll-like receptors (TLRs) while, under certain conditions, enhancing the activation of the cytosolic RIG-I-like receptors (RLRs).
In Vitro Immunogenicity
Key Findings:
-
Reduced TLR Activation: 2'F modification abrogates the activation of TLR3 and TLR7, which are key sensors of double-stranded and single-stranded RNA, respectively. This leads to a significant reduction in the production of pro-inflammatory cytokines like TNF-α.[1]
-
Enhanced RIG-I Signaling: In contrast, when combined with a 5'-triphosphate (5'ppp) group, a molecular pattern associated with viral RNA, 2'F modification can enhance the activation of the RIG-I pathway, leading to a robust interferon response (IFN-β).[2] This effect can be harnessed for therapeutic applications such as in cancer immunotherapy where a localized immune activation is desirable.
Quantitative Comparison of Cytokine Induction (In Vitro):
| Nucleic Acid Type | Cell System | Cytokine | Result |
| Unmodified siRNA | Human PBMCs | IFN-α | Stimulated Production |
| 2'-Fluoro Modified siRNA | Human PBMCs | IFN-α | No Stimulation |
| Unmodified siRNA | Human PBMCs | TNF-α | Stimulated Production |
| 2'-Fluoro Modified siRNA | Human PBMCs | TNF-α | No Stimulation |
| 2'-Fluoro Modified 5'ppp RNA Aptamer | Human Melanoma Cells | IFN-β | Strong Induction (comparable to polyI:C) |
| 2'-Fluoro Modified 5'ppp RNA Aptamer | Human Melanoma Cells | IL-6 | Significantly Less than polyI:C |
| 2'-Fluoro Modified 5'ppp RNA Aptamer | Human Melanoma Cells | TNF-α | No Production |
In Vivo Immunogenicity
Key Findings:
In animal models, the reduced immunogenicity of 2'-fluoro modified nucleic acids observed in vitro generally translates to an improved safety profile.
-
Reduced Systemic Immune Activation: Systemic administration of highly modified siRNAs, including those with 2'F modifications, in mice can prevent the strong innate immune responses typically seen with unmodified siRNAs.[3]
-
Hepatotoxicity Considerations: It is important to note that some studies have reported potential hepatotoxicity with certain 2'F gapmer phosphorothioate (B77711) antisense oligonucleotides in mice, which appears to be related to off-target protein binding rather than a classical innate immune response.
Qualitative Comparison of In Vivo Immune Response:
| Nucleic Acid Type | Animal Model | Immune Response Summary |
| Unmodified siRNA (systemic delivery) | Mouse | Strongly immunostimulatory, induction of interferons and inflammatory cytokines.[3] |
| Highly Modified siRNA (including 2'-Fluoro) | Mouse | Minimal immunostimulatory activity. [3] |
Experimental Methodologies
In Vitro Immunogenicity Assessment: RNA ImmunoGenic Assay
This ex vivo protocol utilizes human whole blood to provide a physiologically relevant system for assessing the immunogenicity of in vitro transcribed (IVT) mRNA.
Materials:
-
IVT mRNA (unmodified and 2'-fluoro modified)
-
Transfection reagent (e.g., TransIT-mRNA)
-
Human whole blood from healthy donors
-
12-well plates
-
CO2 incubator
-
Centrifuge
-
ELISA kits for TNF-α, IFN-α, IL-6, and IL-12p70
-
RNA isolation kit for PBMCs
-
qPCR reagents and primers for immune response genes (e.g., IRF7, OAS1)
Procedure:
-
Complex Formation: Prepare complexes of IVT-mRNA and transfection reagent according to the manufacturer's instructions.
-
Blood Incubation: Add 2 ml of fresh human whole blood to each well of a 12-well plate.
-
Stimulation: Add the mRNA complexes to the blood and mix gently. Include positive controls (e.g., R848 for TLR7/8 activation) and negative controls (transfection reagent alone).
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Plasma Collection: After incubation, centrifuge the blood samples at 425 x g for 10 minutes at 4°C. Collect the plasma for cytokine analysis.
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from the remaining blood sample for RNA extraction.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IFN-α, IL-6, and IL-12p70 in the collected plasma using ELISA kits.
-
Gene Expression Analysis: Extract total RNA from the isolated PBMCs and perform qPCR to analyze the expression of key immune response genes.
In Vivo Immunogenicity Workflow in a Mouse Model
This workflow outlines the key steps for evaluating the immunogenicity of modified nucleic acids in mice.
Materials:
-
Unmodified and 2'-fluoro modified siRNAs formulated for in vivo delivery (e.g., in lipid nanoparticles)
-
C57BL/6 mice
-
Anesthetic
-
Syringes and needles for intravenous injection
-
Blood collection tubes (pyrogen/endotoxin-free)
-
Centrifuge
-
ELISA kits for mouse IFN-α and TNF-α
Procedure:
-
Administration: Administer the formulated siRNAs to mice via intravenous (tail vein) injection. A typical dose might range from 1 to 5 mg/kg. Include a vehicle control group.
-
Blood Collection: At various time points post-injection (e.g., 2, 6, and 24 hours), collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.
-
Serum Preparation: Allow the blood to clot at room temperature for 15-30 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to separate the serum.
-
Cytokine Analysis: Quantify the levels of IFN-α and TNF-α in the serum samples using specific mouse ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Compare the cytokine levels between the different treatment groups and the vehicle control to assess the immunogenicity of the modified and unmodified siRNAs.
Signaling Pathway Diagrams
The differential immunogenicity of 2'-fluoro modified nucleic acids can be understood by examining their interactions with distinct innate immune signaling pathways.
Caption: RIG-I Signaling Pathway Activation.
Caption: TLR7 Signaling Pathway and its Modulation.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress towards in Vivo Use of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
LNA vs. 2'-F-RNA Monomers: A Cost-Effectiveness Analysis for Therapeutic Oligonucleotide Development
For researchers, scientists, and drug development professionals, the selection of modified nucleic acid monomers is a critical decision that balances therapeutic efficacy with manufacturing cost. Locked Nucleic Acid (LNA) and 2'-Fluoro-RNA (2'-F-RNA) are two of the most prominent modifications used to enhance the properties of oligonucleotides for antisense, siRNA, and aptamer applications. This guide provides an objective comparison of the cost-effectiveness of LNA and 2'-F-RNA monomers, supported by experimental data and detailed protocols to aid in the selection process.
Executive Summary
Locked Nucleic Acid (LNA) monomers generally offer superior binding affinity and thermal stability to oligonucleotides compared to 2'-Fluoro-RNA (2'-F-RNA) modifications. This enhanced performance, however, comes at a significantly higher cost. 2'-F-RNA, while providing a more moderate increase in stability, presents a more cost-effective option. The choice between LNA and 2'-F-RNA will ultimately depend on the specific application, the desired level of performance, and budgetary constraints. For applications requiring the highest possible affinity and nuclease resistance, the premium cost of LNA may be justified. For many other applications, 2'-F-RNA provides a well-balanced and economical solution.
Data Presentation: A Comparative Overview
The following tables summarize the key performance characteristics and approximate costs of LNA and 2'-F-RNA monomers.
Table 1: Performance Characteristics of LNA vs. 2'-F-RNA Modified Oligonucleotides
| Feature | LNA (Locked Nucleic Acid) | 2'-F-RNA (2'-Fluoro-RNA) |
| Thermal Stability (ΔTm per modification) | +3 to +8 °C[1][2] | +1 to +2 °C[3] |
| Nuclease Resistance | High | Moderate to High[3] |
| Binding Affinity to Complementary Strand | Very High | High |
| Duplex Conformation | A-form helix, induces A-form in DNA duplexes[2] | A-form helix[4] |
| RNase H Activation | Does not support RNase H cleavage | Does not support RNase H cleavage[5] |
| In Vivo Efficacy | Potent antisense and siRNA activity | Effective antisense and siRNA activity[3] |
Table 2: Illustrative Cost Comparison of LNA and 2'-F-RNA Phosphoramidites
| Monomer Type | Supplier Example | Quantity | Price (USD) | Price per Gram (USD) |
| LNA-A(Bz) Phosphoramidite | Hongene | 0.25 g | $34.00 | $136.00 |
| LNA-A(Bz) Phosphoramidite | Hongene | 1 g | $60.00 | $60.00 |
| LNA-A(Bz) Phosphoramidite | Hongene | 100 g | $3,500.00 | $35.00 |
| LNA-G(dmf) Phosphoramidite | Glen Research | 0.5 g | Price on Request | - |
| LNA-G(dmf) Phosphoramidite | Glen Research | 1.0 g | Price on Request | - |
| 2'-Fluoro-A(bz) Phosphoramidite | Sigma-Aldrich | 100 g | $9,280.00 | $92.80 |
| 2'-Fluoro-U CE Phosphoramidite | Glen Research | 0.25 g | "As low as $50.00" | ~$200.00 |
| 2'-Fluoro-A CE Phosphoramidite | Glen Research | 0.25 g | "As low as $75.00" | ~$300.00 |
Note: Prices are for illustrative purposes only and can vary significantly between suppliers, purity grades, and purchase volumes. "Price on Request" indicates that pricing is not publicly listed and requires a direct quote. The price per gram for smaller quantities is generally higher.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Protocol 1: Determination of Oligonucleotide Thermal Stability (Tm)
Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex, which is a measure of its thermal stability.
Methodology:
-
Oligonucleotide Preparation:
-
Synthesize or procure the modified and unmodified oligonucleotides.
-
Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.
-
Prepare equimolar solutions of the complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).
-
-
Annealing:
-
Mix the complementary strands in a 1:1 molar ratio.
-
Heat the solution to 95°C for 5 minutes to denature any secondary structures.
-
Allow the solution to cool slowly to room temperature to facilitate duplex formation.
-
-
Thermal Denaturation:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.
-
Protocol 2: Nuclease Resistance Assay in Human Serum
Objective: To assess the stability of modified oligonucleotides against degradation by nucleases present in human serum.
Methodology:
-
Oligonucleotide Preparation:
-
Prepare the modified and unmodified oligonucleotides at a known concentration.
-
5'-end label the oligonucleotides with a radioactive isotope (e.g., ³²P) or a fluorescent dye for visualization.
-
-
Incubation with Serum:
-
Prepare a reaction mixture containing the labeled oligonucleotide and human serum (e.g., 50% final concentration).
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Stop the degradation reaction in the collected aliquots by adding a quenching solution (e.g., EDTA and formamide).
-
Separate the intact oligonucleotide from the degradation products using denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Quantification and Data Analysis:
-
Visualize the gel using autoradiography or fluorescence imaging.
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
Calculate the percentage of intact oligonucleotide remaining over time and determine the half-life (t₁/₂) of the oligonucleotide in serum.
-
Protocol 3: General Workflow for In Vivo Efficacy Study of an Antisense Oligonucleotide (ASO)
Objective: To evaluate the ability of a modified ASO to reduce the expression of a target gene in an animal model.
Methodology:
-
Animal Model Selection: Choose an appropriate animal model (e.g., a transgenic mouse model expressing the human target gene).
-
ASO Formulation and Administration:
-
Formulate the ASO in a sterile, physiologically compatible vehicle (e.g., saline).
-
Administer the ASO to the animals using a relevant route (e.g., intracerebroventricular injection for central nervous system targets, or systemic injection for peripheral targets). Include a control group receiving a scrambled sequence ASO or vehicle alone.
-
-
Dosing Regimen: Determine the appropriate dose and frequency of administration based on previous in vitro studies and the known pharmacokinetic properties of the ASO chemistry.
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect the target tissues.
-
Isolate RNA and protein from the tissues.
-
-
Target Gene Expression Analysis:
-
RNA Level: Quantify the target mRNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Protein Level: Measure the target protein levels using methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Compare the target gene expression levels in the ASO-treated group to the control group to determine the extent of target reduction.
Mandatory Visualization
Caption: Workflow for an in-vivo ASO efficacy study.
Caption: Workflow for a nuclease resistance assay.
References
Safety Operating Guide
Proper Disposal Procedures for 2'-F-Bz-A (N⁶-Benzoyl-2'-deoxy-2'-fluoroadenosine)
Disclaimer: The following procedures are based on the presumed identity of "2'-F-Bz-A" as N⁶-Benzoyl-2'-deoxy-2'-fluoroadenosine. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific disposal regulations and guidance. This document provides essential safety and logistical information for laboratory personnel.
I. Immediate Safety and Hazard Information
Based on available data for similar compounds, this compound should be handled as a hazardous substance.
Hazard Identification:
| Hazard Statement | Description | Precautionary Statement Codes |
| H315 | Causes skin irritation. | P280, P302+P352 |
| H319 | Causes serious eye irritation. | P305+P351+P338 |
| H335 | May cause respiratory irritation. | P304+P340 |
Data derived from information for N⁶-Benzoyl-2'-deoxy-2'-fluoroadenosine.[1][2]
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[3]
-
Skin and Body Protection: Laboratory coat. For larger quantities or potential for splashing, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[4]
II. Spill Management Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Experimental Protocol for Spill Neutralization:
-
Restrict Access: Immediately cordon off the affected area to prevent exposure.
-
Ensure Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dusts.[4]
-
Absorb the Spill:
-
For solid material: Carefully sweep up the material to avoid generating dust.
-
For solutions: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[4]
-
-
Collect the Material: Carefully scoop the absorbed material or swept solids into a designated, labeled, and sealable hazardous waste container.[4]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Containerize Waste: Place all contaminated materials (absorbent, cleaning cloths, contaminated PPE) into a designated hazardous waste container.
Logical Workflow for Spill Response:
Caption: Workflow for handling a spill of this compound.
III. Proper Disposal Procedures
Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[4] It must be managed as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: As a halogenated organic compound, this compound waste must not be mixed with non-halogenated chemical waste. Maintain separate and clearly labeled waste streams.[4]
-
Containerization:
-
Collect waste in a designated, compatible, and properly sealed hazardous waste container.[4]
-
The container should be clearly labeled with "Hazardous Waste" and the chemical name: "this compound (N⁶-Benzoyl-2'-deoxy-2'-fluoroadenosine)".
-
Do not overfill the container; it is generally recommended to fill to no more than 80% capacity.[4]
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service. All disposal activities must comply with local, state, and federal regulations.[4]
Disposal Decision Pathway:
Caption: Decision pathway for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling 2'-F-Bz-A
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of 2'-F-Bz-A, a modified nucleoside analog. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of similar chemical structures, including 2'-fluoro-modified nucleosides and benzoylated compounds. It is imperative to treat this compound as a potentially hazardous substance and to adhere to stringent safety protocols.
Assumed Chemical Identity
For this guidance, "this compound" is assumed to be 2'-Fluoro-N6-benzoyl-adenosine. The "Bz" moiety is interpreted as a benzoyl protecting group, a common modification in nucleoside chemistry. If "Bz" refers to the incapacitating agent 3-Quinuclidinyl benzilate, the required safety precautions would be significantly more stringent, and a specialist in handling chemical warfare agents should be consulted.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the potential for biological activity and toxicity, appropriate personal protective equipment must be worn at all times when handling this compound. The primary routes of exposure to be concerned with are inhalation, skin contact, and ingestion.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement. Consider double-gloving for enhanced protection, especially during prolonged handling or when working with concentrated solutions. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat is mandatory to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan for Handling and Storage
A systematic approach to handling and storing this compound is essential to minimize exposure and ensure the integrity of the compound.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.
-
Temperature: Follow the supplier's recommendation, which is typically in a cool, dry, and dark place. For long-term storage, -20°C is often recommended for modified nucleosides.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and labeled hazardous waste container. This includes unused compound and any contaminated consumables (e.g., weigh boats, pipette tips). |
| Liquid Waste | Collect in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE | Disposable gloves, bench paper, and other contaminated PPE should be placed in a designated hazardous waste bag or container. |
All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Alert: Evacuate the immediate area and alert others.
-
Containment: If it is safe to do so, prevent the spread of the spill using absorbent materials.
-
Decontamination:
-
For small spills, cover with an absorbent material.
-
Gently apply a decontaminating solution, such as a 10% bleach solution, working from the outside in. Allow for a sufficient contact time (e.g., 20-30 minutes).
-
Wipe up the absorbed spill and decontaminating solution.
-
Clean the area again with the decontaminating solution, followed by water.
-
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Caption: Logical relationship of spill response procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

